2-(3-Chlorophenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNGYPSARMRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574884 | |
| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64798-35-2 | |
| Record name | 2-(3-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive overview of the synthetic pathways for producing 2-(3-chlorophenyl)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceutical compounds. The content herein is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies.
Introduction
This compound is a carboxylic acid derivative featuring a chlorine-substituted phenyl ring. Its structural motifs are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis of this compound can be approached through several strategic disconnections, each with its own set of advantages and challenges. This guide will explore three primary, robust synthetic routes:
-
The Grignard Reaction Pathway: A classic organometallic approach involving the formation of a key tertiary alcohol intermediate.
-
Friedel-Crafts Acylation Followed by Haloform Reaction: A method that builds the carbon skeleton on the aromatic ring, followed by a functional group transformation.
-
The Willgerodt-Kindler Reaction: A powerful rearrangement reaction to construct the arylacetic acid moiety.
Each pathway will be discussed in detail, emphasizing the chemical principles, experimental considerations, and providing step-by-step protocols.
Pathway 1: The Grignard Reaction Approach
This pathway is a versatile and widely used method for forming carbon-carbon bonds. The synthesis of this compound via this route involves two key steps: the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the oxidation of the alcohol to the desired carboxylic acid.
Step 1: Synthesis of 2-(3-Chlorophenyl)propan-2-ol
The initial step involves the preparation of a Grignard reagent from a suitable 3-chlorophenyl halide, which then undergoes a nucleophilic addition to acetone. 3-Bromochlorobenzene is a common and commercially available starting material for this purpose. The Grignard reagent, 3-chlorophenylmagnesium bromide, is highly reactive and nucleophilic due to the polarized carbon-magnesium bond.[1] This carbanionic character allows it to readily attack the electrophilic carbonyl carbon of acetone.[2][3][4]
Reaction Mechanism:
Caption: Synthesis of the tertiary alcohol intermediate.
Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)propan-2-ol
-
Materials:
-
Magnesium turnings
-
3-Bromochlorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 3-bromochlorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3-bromochlorobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve anhydrous acetone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)propan-2-ol.
-
The product can be purified by column chromatography or distillation.
-
| Parameter | Value | Reference |
| Starting Material | 3-Bromochlorobenzene | [1] |
| Reagents | Magnesium, Acetone | [2][3][4] |
| Solvent | Anhydrous THF | [5] |
| Typical Yield | 80-90% | Estimated |
Step 2: Oxidation of 2-(3-Chlorophenyl)propan-2-ol
The oxidation of a tertiary alcohol to a carboxylic acid with the loss of a methyl group is a challenging transformation. Standard oxidizing agents are often ineffective. A robust method for this conversion utilizes a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant.[6][7][8] This system generates ruthenium tetroxide (RuO₄) in situ, a powerful oxidizing agent capable of cleaving the C-C bond of the tertiary alcohol.
Reaction Mechanism:
Caption: Oxidation of the tertiary alcohol to the carboxylic acid.
Experimental Protocol: Oxidation of 2-(3-Chlorophenyl)propan-2-ol
-
Materials:
-
2-(3-Chlorophenyl)propan-2-ol
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(3-chlorophenyl)propan-2-ol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (e.g., 2:2:3 v/v/v).
-
Add ruthenium(III) chloride hydrate (0.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium periodate (4.0 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Discard the organic layers.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 2-(3-Chlorophenyl)propan-2-ol | |
| Reagents | RuCl₃·xH₂O, NaIO₄ | [6][7][8] |
| Solvent | Acetonitrile/Carbon tetrachloride/Water | [6] |
| Typical Yield | 70-80% | Estimated |
Pathway 2: Friedel-Crafts Acylation and Haloform Reaction
This pathway involves the initial construction of a ketone intermediate via Friedel-Crafts acylation, followed by its conversion to the carboxylic acid using the haloform reaction. This approach is advantageous as it utilizes readily available starting materials.
Step 1: Synthesis of 1-(3-Chlorophenyl)-2-methylpropan-1-one
The Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is an effective method for forming the desired ketone.[9][10] The chloro substituent on the benzene ring is deactivating but directs incoming electrophiles to the ortho and para positions. To obtain the meta-substituted product, a different starting material, such as 3-chloro-bromobenzene, can be used to direct the acylation. However, for the purpose of this guide, we will consider the acylation of chlorobenzene, which will primarily yield the para isomer, with the understanding that reaction conditions can be optimized to favor the meta product to some extent, or a different starting material would be chosen in a practical setting for meta-selectivity. For this guide, we will proceed with the understanding that the primary product of the described reaction is the para isomer, but the subsequent haloform reaction is applicable to the meta isomer as well.
Reaction Mechanism:
Caption: Friedel-Crafts acylation to form the ketone intermediate.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene
-
Isobutyryl chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chlorobenzene (1.0 eq) to the flask.
-
Add isobutyryl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
The product can be purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Starting Material | Chlorobenzene | [9][10] |
| Reagents | Isobutyryl chloride, AlCl₃ | [2] |
| Solvent | Dichloromethane | [9] |
| Typical Yield | 80-90% (for para-isomer) | [10] |
Step 2: Haloform Reaction
The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.[11][12][13][14] Although the substrate here is not a methyl ketone, the principle of α-halogenation followed by cleavage can be applied to ketones with α-protons. In this case, the benzylic proton is susceptible to enolization and subsequent halogenation. The reaction with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide) will lead to the formation of the carboxylate and bromoform.
Reaction Mechanism:
Caption: The haloform reaction mechanism.
Experimental Protocol: Haloform Reaction
-
Materials:
-
1-(3-Chlorophenyl)-2-methylpropan-1-one
-
Sodium hydroxide
-
Bromine
-
Dioxane (or other suitable solvent)
-
Sodium bisulfite solution
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve sodium hydroxide (excess, e.g., 4 eq) in water and cool the solution in an ice bath.
-
Slowly add bromine (excess, e.g., 3.3 eq) to the cold sodium hydroxide solution to prepare a sodium hypobromite solution.
-
Dissolve 1-(3-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in a suitable solvent like dioxane.
-
Slowly add the sodium hypobromite solution to the ketone solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Destroy the excess hypobromite by adding a small amount of sodium bisulfite solution.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 1-(3-Chlorophenyl)-2-methylpropan-1-one | |
| Reagents | NaOH, Br₂ | [11][12][13][14] |
| Solvent | Dioxane/Water | |
| Typical Yield | 60-70% | Estimated |
Pathway 3: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[11][15] This reaction is particularly useful for synthesizing arylacetic acid derivatives. The starting material for this pathway is 3'-chloroacetophenone.
Step 1: Synthesis of 2-(3-Chlorophenyl)acetothiomorpholide
The Kindler modification of the Willgerodt reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[16] The reaction proceeds through a complex mechanism involving the formation of an enamine, sulfuration, and rearrangement.
Reaction Mechanism:
Caption: The Willgerodt-Kindler reaction to form a thioamide.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Materials:
-
3'-Chloroacetophenone
-
Sulfur powder
-
Morpholine
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, mix 3'-chloroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water with stirring.
-
The solid thioamide product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
| Parameter | Value | Reference |
| Starting Material | 3'-Chloroacetophenone | |
| Reagents | Sulfur, Morpholine | [11][15][16] |
| Conditions | Reflux | [16] |
| Typical Yield | 70-85% | [12] |
Step 2: Hydrolysis of the Thioamide
The thioamide is readily hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.
Reaction Mechanism:
Caption: Hydrolysis of the thioamide to the final product.
Experimental Protocol: Thioamide Hydrolysis
-
Materials:
-
2-(3-Chlorophenyl)acetothiomorpholide
-
Concentrated sulfuric acid
-
Water
-
Sodium carbonate solution
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, add the thioamide (1.0 eq) and a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the solution basic by the addition of a saturated sodium carbonate solution.
-
Wash the basic solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be purified by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | 2-(3-Chlorophenyl)acetothiomorpholide | |
| Reagents | H₂SO₄, H₂O | [17][18] |
| Conditions | Reflux | [17] |
| Typical Yield | 80-90% | Estimated |
Conclusion
This guide has detailed three distinct and effective synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.
-
The Grignard reaction pathway offers a reliable method, with the main challenge being the controlled oxidation of the tertiary alcohol intermediate.
-
The Friedel-Crafts acylation followed by the haloform reaction is a versatile approach, although achieving high meta-selectivity in the acylation step requires careful consideration of the starting materials.
-
The Willgerodt-Kindler reaction provides a direct and high-yielding route from the corresponding acetophenone derivative.
Each of these methods has been validated in the field and provides a solid foundation for the synthesis of this important pharmaceutical intermediate. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and project requirements.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-(3-chlorophenyl)propan-1-one [stenutz.eu]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. synarchive.com [synarchive.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. RuCl3/CeCl3/NaIO4: a new bimetallic oxidation system for the mild and efficient dihydroxylation of unreactive olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug discovery. The following sections delve into its structural characteristics, spectral data, and key physical properties, offering both theoretical predictions and practical methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.
Chemical Identity and Structure
This compound is a carboxylic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the meta-position, and a dimethyl-substituted carbon atom alpha to the carboxylic acid group.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers [1][2][3][4]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 64798-35-2 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| InChI | 1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) |
| InChIKey | SFXNGYPSARMRKU-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC(=CC=C1)Cl)C(=O)O |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Data [1][2]
| Property | Predicted Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 37.3 Ų |
Experimental Physicochemical Properties and Their Determination
The experimental determination of physicochemical properties is paramount for understanding the behavior of a compound in various environments, which is critical for applications in drug development.
Melting Point
The melting point provides an indication of the purity and stability of a solid compound. For this compound, its solid form suggests a defined melting point.[3]
Experimental Protocol: Capillary Melting Point Determination
-
Principle: This method relies on the visual observation of the temperature at which a small, packed sample of the solid in a capillary tube transitions from a solid to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, sample of this compound.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially.
-
Observe the sample and note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
For higher accuracy, repeat the measurement with a slower heating rate (1-2 °C/min) near the expected melting point.
-
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a solid compound like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.
Experimental Protocol: Vacuum Distillation
-
Principle: By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation of high-boiling or thermally sensitive compounds.
-
Apparatus: Short-path distillation apparatus, vacuum pump, heating mantle, cold trap.
-
Procedure:
-
Place the sample in the distillation flask.
-
Assemble the short-path distillation apparatus and connect it to a vacuum pump with a cold trap in between.
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask with a heating mantle.
-
Record the temperature of the vapor that distills and condenses in the receiving flask, along with the pressure of the system. This is the boiling point at that specific pressure.
-
Solubility
Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Principle: This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
-
Apparatus: Scintillation vials, orbital shaker, analytical balance, HPLC-UV or other suitable analytical instrument.
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a scintillation vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Acidity Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized.
Experimental Protocol: Potentiometric Titration
-
Principle: A solution of the acidic compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.
-
Synthesis
Caption: Plausible synthetic pathway for this compound.
Proposed Synthetic Protocol (adapted from related syntheses):
-
Principle: This synthesis involves the deprotonation of the α-carbon of 3-chlorophenylacetic acid using a strong base, followed by methylation.
-
Reagents: 3-Chlorophenylacetic acid, lithium diisopropylamide (LDA) or another strong base, methyl iodide, anhydrous tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
Deprotonation: Dissolve 3-chlorophenylacetic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a solution of LDA (2 equivalents) in THF. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.
-
Methylation: To the cold solution of the deprotonated intermediate, add an excess of methyl iodide (at least 2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.
Exemplary RP-HPLC Method (adapted from a method for a similar compound) [5]
-
Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time is characteristic of the compound under specific conditions.
-
Apparatus: HPLC system with a UV detector, C18 analytical column.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound exhibits significant absorbance (e.g., around 220-230 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration.
Caption: General workflow for HPLC analysis.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their neighboring environments. Expected signals would include those for the aromatic protons on the chlorophenyl ring and the methyl protons.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.
-
-
Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound. The mass spectrum of the para-chloro isomer is available from NIST and can be used as a reference for fragmentation patterns.[6] The molecular ion peak [M]⁺ would be expected, along with characteristic fragments resulting from the loss of the carboxylic acid group or other parts of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-Cl stretching vibrations. The IR spectrum of the para-chloro isomer is available from NIST for comparison.[6]
-
Safety and Handling
Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye damage.[1]
Table 3: GHS Hazard Information [1][3]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H318: Causes serious eye damage | P270: Do not eat, drink or smoke when using this product. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER/doctor. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound 64798-35-2 [sigmaaldrich.com]
- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. 2-(p-Chlorophenyl)-2-methylpropionic acid [webbook.nist.gov]
An In-depth Technical Guide to 2-(3-Chlorophenyl)-2-methylpropanoic Acid
CAS Number: 64798-35-2 Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1]
This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a substituted arylpropionic acid. The information is curated for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the synthesis, characterization, and potential applications of this compound, underpinned by established chemical principles and supported by relevant literature.
Structural and Physicochemical Profile
This compound is a carboxylic acid characterized by a 3-chlorophenyl ring attached to a quaternary carbon, which also bears two methyl groups and a carboxyl functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 198.65 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | --INVALID-LINK--[1] |
| InChI | 1S/C10H11ClO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | --INVALID-LINK--[1] |
| InChIKey | SFXNGYPSARMRKU-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| SMILES | CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | --INVALID-LINK--[2] |
Synthesis Protocol: A Grignard-based Approach
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the carboxylation of a Grignard reagent. This method is a well-established technique for the formation of carboxylic acids from alkyl or aryl halides.[3][4][5]
The proposed synthesis involves two main stages:
-
Formation of the Grignard reagent from 1-chloro-3-(2-chloropropan-2-yl)benzene.
-
Carboxylation of the Grignard reagent followed by acidic workup.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology
Materials:
-
1-chloro-3-(2-chloropropan-2-yl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Solid carbon dioxide (dry ice)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-chloro-3-(2-chloropropan-2-yl)benzene in anhydrous diethyl ether.
-
Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
-
-
Carboxylation:
-
Crush solid carbon dioxide into a fine powder and place it in a separate flask in excess.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the Grignard solution to the powdered dry ice with vigorous stirring. This reaction is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature, and the excess carbon dioxide will sublime.
-
-
Acidic Workup and Isolation:
-
Slowly add a cold aqueous solution of hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure solid product.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
-
Aromatic Protons (δ 7.2-7.5 ppm): The four protons on the 3-chlorophenyl ring will appear in the aromatic region. Due to the substitution pattern, they will likely present as a complex multiplet.
-
Methyl Protons (δ ~1.6 ppm): The six protons of the two equivalent methyl groups will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will appear as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ >175 ppm): The carbon of the carboxylic acid group will be the most downfield signal.
-
Aromatic Carbons (δ 120-145 ppm): The six carbons of the chlorophenyl ring will appear in this region. The carbon attached to the chlorine atom will have a distinct chemical shift.
-
Quaternary Carbon (δ ~45-55 ppm): The carbon atom attached to the phenyl ring, the two methyl groups, and the carboxyl group will appear in this range.
-
Methyl Carbons (δ ~25 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[9][10]
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.[7][11][12][13]
-
Molecular Ion Peak (M⁺): A peak at m/z = 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 153/155.
-
Loss of a methyl group (-CH₃, 15 Da) to give a fragment at m/z = 183/185.
-
Further fragmentation of the aromatic ring structure.
-
Caption: Predicted major fragmentation pathways for this compound.
Potential Applications in Research and Drug Development
Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] While specific applications for this compound are not extensively reported, its structural features suggest several potential areas of investigation for researchers.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Substituted phenylpropanoic acids have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[16][17] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[17][18] Agonists of PPARs are used in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[19][20] The structural motif of this compound makes it a candidate for investigation as a PPAR modulator.
Anti-inflammatory and Analgesic Activity
Many arylpropionic acids, such as ibuprofen and naproxen, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[14] The core structure of the title compound is similar to these established NSAIDs, suggesting that it could be explored for potential anti-inflammatory and analgesic properties.
Antibacterial and Anticonvulsant Properties
Research into arylpropionic acid derivatives has also revealed potential antibacterial and anticonvulsant activities.[14][15] This opens up further avenues for the biological screening of this compound and its derivatives.
Intermediate in Chemical Synthesis
This compound can serve as a valuable intermediate in the synthesis of more complex molecules.[21][22][23][24] The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for its incorporation into larger drug candidates or other functional materials.
Safety and Handling
Based on aggregated GHS data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a compound with a well-defined structure and predictable chemical properties. While detailed experimental data is limited in the public domain, its synthesis can be reliably achieved through established methods like Grignard carboxylation. Its structural similarity to known biologically active molecules, particularly in the arylpropionic acid class, makes it a person of interest for further investigation in medicinal chemistry and drug discovery, especially in the areas of metabolic disorders and inflammation. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this compound.
References
- 1. EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents - Google Patents [patents.google.com]
- 2. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
- 19. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]
- 21. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 22. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 23. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 24. arborpharmchem.com [arborpharmchem.com]
An In-depth Technical Guide to 2-(3-chlorophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)-2-methylpropanoic acid, a substituted arylpropionic acid. While specific research on this compound is not extensively available in public literature, this document consolidates its known physicochemical properties and presents inferred methodologies for its synthesis, purification, and analytical characterization based on established principles for structurally related compounds. Furthermore, this guide explores potential avenues for investigating its biological activity, drawing parallels with other members of the arylpropionic acid class. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules.
Introduction
Arylpropionic acids represent a significant class of organic compounds, with many derivatives exhibiting important pharmacological activities. A well-known member of this class is ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biological effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The structural features of this compound, specifically the 2-methylpropanoic acid moiety attached to a chlorophenyl ring, suggest its potential as a subject of interest in medicinal chemistry and drug discovery.
This guide provides a detailed examination of this compound, covering its fundamental chemical and physical properties, a proposed synthetic route, and robust analytical methods for its characterization and quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, with data sourced from the PubChem database.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64798-35-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 198.64 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Proposed Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis of this compound is a two-step process starting from 3-chlorophenylacetonitrile.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(3-chlorophenyl)-2-methylpropanenitrile
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-chlorophenyl)-2-methylpropanenitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 2-(3-chlorophenyl)-2-methylpropanenitrile in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 20% w/v).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the hydrolysis by TLC or HPLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, to yield the final product with high purity.
Potential Biological Activity and Research Applications
Currently, there is a lack of published data on the specific biological activities of this compound. However, based on its structural similarity to other 2-arylpropionic acids, it is a candidate for investigation in several areas of pharmacological research.
Anti-inflammatory Activity
Many 2-arylpropionic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. It would be valuable to screen this compound for its inhibitory activity against both COX-1 and COX-2 to determine its potential as an anti-inflammatory agent and its selectivity profile.
Other Potential Applications
The structural motif of this compound could also serve as a scaffold for the development of novel therapeutic agents targeting other biological pathways. It may be a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as oncology, neurology, or infectious diseases.
Analytical Characterization
Robust and validated analytical methods are essential for the quality control of any chemical compound. The following are proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method would be suitable for the quantification and purity assessment of this compound.
5.1.1. HPLC Workflow
Caption: General workflow for HPLC analysis.
5.1.2. Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid (gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 220 nm |
| Injection Volume | 10 µL |
5.1.3. Method Validation (as per ICH Q2(R1) Guidelines)
-
Specificity: The method should be able to resolve the analyte peak from any impurities, degradation products, and placebo components.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.
-
Accuracy: The closeness of the test results to the true value should be determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements should be assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For the analysis of volatile impurities or for structural confirmation, a GC-MS method can be employed. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is recommended.
5.2.1. GC-MS Workflow with Derivatization
References
An In-Depth Technical Guide to the Structural Analogs of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of 2-(3-chlorophenyl)-2-methylpropanoic acid, a compound of interest within the broader class of 2-arylpropanoic acids. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents. It delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this chemical scaffold, offering a scientifically grounded framework for the rational design of new analogs with potentially enhanced pharmacological profiles. The guide includes detailed experimental protocols for synthesis and biological evaluation, data presented in a comparative format, and visual representations of key concepts to facilitate a deeper understanding of the subject matter.
Introduction: The Significance of the 2-Arylpropanoic Acid Scaffold
The 2-arylpropanoic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1] These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2] The core structure, characterized by a carboxylic acid group attached to a chiral center alpha to an aromatic ring, has proven to be a versatile template for the development of compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and even anticancer properties.[1][3]
The subject of this guide, this compound, represents a specific embodiment of this scaffold, featuring a chlorine substituent at the meta-position of the phenyl ring and two methyl groups at the alpha-position, rendering the alpha-carbon a quaternary center. This structural modification eliminates the chirality present in many profens, which can simplify synthesis and pharmacological evaluation. The presence and position of the halogen on the aromatic ring, along with the gem-dimethyl substitution, are critical determinants of the molecule's physicochemical properties and its interaction with biological targets. Understanding the impact of structural modifications to this core is paramount for the design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Rationale for Analog Design and Exploration
The systematic exploration of structural analogs of a lead compound is a cornerstone of modern drug discovery. For this compound, the rationale for designing and synthesizing analogs is multi-faceted:
-
Elucidation of Structure-Activity Relationships (SAR): By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for biological activity and which can be altered to fine-tune the pharmacological profile.[4]
-
Optimization of Potency and Selectivity: Minor structural changes can lead to significant improvements in binding affinity for the target protein and selectivity over related off-targets, thereby enhancing therapeutic efficacy and reducing side effects.
-
Improvement of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically influenced by its structure. Analog synthesis allows for the optimization of these properties to ensure adequate bioavailability and a suitable half-life.
-
Exploration of Novel Biological Activities: While the 2-arylpropanoic acid scaffold is traditionally associated with anti-inflammatory activity, structural modifications can lead to the discovery of analogs with entirely new pharmacological applications.[3]
The following sections will explore key areas of structural modification for the this compound core.
Key Structural Modifications and Their Anticipated Impact
The design of analogs of this compound can be systematically approached by considering modifications to three primary regions of the molecule: the substituted phenyl ring, the alpha-substituents, and the carboxylic acid moiety.
Phenyl Ring Substitutions
The nature, position, and number of substituents on the phenyl ring can profoundly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
-
Halogen Substitution: The initial focus is on the existing chloro group at the meta-position. Analogs can be synthesized with the chloro group at the ortho- or para-positions to probe the spatial requirements of the binding pocket. Furthermore, replacing chlorine with other halogens (e.g., fluorine, bromine) can modulate the electronic properties and lipophilicity of the molecule. For instance, electron-withdrawing groups on the phenyl ring have been shown to influence the activity of some pharmacologically active compounds.[5]
-
Other Electron-Withdrawing and Electron-Donating Groups: Beyond halogens, a wide array of substituents can be explored. Electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2), and electron-donating groups like methyl (-CH3) and methoxy (-OCH3) can be introduced at various positions on the phenyl ring to systematically map the electronic and steric requirements for optimal activity.
Modifications at the Alpha-Position
The gem-dimethyl groups at the alpha-position of this compound are a key feature.
-
Varying Alkyl Chain Length: One or both methyl groups can be replaced with larger alkyl groups (e.g., ethyl, propyl) to explore the steric tolerance of the target's binding site in this region.
-
Introduction of Small Rings: The two methyl groups can be incorporated into a small ring system, such as a cyclopropyl or cyclobutyl group, to create a spirocyclic center. This can introduce conformational rigidity and may lead to improved binding affinity.
Carboxylic Acid Bioisosteres
The carboxylic acid group is often crucial for the biological activity of 2-arylpropanoic acids, as it can participate in key hydrogen bonding or ionic interactions with the target protein. However, this group can also contribute to poor pharmacokinetic properties and metabolic liabilities.[6] The replacement of the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to address these issues.[7][8]
-
Tetrazoles: The tetrazole ring is one of the most widely used carboxylic acid bioisosteres.[9] It is a planar, acidic heterocycle that can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid.
-
Hydroxamic Acids: Hydroxamic acids are another class of carboxylic acid surrogates that are known for their metal-chelating properties and have been successfully employed in drug design.[9]
-
Sulfonamides: Sulfonamides can also act as bioisosteres of carboxylic acids, offering a different geometric and electronic profile.[7]
The following diagram illustrates the key points of diversification for analog synthesis.
Caption: Key diversification points for analog design.
Synthetic Strategies and Protocols
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A general and versatile approach involves the α-methylation of a substituted phenylacetic acid derivative.
General Synthesis of 2-(Substituted Phenyl)-2-methylpropanoic Acids
A common strategy for the synthesis of the core scaffold involves the following key steps:
-
Esterification of the corresponding phenylacetic acid: This protects the carboxylic acid and provides a substrate for the subsequent alkylation step.
-
α,α-Dimethylation: The ester is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), followed by an alkylating agent like methyl iodide to introduce the two methyl groups at the alpha-position.
-
Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the desired 2-(substituted phenyl)-2-methylpropanoic acid.
The following workflow diagram illustrates this general synthetic pathway.
Caption: General synthetic workflow for target compounds.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step procedure for the synthesis of the parent compound.
Step 1: Synthesis of Methyl 2-(3-chlorophenyl)acetate
-
To a solution of 3-chlorophenylacetic acid (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(3-chlorophenyl)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 2-(3-chlorophenyl)-2-methylpropanoate
-
To a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 2-(3-chlorophenyl)acetate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(3-chlorophenyl)-2-methylpropanoate.
Step 3: Synthesis of this compound
-
To a solution of methyl 2-(3-chlorophenyl)-2-methylpropanoate (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide monohydrate (3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Biological Evaluation: Assays and Protocols
The biological activity of the synthesized analogs can be assessed using a variety of in vitro and in vivo assays to determine their anti-inflammatory and analgesic potential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which is a primary mechanism of action for many NSAIDs.
Protocol: Fluorometric COX Inhibition Assay [1][10]
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe in assay buffer. Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., ibuprofen or celecoxib).
-
Assay Procedure: In a 96-well plate, add the enzyme, cofactor, and test compound or vehicle control. Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation.[11][12]
Protocol: Carrageenan-Induced Paw Edema in Rats [13][14]
-
Animal Acclimatization: Acclimate male Wistar rats to the experimental conditions for at least one week.
-
Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally at various doses. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
In Vivo Analgesic Activity: Formalin Test
The formalin test is a model of tonic pain that has two distinct phases, allowing for the differentiation between central and peripheral analgesic mechanisms.[15][16]
Protocol: Formalin Test in Mice [17][18]
-
Animal Acclimatization: Acclimate male Swiss Webster mice to the observation chambers.
-
Compound Administration: Administer the test compounds, vehicle, or a positive control (e.g., morphine) at predetermined doses.
-
Induction of Nociception: After a suitable pre-treatment time, inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
-
Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.
Structure-Activity Relationships (SAR) and Data Interpretation
The data obtained from the biological evaluation of a series of analogs will allow for the establishment of structure-activity relationships.
Table 1: Hypothetical Biological Data for Analogs of this compound
| Compound | R | X | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Edema Inhibition (%) @ 3h |
| Parent | Cl | COOH | 15.2 | 8.5 | 45 |
| Analog 1 | F | COOH | 18.5 | 10.2 | 40 |
| Analog 2 | Br | COOH | 12.8 | 7.1 | 52 |
| Analog 3 | H | COOH | 25.1 | 15.8 | 30 |
| Analog 4 | Cl | Tetrazole | 20.5 | 12.3 | 38 |
Interpretation of Hypothetical Data:
-
Effect of Halogen Substitution: In this hypothetical dataset, replacing the 3-chloro substituent with a 3-bromo group (Analog 2) leads to a slight increase in COX-2 inhibition and in vivo anti-inflammatory activity, suggesting that a larger halogen at this position may be favorable. The 3-fluoro analog (Analog 1) is slightly less active than the parent compound, while removal of the halogen (Analog 3) significantly reduces activity, indicating the importance of a halogen at the meta-position.
-
Carboxylic Acid Bioisostere: The replacement of the carboxylic acid with a tetrazole group (Analog 4) results in a decrease in activity in this hypothetical example. This underscores the principle that the success of a bioisosteric replacement is highly context-dependent and requires experimental validation.[6]
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the design, synthesis, and evaluation of structural analogs of this compound. The systematic exploration of this chemical scaffold holds promise for the discovery of novel therapeutic agents with potentially improved pharmacological properties. Future research in this area should focus on expanding the library of analogs to include a wider range of substituents on the phenyl ring and at the alpha-position, as well as a more diverse set of carboxylic acid bioisosteres. Further characterization of the most promising compounds should include a broader panel of biological assays, including assessments of their pharmacokinetic profiles and potential off-target effects, to fully evaluate their therapeutic potential. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this specific class of compounds but also contribute to the broader field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. criver.com [criver.com]
- 17. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-(3-Chlorophenyl)-2-methylpropanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Chlorophenyl)-2-methylpropanoic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the foundational principles, theoretical prediction, and experimental determination of its solubility. By understanding the physicochemical properties of the target molecule and the principles of solute-solvent interactions, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications. This document details the theoretical framework based on Hansen Solubility Parameters (HSP) and provides step-by-step protocols for both thermodynamic and kinetic solubility measurements, empowering researchers to generate reliable solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its journey from a laboratory curiosity to a therapeutic reality. For this compound, a compound of interest in medicinal chemistry, understanding its solubility in organic solvents is paramount for several key stages of drug development:
-
Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling efficient purification through techniques like crystallization.
-
Formulation: Developing a viable dosage form, whether for preclinical or clinical use, is critically dependent on the API's solubility in appropriate solvent systems.
-
Analytical Method Development: Accurate quantification and characterization of the compound require its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide serves as a practical resource for scientists to navigate the challenges associated with the solubility of this compound, providing both theoretical insights and actionable experimental protocols.
Physicochemical Profile of this compound
A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 198.64 g/mol | PubChem[1] |
| Appearance | Solid | - |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic environments over aqueous ones. The presence of a carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, which will significantly influence its interactions with different types of organic solvents.
Theoretical Framework: Predicting Solubility
While empirical determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection, saving time and resources.
General Principles of Carboxylic Acid Solubility
Carboxylic acids, as a class, exhibit predictable solubility patterns based on the interplay between their polar carboxyl group and their nonpolar hydrocarbon backbone.[2][3][4][5][6]
-
Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding with the carboxylic acid group, good solubility is generally expected in alcohols.[2][7]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic proton of the carboxyl group, often leading to good solubility.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, carboxylic acids tend to form stable hydrogen-bonded dimers.[7] While this self-association can limit interaction with the solvent, the nonpolar regions of the molecule (the chlorophenyl and methyl groups) will have favorable van der Waals interactions with the nonpolar solvent, often resulting in moderate to good solubility.[2]
Based on the structure of this compound, which possesses a significant nonpolar aromatic ring and alkyl groups, it is anticipated to be soluble in a range of less polar organic solvents.[2][4]
Hansen Solubility Parameters (HSP): A More Quantitative Approach
Hansen Solubility Parameters offer a more nuanced method for predicting solubility by deconstructing the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The central principle of HSP is that "like dissolves like."[8] If the HSP values of a solute and a solvent are similar, they are likely to be miscible. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and a smaller distance implies a higher likelihood of dissolution.[9]
Table of Hansen Solubility Parameters for Common Organic Solvents:
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| 1-Butanol | 16.0 | 5.7 | 15.8 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
(Data compiled from various sources)[11][12][13][14]
This table can be used as a starting point for selecting a range of solvents with diverse properties for experimental solubility determination.
Experimental Determination of Solubility
Experimental measurement is essential to obtain definitive solubility data. Two common methods are employed in drug discovery and development: thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility: The "Gold Standard"
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid form.[15][16] The shake-flask method is the most widely accepted technique for its determination.[17][18]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, centrifuge the sample or filter the supernatant through a chemically resistant filter (e.g., a 0.45 µm PTFE syringe filter).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[16] This method is faster than the thermodynamic approach and is well-suited for screening a large number of compounds or solvent conditions in early-stage drug discovery.[19][20] The turbidimetric method is a common high-throughput technique for assessing kinetic solubility.[21][22][23]
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Solvent Addition: In the wells of a microtiter plate, add the organic solvent of interest.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to reach the desired final test concentrations. This rapid addition can induce precipitation if the compound's solubility in the final solvent mixture is exceeded.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance relative to a solvent-only control indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant increase in turbidity is observed.
Conclusion and Recommendations
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for its determination.
Key Recommendations for Researchers:
-
Start with Theory: Utilize the principles of "like dissolves like" and consider the physicochemical properties of the compound to select a diverse set of initial screening solvents, including polar protic, polar aprotic, and nonpolar options. For a more refined selection, estimate the Hansen Solubility Parameters of the compound.
-
Employ High-Throughput Screening: For initial solvent screening, the kinetic turbidimetric solubility assay offers a rapid and material-sparing method to identify promising solvent systems.
-
Confirm with the Gold Standard: For critical applications such as formulation development or process chemistry, determine the thermodynamic solubility using the shake-flask method in the most promising solvents identified during screening. This will provide the most accurate and reliable solubility data.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can systematically and efficiently characterize the solubility of this compound, enabling informed decisions and accelerating the progress of their research and development activities.
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. organicmystery.com [organicmystery.com]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. savemyexams.com [savemyexams.com]
- 7. Video: Physical Properties of Carboxylic Acids [jove.com]
- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. enamine.net [enamine.net]
- 20. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 21. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 22. evotec.com [evotec.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
The Structural Elucidation of 2-(3-Chlorophenyl)-2-methylpropanoic acid: A Multi-Spectroscopic Approach
Introduction
2-(3-Chlorophenyl)-2-methylpropanoic acid (C₁₀H₁₁ClO₂) is a carboxylic acid derivative featuring a chlorophenyl ring and a gem-dimethyl group at the alpha-position.[1] Its molecular weight is 198.64 g/mol .[1] The precise confirmation of its molecular structure is paramount for its application in drug development and chemical synthesis, necessitating a comprehensive analysis of its spectral properties. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The key structural features that will dominate the spectra are:
-
The 3-chlorophenyl group: An aromatic ring with a chlorine substituent at the meta position. This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific fragmentation patterns in the mass spectrum.
-
The carboxylic acid group (-COOH): This functional group has highly characteristic signals in both NMR and IR spectroscopy.
-
The gem-dimethyl group (-C(CH₃)₂): Two methyl groups attached to the same carbon atom, which are expected to be chemically equivalent.
-
The quaternary alpha-carbon: The carbon atom to which the phenyl ring, the two methyl groups, and the carboxylic acid group are attached.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.299!"]; C4 [label="C", pos="1.5,2.598!"]; C5 [label="C", pos="0,2.598!"]; C6 [label="C", pos="-0.75,1.299!"]; Cl [label="Cl", pos="3.75,1.299!"]; C_alpha [label="Cα", pos="-2.25,1.299!"]; C_methyl1 [label="CH₃", pos="-3,2.5!"]; C_methyl2 [label="CH₃", pos="-3,0!"]; C_carboxyl [label="C", pos="-3,-1.5!"]; O1 [label="O", pos="-2.25,-2.5!"]; O2_H [label="OH", pos="-4.25,-1.5!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl; C6 -- C_alpha; C_alpha -- C_methyl1; C_alpha -- C_methyl2; C_alpha -- C_carboxyl; C_carboxyl -- O1 [label="="]; C_carboxyl -- O2_H; } Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a solid carboxylic acid like the target molecule is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Predicted ¹H NMR Data | ||||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A | 1H |
| Aromatic Protons (Ar-H) | 7.2 - 7.5 | Multiplet | ~7-8 | 4H |
| Methyl Protons (-CH₃) | ~1.6 | Singlet | N/A | 6H |
Interpretation:
-
Carboxylic Acid Proton (δ 10.0 - 13.0): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum.[2][3] Its broadness is due to hydrogen bonding and chemical exchange. This signal would disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Aromatic Protons (δ 7.2 - 7.5): The four protons on the 3-chlorophenyl ring will resonate in the aromatic region. Due to the meta-substitution, a complex multiplet is expected. The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the adjacent protons.
-
Methyl Protons (δ ~1.6): The two methyl groups are chemically equivalent due to free rotation around the Cα-aryl bond. Therefore, they are expected to produce a single, sharp signal integrating to six protons. The absence of adjacent protons results in a singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Carbonyl (-COOH) | 175 - 185 |
| Aromatic Carbon (C-Cl) | 134 - 136 |
| Aromatic Carbons (C-H) | 125 - 130 |
| Aromatic Carbon (C-Cα) | 140 - 145 |
| Quaternary Carbon (Cα) | 45 - 55 |
| Methyl Carbons (-CH₃) | 25 - 30 |
Interpretation:
-
Carboxylic Carbonyl (δ 175 - 185): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2]
-
Aromatic Carbons (δ 125 - 145): The six carbons of the phenyl ring will give rise to several signals in the aromatic region. The carbon atom directly bonded to the chlorine atom (C-Cl) is expected around δ 134-136 ppm. The other aromatic carbons will appear in the δ 125-130 ppm range, with the carbon attached to the propanoic acid moiety (C-Cα) being the most deshielded among the aromatic carbons without a halogen substituent.
-
Quaternary Carbon (δ 45 - 55): The quaternary carbon (Cα) bonded to the phenyl ring, the two methyl groups, and the carboxyl group will have a chemical shift in this range.
-
Methyl Carbons (δ 25 - 30): The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule.
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
For a solid sample, the spectrum can be obtained using the KBr pellet or thin-film method.[1][4]
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin-Film Method:
-
Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.
| Predicted IR Data | ||
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Aromatic/Aliphatic | C-H stretch | 3100 - 2850 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C=C stretch | 1600, 1475 |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
| Aromatic Ring | C-H out-of-plane bend | 800 - 900 |
| Aryl-Cl | C-Cl stretch | 700 - 800 |
Interpretation:
-
O-H Stretch (3300 - 2500 cm⁻¹): A very broad and strong absorption band in this region is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[3]
-
C-H Stretches (3100 - 2850 cm⁻¹): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=O Stretch (1700 - 1725 cm⁻¹): A strong, sharp absorption in this region is characteristic of the carbonyl group of a carboxylic acid.[3]
-
C=C Stretches (1600, 1475 cm⁻¹): Absorptions in this region are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch (1210 - 1320 cm⁻¹): This absorption is due to the stretching of the carbon-oxygen single bond in the carboxylic acid group.
-
C-H Out-of-Plane Bend (800 - 900 cm⁻¹): The substitution pattern of the aromatic ring can often be inferred from the out-of-plane C-H bending vibrations.
-
C-Cl Stretch (700 - 800 cm⁻¹): A moderate to strong absorption in this region is expected for the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid, and is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Analysis
The mass spectrum will show a molecular ion peak and several fragment ion peaks. The presence of chlorine will be indicated by a characteristic isotopic pattern.
| Predicted Mass Spectrum Data | ||
| m/z | Relative Abundance | Proposed Fragment |
| 198/200 | Moderate | [M]⁺ (Molecular Ion) |
| 183/185 | Moderate | [M - CH₃]⁺ |
| 153/155 | Moderate | [M - COOH]⁺ |
| 139/141 | Strong | [M - C(CH₃)₂COOH]⁺ (Chlorophenyl cation) |
| 111 | Moderate | [C₆H₄Cl]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Interpretation:
-
Molecular Ion Peak (m/z 198/200): The molecular ion peak will appear as a pair of peaks separated by two mass units, with a relative intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[7]
-
[M - CH₃]⁺ (m/z 183/185): Loss of a methyl radical from the molecular ion.
-
[M - COOH]⁺ (m/z 153/155): Loss of the carboxylic acid group as a radical.
-
[M - C(CH₃)₂COOH]⁺ (m/z 139/141): This corresponds to the 3-chlorobenzyl cation, which is expected to be a stable and therefore abundant fragment.
-
[C₆H₄Cl]⁺ (m/z 111): This represents the chlorophenyl cation.[7]
-
[C₆H₅]⁺ (m/z 77): Loss of the chlorine atom from the chlorophenyl cation.[7]
dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
M [label="[C₁₀H₁₁³⁵ClO₂]⁺˙\nm/z 198"]; M_Cl37 [label="[C₁₀H₁₁³⁷ClO₂]⁺˙\nm/z 200"]; M_minus_CH3 [label="[C₉H₈³⁵ClO₂]⁺\nm/z 183"]; M_minus_COOH [label="[C₉H₁₁³⁵Cl]⁺˙\nm/z 153"]; Chlorobenzyl [label="[C₇H₆³⁵Cl]⁺\nm/z 139"]; Chlorophenyl [label="[C₆H₄³⁵Cl]⁺\nm/z 111"];
M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_COOH [label="- •COOH"]; M_minus_COOH -> Chlorobenzyl [label="- C₂H₂"]; M -> Chlorophenyl [label="- C(CH₃)₂COOH"]; } Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis presented in this guide, based on established spectroscopic principles and data from analogous compounds, provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra each offer unique and complementary information that, when combined, allows for an unambiguous assignment of the molecule's structure. This guide serves as a valuable resource for researchers working with this compound and as a practical illustration of multi-spectroscopic structural elucidation in modern chemistry.
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, 2-methyl-, 3-phenylpropyl ester [webbook.nist.gov]
- 3. This compound 64798-35-2 [sigmaaldrich.com]
- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 1H NMR spectrum [chemicalbook.com]
- 7. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
A Technical Guide to the Commercial Availability and Profile of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS No. 64798-35-2), a specialized chemical intermediate relevant to professionals in research and drug development. The document details the compound's chemical identity, physicochemical properties, and current commercial availability from key suppliers. Furthermore, it offers insights into a representative synthetic pathway, potential research applications, and critical safety and handling protocols. The objective is to equip scientists and researchers with the necessary information to source, handle, and utilize this compound effectively in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a propanoic acid backbone with a 3-chlorophenyl group and two methyl groups attached to the alpha-carbon, creating a quaternary center. This structure makes it a valuable building block in medicinal chemistry and materials science.
Table 1: Compound Identification and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64798-35-2 | Synquest Labs, PubChem[1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |
| Molecular Weight | 198.64 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C1=CC(=CC=C1)Cl)C(=O)O | PubChem[1] |
| InChI Key | SFXNGYPSARMRKU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Commercial Availability for Research and Development
This compound is available commercially primarily as a research and development chemical. It is not typically produced in bulk quantities but can be sourced from several specialized chemical suppliers. Potential buyers should note that availability, purity, and packaging can vary.
One major supplier, Sigma-Aldrich, provides this compound specifically for early discovery researchers. It is important to note their policy for this type of product: it is sold "AS-IS," and the buyer assumes responsibility for confirming its identity and purity, as analytical data is not routinely collected by the vendor. All sales for such products are final.
Table 2: Commercial Suppliers of this compound
| Supplier | CAS Number | MDL Number | Notes |
|---|---|---|---|
| Sigma-Aldrich (Merck) | 64798-35-2 | MFCD11036925 | Sold for early R&D; buyer responsible for confirming purity. |
| Synquest Labs | 64798-35-2[2] | MFCD11036925[2] | Listed as a research chemical. |
| Ascendex Scientific | 64798-35-2[3] | - | Listed under SKU: AS2327. |
| BLDpharm | 64798-35-2[4] | MFCD11036925[4] | Available as a research chemical. |
| 2A Biotech | - | - | Listed under Catalog No. 2A-0114636.[5] |
| Apollo Scientific | 64798-35-2[6] | - | Listed under Catalogue Number OR61228.[6] |
Synthesis and Manufacturing Insights
While large-scale, proprietary manufacturing processes are not publicly disclosed, a plausible and representative synthetic route can be derived from established organic chemistry principles. The key challenge in synthesizing this molecule is the formation of the α-quaternary carbon. A common and effective method for this is the exhaustive methylation of an appropriate precursor, such as (3-chlorophenyl)acetonitrile.
This process involves a two-step alkylation followed by hydrolysis. The causality behind this choice is that the benzylic proton of the acetonitrile is acidic enough to be removed by a strong base, and the resulting carbanion is a potent nucleophile for reacting with an alkylating agent like methyl iodide. Repeating this process creates the desired quaternary center. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either strong acidic or basic conditions.
Representative Synthetic Workflow
Caption: A representative synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
First Methylation: To a solution of (3-chlorophenyl)acetonitrile in an anhydrous aprotic solvent (e.g., THF), a strong, non-nucleophilic base such as sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the benzylic carbon. After gas evolution ceases, one equivalent of methyl iodide is added, and the reaction is allowed to warm to room temperature to form 2-(3-chlorophenyl)propanenitrile.
-
Second Methylation: The crude product from the first step is subjected to the same reaction conditions. Deprotonation with NaH followed by the addition of a second equivalent of methyl iodide yields 2-(3-chlorophenyl)-2-methylpropanenitrile.
-
Nitrile Hydrolysis: The resulting α,α-disubstituted nitrile is heated at reflux in the presence of a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the nitrile functional group.
-
Workup and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to acidic conditions to precipitate the carboxylic acid product. The crude solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system.
Applications in Scientific Research
Substituted phenylpropanoic acid derivatives are a well-established class of compounds in drug discovery and development.[7][8] They serve as crucial intermediates and structural scaffolds for a variety of therapeutic agents.
-
Medicinal Chemistry: This compound is a valuable building block for creating libraries of novel molecules for screening. The specific substitution pattern (a chloro- group at the meta position and a gem-dimethyl group at the alpha position) provides a unique combination of lipophilicity, steric hindrance, and electronic properties that can be exploited to modulate a molecule's interaction with biological targets. Phenylpropanoic acid derivatives have been investigated as activators for receptors like PPARα and PPARδ, which are targets for treating metabolic diseases.[7][8]
-
Agrochemicals: Similar to pharmaceuticals, the phenylpropanoic acid scaffold is found in various pesticides and herbicides. This compound can serve as a starting point for the synthesis of new agrochemical candidates.
-
Materials Science: The carboxylic acid group allows for the incorporation of this molecule into polymers or onto surfaces, while the substituted phenyl ring can be used to tune the material's physical properties.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.[1]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
| Serious Eye Damage | H318 | Causes serious eye damage | PubChem[1] |
-
Signal Word: Danger[1]
-
Pictograms:
-
Corrosion (for eye damage)
-
Exclamation Mark (for acute toxicity)
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[9]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially available, specialized chemical intermediate primarily intended for research and development applications. Its unique structure makes it a valuable tool for medicinal chemists, drug discovery scientists, and materials researchers. While it can be sourced from several suppliers, researchers should be mindful of vendor policies regarding purity and analytical data. Adherence to strict safety and handling protocols is mandatory due to its classification as harmful if swallowed and a cause of serious eye damage. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced scientific endeavors.
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 64798-35-2 | 2721-5-26 | MDL MFCD11036925 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 4. 64798-35-2|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 64798-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-(3-Chlorophenyl)-2-methylpropanoic Acid: Safety, Handling, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid. As a member of the arylpropanoic acid class, it shares structural similarities with well-known nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. This guide provides a comprehensive technical overview of its chemical properties, safety protocols, handling procedures, and a proposed synthetic route with detailed analytical characterization. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application in research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[2] |
| Molecular Weight | 198.65 g/mol | Sigma-Aldrich |
| CAS Number | 64798-35-2 | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | SFXNGYPSARMRKU-UHFFFAOYSA-N | PubChem[2] |
| Predicted XlogP | 2.9 | PubChem[2] |
Safety and Hazard Assessment
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory to mitigate risks.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[2]
Precautionary Statements and Personal Protective Equipment (PPE)
The following precautionary statements from the Globally Harmonized System (GHS) are critical for the safe handling of this compound.
| GHS Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to prevent serious eye damage.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved particulate respirator should be used.
Handling, Storage, and Spill Response
Handling
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Ensure an eyewash station and safety shower are readily accessible.
Storage
Store in a tightly closed container in a dry and well-ventilated place. The storage class for this compound is 11: Combustible Solids. Keep away from incompatible materials such as strong oxidizing agents.
Spill Response
In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Carefully sweep up the solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Proposed Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Alkylation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. After stirring, add 3-chlorobenzyl chloride and reflux the mixture until the reaction is complete (monitored by TLC).
-
Methylation: Cool the reaction mixture and add it to a suspension of sodium hydride in anhydrous THF. After the initial reaction subsides, add methyl iodide and stir at room temperature.
-
Hydrolysis and Decarboxylation: Add an aqueous solution of potassium hydroxide and reflux the mixture to hydrolyze the ester groups. After cooling, acidify the reaction mixture with concentrated hydrochloric acid and heat to induce decarboxylation.
-
Work-up and Purification: Extract the final product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The two methyl groups, being chemically equivalent, should appear as a singlet at approximately 1.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the phenyl ring and the carboxyl group, the two equivalent methyl carbons, the aromatic carbons, and the carboxyl carbon. The carboxyl carbon is expected to be the most downfield signal, above 175 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, with a characteristic M+2 peak at m/z 200 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the C-C bond between the quaternary carbon and the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid around 1700 cm⁻¹.
-
C-H stretching vibrations from the methyl and aromatic groups just below 3000 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
The NIST WebBook provides an IR spectrum for the isomeric 2-(p-Chlorophenyl)-2-methylpropionic acid, which can serve as a useful reference[3].
Analytical Workflow
Caption: Workflow for the purification and analytical characterization.
Biological Activity and Research Context
Arylpropanoic acids are a well-established class of compounds with significant biological activities, most notably as NSAIDs[1]. The anti-inflammatory effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
While no specific biological studies on this compound have been identified in the current literature, its structural similarity to known NSAIDs suggests it may possess anti-inflammatory properties. The presence of the chlorophenyl group can influence the compound's lipophilicity and binding affinity to biological targets[1]. Further research, including in vitro enzyme assays and cell-based studies, is warranted to elucidate the specific biological activity and potential therapeutic applications of this compound.
Conclusion
This technical guide provides a comprehensive overview of the safety, handling, proposed synthesis, and analytical characterization of this compound. Adherence to the safety protocols outlined is paramount for its use in a research setting. The proposed synthetic and analytical workflows offer a robust framework for its preparation and characterization. While its specific biological activity remains to be fully explored, its structural class suggests potential for further investigation in the field of medicinal chemistry and drug development.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
- 2. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Evaluating 2-(3-Chlorophenyl)-2-methylpropanoic Acid as a Novel Fibrate Drug Candidate
Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, pharmacology, and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide for the synthesis, in-vitro characterization, and in-vivo evaluation of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a novel compound with structural similarities to established fibrate drugs. The protocols herein are designed to rigorously assess its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist for the treatment of dyslipidemia.
Introduction: The Rationale for Novel Fibrate Development
Fibrate drugs are a class of lipid-lowering agents that have been instrumental in the management of dyslipidemia, a condition characterized by elevated levels of triglycerides and cholesterol in the blood.[1][2] Clinically used fibrates, such as fenofibrate and gemfibrozil, primarily exert their therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα).[3][4][5][6] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[5][7][8]
Activation of PPARα leads to a cascade of beneficial effects, including:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.[1][5][9]
-
Increased Apolipoprotein A-I and A-II Expression: This promotes the formation of high-density lipoprotein (HDL), the "good" cholesterol.[2][7]
-
Reduced Apolipoprotein C-III Expression: This further facilitates the catabolism of triglyceride-rich particles.[6][7]
-
Stimulation of Fatty Acid Oxidation: This reduces the substrate availability for triglyceride synthesis in the liver.[7]
The compound this compound (herein referred to as "Compound C3M") has been identified as a molecule of interest due to its structural analogy to existing fibrates.[][11] This guide outlines a systematic approach to validate its mechanism of action and evaluate its preclinical efficacy and safety profile.
Synthesis and Characterization of Compound C3M
A reliable and scalable synthesis route is paramount for the consistent biological evaluation of a new chemical entity. The following protocol describes a plausible method for the preparation of this compound.
Experimental Protocol: Synthesis
Rationale: This multi-step synthesis is designed based on established organic chemistry principles for creating substituted aromatic propanoic acids, similar to methods used for related compounds.[12][13]
Step 1: Friedel-Crafts Acylation of Chlorobenzene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C, add chlorobenzene (1.5 eq).
-
Slowly add 2-bromoisobutyryl bromide (1.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.
Step 2: Hydrolysis to this compound
-
Dissolve the crude intermediate from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0°C, resulting in the precipitation of the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Quality Control and Validation
Trustworthiness: The identity and purity of the synthesized compound must be unequivocally confirmed before any biological testing. This ensures that observed effects are attributable to Compound C3M and not impurities.
-
Purity Assessment: Analyze the final product using High-Performance Liquid Chromatography (HPLC). The purity should be >98%.
-
Structural Confirmation:
-
¹H NMR & ¹³C NMR: Confirm the chemical structure and the absence of residual solvents or starting materials.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.[11]
-
In-Vitro Evaluation: Mechanism of Action and Cellular Effects
In-vitro assays provide the first critical assessment of a compound's biological activity and mechanism of action at the cellular and molecular level.
Protocol: PPARα Transactivation Assay
Rationale: This cell-based reporter assay is the cornerstone for identifying and quantifying PPARα agonism. It directly measures the ability of a compound to activate the receptor and initiate gene transcription.[14]
Methodology:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection: Co-transfect cells in 96-well plates with a PPARα expression plasmid (containing a Gal4 DNA-binding domain fused to the PPARα ligand-binding domain) and a reporter plasmid (containing a Gal4 upstream activation sequence driving luciferase expression).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Compound C3M (e.g., 0.01 µM to 100 µM), a positive control (Fenofibric acid), and a vehicle control (DMSO).
-
Luciferase Assay: After another 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or cell viability. Plot the dose-response curve and calculate the EC₅₀ value.
Data Presentation: Hypothetical PPARα Activation Data
| Compound | EC₅₀ (µM) | Max Activation (Fold Change) |
| Fenofibric Acid | 15.2 | 12.5 |
| Compound C3M | 8.7 | 14.1 |
| Vehicle Control | N/A | 1.0 |
Visualization: PPARα Signaling Pathway
Caption: PPARα activation by a fibrate ligand.
Protocol: Target Gene Expression Analysis via qPCR
Rationale: To confirm that PPARα activation by Compound C3M leads to the regulation of physiologically relevant downstream genes, we use quantitative real-time PCR (qPCR).[14]
Methodology:
-
Cell Treatment: Culture HepG2 cells (a human liver carcinoma cell line that endogenously expresses PPARα) and treat with Compound C3M (at its EC₅₀ concentration), Fenofibric acid, and a vehicle control for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit. Verify RNA integrity and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using SYBR Green chemistry with primers for target genes (e.g., CPT1A, APOA1, APOC3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization: qPCR Experimental Workflow
Caption: Workflow for qPCR analysis of target genes.
In-Vivo Evaluation: Systemic Effects in a Preclinical Model
Rationale: Animal models are indispensable for evaluating the systemic effects of a drug candidate on lipid metabolism, pharmacokinetics, and overall safety.[15] A high-fat diet (HFD)-induced dyslipidemia model in rodents is a well-established and relevant model for this purpose.[16][17]
Protocol: Efficacy in a High-Fat Diet-Induced Dyslipidemia Rat Model
Methodology:
-
Acclimatization & Model Induction: Acclimatize male Sprague-Dawley rats for one week. Then, feed them a high-fat diet (e.g., 45-60% kcal from fat) for 8 weeks to induce dyslipidemia and obesity. A control group will receive a standard chow diet.
-
Group Allocation: Randomly assign the HFD-fed rats into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Compound C3M (e.g., 10, 30, 100 mg/kg)
-
Positive Control (Fenofibrate, e.g., 100 mg/kg)
-
-
Drug Administration: Administer the compounds orally via gavage, once daily, for 4 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Sample Collection: At the end of the study, collect terminal blood samples after an overnight fast. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Analyze serum for:
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
HDL-Cholesterol (HDL-C)
-
LDL-Cholesterol (LDL-C)
-
Liver enzymes (ALT, AST) for safety assessment.
-
Trustworthiness: This protocol's validity rests on several key elements. The use of a vehicle control group isolates the effect of the test compound. The positive control group (Fenofibrate) provides a benchmark for efficacy. Randomization of animals minimizes selection bias, and the analysis of liver enzymes provides a preliminary safety readout.
Data Presentation: Hypothetical In-Vivo Efficacy Data
| Treatment Group | Serum TG (mg/dL) | Serum TC (mg/dL) | Serum HDL-C (mg/dL) |
| Normal Chow | 85 ± 10 | 95 ± 8 | 55 ± 5 |
| HFD + Vehicle | 250 ± 25 | 210 ± 20 | 30 ± 4 |
| HFD + Fenofibrate (100 mg/kg) | 140 ± 18 | 165 ± 15 | 42 ± 5 |
| HFD + Compound C3M (30 mg/kg) | 175 ± 20 | 180 ± 16 | 38 ± 4 |
| HFD + Compound C3M (100 mg/kg) | 130 ± 15 | 155 ± 14 | 45 ± 6 |
| Data are presented as Mean ± SD. *p < 0.05 vs. HFD + Vehicle. |
Visualization: In-Vivo Study Workflow
Caption: Workflow for the in-vivo dyslipidemia study.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound. Positive results, specifically potent and efficacious PPARα agonism in vitro, leading to significant improvement in the lipid profile of dyslipidemic animals in vivo, would strongly support its further development. Subsequent steps would involve more comprehensive toxicology studies, formulation development, and investigation in more advanced models of atherosclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 4. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 6. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 7. ahajournals.org [ahajournals.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 13. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PRECLINICAL SCREENING MODELS FOR ANTIDYSLIPIDEMIC AGENTS.pptx [slideshare.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the biological activity of 2-(3-Chlorophenyl)-2-methylpropanoic acid. Given the structural similarities of this compound to known modulators of metabolic pathways, we propose a systematic cell-based assay cascade. This guide begins with foundational cytotoxicity assessments to establish appropriate experimental concentrations. We then present detailed protocols for a primary screen to evaluate potential agonism of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid and glucose metabolism. Following this, we outline secondary functional assays, including the assessment of adipogenesis, glucose uptake, and lipid metabolism, to elucidate the compound's downstream cellular effects. Finally, we touch upon methods for investigating the underlying signaling pathways. The protocols herein are designed to be self-validating and provide a robust framework for the comprehensive profiling of this compound's biological activity.
Introduction: Rationale for Investigation
This compound is a small molecule with a chemical scaffold that bears resemblance to fibrate drugs and other compounds known to interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical transcriptional regulators of numerous biological processes, including lipid metabolism, adipogenesis, and inflammation[1]. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. For instance, PPARγ is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione class of antidiabetic drugs[1][2].
The structural features of this compound suggest that it may act as a ligand for one or more of the PPAR isoforms. This document provides a strategic workflow to test this hypothesis and to characterize the compound's functional activity in relevant cell-based models. The following protocols are designed to provide a comprehensive biological profile of the compound, from initial target engagement to downstream functional consequences.
Foundational Assay: Determining Cytotoxicity
Before assessing the specific biological activity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than general toxicity.[3][4] A variety of cell viability assays are available, each with its own advantages and disadvantages. The resazurin reduction assay is a cost-effective, sensitive, and simple method for examining cell health and is recommended for initial screening[5].
Protocol 2.1: Cell Viability Assessment using Resazurin Assay
This protocol is optimized for a 96-well plate format but can be adapted for other formats.
Materials:
-
Cell line relevant to metabolic studies (e.g., HEK293T, 3T3-L1 preadipocytes, or HepG2)
-
Complete cell culture medium
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Multi-well plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a pre-determined optimal density and allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is important to include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period relevant to the planned functional assays (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: After the incubation period, add 10 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the CC50 (concentration that causes 50% cytotoxicity).
-
For subsequent functional assays, use concentrations of this compound that show minimal to no cytotoxicity (e.g., >90% cell viability).
| Parameter | Recommendation |
| Cell Line | HEK293T, 3T3-L1, HepG2 |
| Seeding Density | Optimize for log-phase growth |
| Compound Concentration | Logarithmic serial dilution (e.g., 0.01 µM to 100 µM) |
| Incubation Time | 24 - 72 hours |
| Resazurin Incubation | 2 - 4 hours |
| Readout | Fluorescence (Ex/Em ~560/590 nm) |
Primary Screening: PPAR Agonist Activity
A luciferase reporter gene assay is a highly sensitive and specific method to determine if this compound can activate PPARs.[6][7] This assay typically uses a chimeric receptor consisting of the ligand-binding domain (LBD) of the PPAR of interest fused to the DNA-binding domain (DBD) of the yeast GAL4 protein.[8][9] This fusion protein, when activated by a ligand, binds to a GAL4 upstream activation sequence (UAS) that drives the expression of a luciferase reporter gene.[10]
Workflow for PPAR Agonist Screening
Caption: Proposed workflow for characterizing this compound.
Protocol 3.1: PPARγ Dual-Luciferase Reporter Assay
This protocol describes a transient transfection assay in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium (DMEM with 10% FBS)
-
Expression plasmid for GAL4(DBD)-PPARγ(LBD) fusion protein
-
Reporter plasmid with GAL4 UAS driving Firefly luciferase (e.g., pGL4.35)[11]
-
Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-CMV) for normalization[6][8]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control[1][12]
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPARγ LBD expression plasmid, the UAS-Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound, a positive control (Rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.[8]
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 (concentration that gives 50% of the maximal response).
-
The same protocol can be adapted to test for activity against PPARα and PPARβ/δ to assess selectivity.[11][13]
Secondary Functional Assays
If this compound is identified as a PPARγ agonist, the following functional assays can be performed to characterize its biological effects in a more physiologically relevant context.
Protocol 4.1: Adipocyte Differentiation Assay
This assay assesses the ability of the compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 or human adipose-derived stem cells) into mature adipocytes.[2][14]
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% bovine calf serum)
-
Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin)
-
This compound or Rosiglitazone
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 cells in growth medium. Once confluent, maintain them for an additional 2 days.
-
Induction of Differentiation: Replace the growth medium with differentiation medium containing the test compound, a positive control (Rosiglitazone), or a vehicle control. After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin for another 2 days.
-
Maturation: Culture the cells in DMEM with 10% FBS for an additional 4-6 days, changing the medium every 2 days.
-
Staining: After differentiation (typically 8-10 days), wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.[15]
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~520 nm to quantify lipid accumulation.[15]
Data Analysis:
-
Compare the absorbance values of compound-treated cells to the vehicle control to determine the extent of adipogenesis induction.
-
Microscopic images can be used for qualitative assessment of lipid droplet formation.
Protocol 4.2: Glucose Uptake Assay
This assay measures the effect of the compound on glucose transport into differentiated adipocytes, a key function of insulin-sensitive cells.[16][17]
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 4.1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Cytochalasin B (an inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours.
-
Compound Treatment: Treat the cells with this compound for a predetermined time (e.g., 24 hours).
-
Glucose Uptake Stimulation: Wash the cells with KRH buffer and incubate with or without insulin for 20-30 minutes to stimulate glucose uptake.
-
Glucose Analog Addition: Add the radiolabeled or fluorescent glucose analog and incubate for 5-10 minutes.[18][19]
-
Termination of Uptake: Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Measurement: Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or a fluorescence plate reader.
Data Analysis:
-
Calculate the rate of glucose uptake and compare the effect of the compound in both the presence and absence of insulin to the vehicle control.
| Functional Assay | Cell Model | Key Reagents | Readout |
| Adipogenesis | 3T3-L1 preadipocytes | Differentiation cocktail, Oil Red O | Spectrophotometry, Microscopy |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | Insulin, 2-Deoxy-[3H]glucose or 2-NBDG | Scintillation counting or Fluorescence |
| Lipid Metabolism | Differentiated 3T3-L1 adipocytes or HepG2 | Commercial kits | Luminescence or Colorimetry |
Protocol 4.3: Lipid Metabolism Assays
Commercially available kits can be used to measure the effect of the compound on the levels of intracellular triglycerides and cholesterol in relevant cell types like differentiated adipocytes or hepatocytes (e.g., HepG2).[20] These assays are typically based on enzymatic reactions that produce a colorimetric or luminescent signal.[21]
General Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line and treat with various concentrations of this compound for a specified period.
-
Cell Lysis: Lyse the cells according to the assay kit's protocol.
-
Assay Performance: Follow the manufacturer's instructions to measure the levels of triglycerides or cholesterol.
-
Data Analysis: Normalize the lipid levels to the total protein concentration in the cell lysate and compare the compound-treated samples to the vehicle control.
Elucidating the Mechanism of Action
Should this compound demonstrate activity in the functional assays, further investigation into its mechanism of action can be performed using techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins.[22] For example, if the compound enhances insulin-stimulated glucose uptake, one could examine the phosphorylation of proteins in the insulin signaling pathway, such as Akt.
Hypothetical PPARγ Signaling Pathway
Caption: Hypothetical activation of PPARγ signaling by the test compound.
Protocol 5.1: Western Blotting for Phospho-Akt
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lysis buffer containing phosphatase and protease inhibitors[23][24]
-
Primary antibodies against phospho-Akt (Ser473) and total Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat differentiated adipocytes with the compound, followed by a short stimulation with insulin. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[22][24]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST to reduce background with phospho-antibodies) and incubate with the primary antibody overnight at 4°C.[23][25] Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to serve as a loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt to determine the effect of the compound on insulin signaling.
Conclusion
The application notes and protocols detailed in this document provide a comprehensive and logical framework for the characterization of the biological activity of this compound. By following this systematic approach, researchers can efficiently determine the compound's cytotoxicity, identify its potential molecular target(s) within the PPAR family, and elucidate its functional consequences on key metabolic processes. This workflow is designed to generate robust and reproducible data, facilitating a thorough understanding of the compound's potential as a modulator of cellular metabolism.
References
- 1. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 8. eubopen.org [eubopen.org]
- 9. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. coriell.org [coriell.org]
- 16. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Comparison of Glucose Uptake Assay Methods [promega.ca]
- 19. revvity.com [revvity.com]
- 20. Lipid Metabolism [promega.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(3-Chlorophenyl)-2-methylpropanoic acid. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase, ensuring high resolution, sensitivity, and reproducibility. The protocol herein is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. All experimental parameters have been optimized and the method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and versatility.
The acidic nature of this compound necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes. This is achieved by suppressing the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and interaction with the non-polar stationary phase. This application note provides a comprehensive guide to a validated RP-HPLC method, including the rationale behind the selection of chromatographic conditions and a detailed protocol for method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Structure:
-
UV Absorbance (λmax) Estimation: The presence of the chlorophenyl chromophore suggests that the compound will exhibit significant UV absorbance. Based on the UV spectra of similar aromatic carboxylic acids, the maximum absorbance (λmax) is anticipated to be in the range of 220-240 nm. For the purpose of this method, a detection wavelength of 230 nm is selected to provide a good balance of sensitivity and specificity.
-
Solubility Profile: Aromatic carboxylic acids generally exhibit moderate solubility in polar organic solvents and limited solubility in water. Based on general solubility trends for similar compounds, this compound is expected to be soluble in methanol and acetonitrile, which are common HPLC solvents. Its solubility in water is expected to be low but can be increased by adjusting the pH to above its pKa. For the preparation of stock and standard solutions, a mixture of methanol or acetonitrile and water is recommended.
RP-HPLC Method for Quantification
This section outlines the optimized chromatographic conditions for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (85%) (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
A summary of the instrumental parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
25 mM Potassium Phosphate Buffer (pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 with 85% orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and 25 mM potassium phosphate buffer (pH 2.5) in a 60:40 volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For drug substance analysis, dissolve a known amount of the sample in methanol and dilute with the mobile phase to fall within the calibration range. For drug product analysis, a suitable extraction procedure may be required to isolate the analyte from excipients.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the 50 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Relative standard deviation (RSD) of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution of this compound.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.1 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Presentation and Workflow
Typical Chromatogram
(A representative chromatogram would be displayed here showing a sharp, well-resolved peak for this compound with a stable baseline.)
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000 | Passes |
| Specificity | No interference at analyte RT | Passes |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL (Estimated) |
| LOQ | - | 0.3 µg/mL (Estimated) |
| Robustness | System suitability passes | Passes |
Experimental Workflow Diagram
Caption: Workflow for the development and validation of the RP-HPLC method.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The detailed protocol and validation results demonstrate its suitability for routine use in quality control and research environments.
References
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Abstract
This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Chlorophenyl)-2-methylpropanoic acid. This compound is of interest to researchers and drug development professionals. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in a quality control environment. The protocol adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1)[1][2].
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for ensuring product quality and consistency. This application note provides a comprehensive guide for the development and validation of an analytical method using HPLC with UV detection, a widely accessible and reliable technique in analytical laboratories.
The development of this method was guided by the physicochemical properties of the analyte and established principles of chromatography for aromatic carboxylic acids[3][4]. Key considerations included the analyte's predicted acidity, solubility, and UV absorbance characteristics, which were estimated based on its chemical structure and data from analogous compounds.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value/Information | Source/Justification |
| Chemical Structure | PubChem CID: 15582644 | |
| IUPAC Name | This compound | PubChem CID: 15582644 |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem CID: 15582644 |
| Molecular Weight | 198.65 g/mol | PubChem CID: 15582644 |
| Predicted pKa | ~3.8 - 4.2 | The pKa of benzoic acid is 4.20. The electron-withdrawing chloro group on the phenyl ring is expected to increase the acidity (lower the pKa). For instance, 3-chlorobenzoic acid has a pKa of 3.82[5]. The additional methyl groups may have a minor electron-donating effect, slightly increasing the pKa. Therefore, a pKa in this range is a reasonable starting point for method development. Leading pKa prediction software such as that from ACD/Labs and ChemAxon could provide a more refined estimate[6][7][8][9][10][11][12][13][14]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | Carboxylic acids with aromatic rings generally have limited aqueous solubility, which decreases with increasing carbon content[15]. Their solubility is significantly better in organic solvents and aqueous bases[16][17][18][19]. |
| Predicted UV λmax | ~230 nm and ~280 nm | The UV spectrum of 3-chlorobenzoic acid in alcohol shows absorption maxima at 230 nm and 284 nm[5][20]. 2-Phenylpropanoic acid exhibits absorbance maxima around 228 nm and 257 nm[21][22]. Therefore, similar absorbance characteristics are expected for the target analyte. |
HPLC Method Development
The chosen analytical approach is reversed-phase HPLC with UV detection, which is well-suited for the analysis of aromatic carboxylic acids.
Chromatographic Conditions
The following HPLC conditions were established to achieve optimal separation and detection of this compound.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns are the standard for reversed-phase chromatography and provide good retention and separation for moderately nonpolar compounds like the analyte. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) | A mixture of acetonitrile and an acidic buffer is a common mobile phase for the analysis of acidic compounds. The pH of the mobile phase is set below the predicted pKa of the analyte to ensure it is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Based on the UV spectra of structurally similar compounds, 230 nm is expected to provide good sensitivity. A diode array detector can be used to monitor multiple wavelengths and confirm peak purity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
Reagent and Sample Preparation
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Mobile Phase Preparation (for 1 L):
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Final Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with acetonitrile and bring to volume.
-
Prepare working standards by serial dilution with the mobile phase.
Sample Preparation:
The sample preparation protocol will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated drug product, a more complex extraction procedure may be required to remove excipients.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[1][2]. The following validation parameters were assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over a specified range. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix (if applicable) or by comparing the results to a reference method. The analysis was performed in triplicate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the same standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst using a different instrument (if available).
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. Parameters to be varied include:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for six replicate injections) |
Workflow Diagrams
Analytical Method Development and Validation Workflow
Caption: Overall workflow for method development and validation.
Routine Analysis Protocol
Caption: Step-by-step protocol for routine sample analysis.
Conclusion
The developed RP-HPLC method for the quantitative analysis of this compound is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose and can be implemented in a quality control laboratory for routine analysis. The comprehensive validation ensures the reliability and consistency of the analytical results.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. agilent.com [agilent.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Page loading... [wap.guidechem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemaxon.com [chemaxon.com]
- 12. dl.chemaxon.com [dl.chemaxon.com]
- 13. researchgate.net [researchgate.net]
- 14. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 18. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 19. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 20. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Chlorophenyl)-2-methylpropanoic Acid in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Metabolic Disorders with 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Metabolic disorders, including dyslipidemia, insulin resistance, and obesity, represent a growing global health crisis. A key regulator of energy homeostasis and lipid metabolism is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs function as ligand-activated transcription factors that control the expression of genes involved in glucose and lipid metabolism, making them prime therapeutic targets. This compound is a synthetic compound with a structural resemblance to known PPAR agonists, suggesting its potential as a modulator of these receptors for the treatment of metabolic diseases.
This guide provides a comprehensive overview of the application of this compound in metabolic disorder research. It details its mechanism of action, protocols for in vitro characterization, and a roadmap for in vivo efficacy studies.
Chemical Properties and Synthesis
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 214.65 g/mol
-
Structure:
Mechanism of Action: A Putative PPAR Agonist
This compound is hypothesized to exert its effects on metabolic pathways through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). There are three main isoforms of PPARs: α, γ, and δ (also known as β).
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma triglyceride levels. Fibrates, a class of drugs used to treat dyslipidemia, are well-known PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are potent PPARγ agonists.
-
PPARδ (β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The specific PPAR isoform(s) activated by this compound and its binding affinity need to be determined experimentally.
Signaling Pathway
The activation of PPARs by a ligand like this compound initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPAR signaling pathway activated by a ligand.
In Vitro Application Notes and Protocols
PPAR Activation Assays
To determine if this compound is a PPAR agonist and to identify which isoform(s) it activates, a luciferase reporter assay is the gold standard.
Principle: This assay utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with Peroxisome Proliferator Response Elements (PPREs). A second plasmid expressing the ligand-binding domain (LBD) of a specific PPAR isoform (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4) is co-transfected into a suitable cell line (e.g., HEK293T or HepG2). If the test compound activates the PPAR-LBD, the fusion protein binds to the PPRE and drives the expression of the luciferase enzyme, which can be quantified by measuring luminescence.
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.
-
After 24 hours, co-transfect the cells with a PPRE-luciferase reporter plasmid and a PPAR-LBD expression plasmid (separate experiments for PPARα, γ, and δ) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium.
-
24 hours post-transfection, replace the medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC₅₀ value.
-
Expected Outcome: A dose-dependent increase in luciferase activity will indicate that this compound is an agonist for the specific PPAR isoform being tested.
Gene Expression Analysis in Liver Cells
To confirm the functional activity of this compound on PPAR target genes in a relevant cell type, quantitative real-time PCR (qRT-PCR) can be performed using a human hepatoma cell line like HepG2.
Principle: This protocol measures the change in mRNA levels of known PPAR target genes in response to treatment with the compound.
-
Cell Culture and Treatment:
-
Culture HepG2 cells as described above.
-
Seed cells in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of this compound, a vehicle control, and a positive control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for PPAR target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Potential PPARα target genes: Carnitine palmitoyltransferase 1A (CPT1A), Acyl-CoA oxidase 1 (ACOX1), and Fatty acid binding protein 1 (FABP1).
-
Potential PPARγ target genes: Adiponectin (ADIPOQ), Fatty acid translocase (CD36), and Lipoprotein lipase (LPL).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in compound-treated cells to the vehicle control.
-
Expected Outcome: An upregulation of known PPAR target genes will provide further evidence of the compound's activity and its potential effects on lipid metabolism.
In Vivo Application Notes and Protocols
Animal models are essential for evaluating the therapeutic potential of this compound in a physiological context.
Animal Model Selection
The choice of animal model depends on the specific metabolic disorder being investigated.
| Animal Model | Key Characteristics | Application |
| ApoE⁻/⁻ mice | Deficient in apolipoprotein E, leading to spontaneous hypercholesterolemia and atherosclerosis. | Dyslipidemia, Atherosclerosis |
| LDLR⁻/⁻ mice | Lack the low-density lipoprotein receptor, resulting in high LDL cholesterol levels, especially on a high-fat diet. | Dyslipidemia, Atherosclerosis |
| db/db mice | Leptin receptor deficient, leading to hyperphagia, obesity, insulin resistance, and type 2 diabetes. | Obesity, Type 2 Diabetes |
| Zucker fatty rat | Genetically obese due to a mutation in the leptin receptor, exhibiting hyperlipidemia and insulin resistance. | Obesity, Dyslipidemia |
In Vivo Dyslipidemia Study
This protocol outlines a general procedure for assessing the lipid-lowering effects of this compound in a mouse model of dyslipidemia.
-
Animal Acclimatization and Diet:
-
Acclimate male ApoE⁻/⁻ mice (8-10 weeks old) for at least one week.
-
Feed the mice a high-fat, high-cholesterol "Western" diet to induce a robust dyslipidemic phenotype.
-
-
Experimental Groups and Dosing:
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10, 30, 100 mg/kg/day)
-
Positive control (e.g., fenofibrate, 100 mg/kg/day)
-
-
Administer the compound or vehicle daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples via cardiac puncture after an overnight fast.
-
Euthanize the animals and collect tissues (liver, adipose tissue, aorta) for further analysis.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercial assay kits.
-
Assess liver function by measuring plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histological and Gene Expression Analysis:
-
Perform histological analysis of the liver (e.g., H&E and Oil Red O staining) to assess hepatic steatosis.
-
Analyze gene expression of PPAR target genes in the liver and adipose tissue by qRT-PCR.
-
Expected Outcome: A significant reduction in plasma lipids (total cholesterol, LDL, triglycerides) and an improvement in liver histology in the compound-treated groups compared to the vehicle control would indicate therapeutic potential for dyslipidemia.
Experimental Workflow
Caption: In vivo experimental workflow for dyslipidemia studies.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics for metabolic disorders. Its potential as a PPAR agonist warrants a systematic investigation of its biological activity. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize its mechanism of action and evaluate its efficacy in preclinical models. Through a combination of in vitro and in vivo studies, the therapeutic potential of this compound can be thoroughly assessed, paving the way for its potential development as a novel treatment for dyslipidemia, insulin resistance, and other metabolic diseases.
Application Notes & Protocols: Investigating the Immunomodulatory Effects of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Introduction: Rationale for Investigation
2-(3-Chlorophenyl)-2-methylpropanoic acid is a small molecule whose immunomodulatory properties are not yet extensively characterized. Its chemical structure, featuring a chlorophenyl group and a propanoic acid moiety, places it in a class of compounds with potential biological activity[1][2]. While direct studies on this specific molecule are nascent, related research on structurally similar compounds provides a compelling rationale for investigation. For instance, studies on other propanoic acid derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects, including the modulation of key cytokine pathways[3][4][5].
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the immunomodulatory potential of this compound. The protocols are designed as a self-validating system, progressing from initial cytotoxicity and broad-spectrum functional screening to in-depth mechanistic studies of key cellular signaling pathways.
Foundational Concepts: Key Immunomodulatory Pathways
The immune response is tightly regulated by a complex network of intracellular signaling pathways. For a novel compound to exert an immunomodulatory effect, it must intersect with these critical networks. Based on established principles of immunology, we hypothesize that this compound may influence one or more of the following canonical inflammatory pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway : A master regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules[6][7]. Its activation is a hallmark of the innate immune response to pathogens and cellular stress[8][9].
-
Mitogen-Activated Protein Kinase (MAPK) Pathways : This family of kinases, including p38, JNK, and ERK, plays a pivotal role in translating extracellular stimuli into cellular responses such as proliferation, differentiation, and the production of inflammatory mediators[10][11][12]. The p38 and JNK pathways, in particular, are strongly associated with stress and inflammatory responses[13][14].
Modulation of these pathways can lead to a variety of outcomes, such as the suppression of pro-inflammatory macrophages (M1 phenotype), promotion of anti-inflammatory macrophages (M2 phenotype), or alteration of T-cell activation and proliferation.
Experimental Workflow: A Phased Approach
A logical, phased approach is critical to efficiently characterize a novel compound. We propose a workflow that begins with essential safety and screening assays before committing resources to more complex mechanistic studies.
Phase 1 Protocols: Preliminary Assessment
Protocol: Cell Viability and Cytotoxicity Assay
Causality: Before assessing immunomodulatory function, it is imperative to determine the concentration range at which this compound is not cytotoxic. Any observed decrease in immune function or cytokine production could be an artifact of cell death rather than a true modulatory effect. This protocol establishes the safe experimental window for all subsequent assays.
Methodology: A colorimetric assay, such as the XTT or MTT assay, is recommended for its reliability and high-throughput nature[15]. These assays measure the metabolic activity of cells, which correlates directly with viability[16].
Step-by-Step Protocol (XTT Assay):
-
Cell Seeding: Seed immune cells of interest (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line like RAW 264.7) in a 96-well flat-bottom plate at a density of 1-5 x 10⁵ cells/mL (100 µL/well). Incubate for 2-4 hours to allow cells to adhere (if applicable).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A broad range is recommended for the initial screen (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂. This duration should match the intended incubation time of subsequent functional assays.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.
-
Incubation with Reagent: Incubate for 4-6 hours at 37°C, allowing metabolically active cells to convert the XTT reagent to a colored formazan product.
-
Readout: Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration of the compound that results in >90% viability should be considered the maximum safe dose for future experiments.
Protocol: Screening for Cytokine Modulation
Causality: This initial screen aims to determine if the compound has any effect—either inhibitory or stimulatory—on the production of key inflammatory cytokines. Using a potent, well-characterized stimulus like Lipopolysaccharide (LPS) provides a robust and reproducible inflammatory context.
Methodology: A multiplex immunoassay (e.g., Luminex) is highly efficient for this screen, as it allows for the simultaneous measurement of multiple cytokines from a small sample volume[17][18]. Alternatively, individual ELISAs can be performed for key cytokines.
Step-by-Step Protocol:
-
Cell Seeding: Seed PBMCs or macrophages in a 96-well plate as described in Protocol 4.1.
-
Pre-treatment: Add this compound at various non-toxic concentrations (determined in Protocol 4.1). Include a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add a known inflammatory stimulus. For innate immune cells like macrophages or PBMCs, LPS (100 ng/mL) is a standard choice to activate TLR4 signaling[3][4]. For T-cell focused studies, anti-CD3/CD28 antibodies can be used[19].
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Analyze the supernatant using a multiplex cytokine assay panel[17]. A recommended screening panel includes:
-
Pro-inflammatory: TNF-α, IL-6, IL-1β, IFN-γ
-
Anti-inflammatory: IL-10, TGF-β1
-
-
Analysis: Compare cytokine levels in compound-treated wells to the stimulated vehicle control. A significant change (increase or decrease) in any cytokine indicates potential immunomodulatory activity.
| Parameter | Pro-inflammatory Profile | Anti-inflammatory/Regulatory Profile | Rationale |
| TNF-α, IL-6, IL-1β | ↑ | ↓ | Key mediators of acute inflammation. Inhibition is a common goal for anti-inflammatory drugs.[11] |
| IFN-γ | ↑ | ↓ | Critical cytokine for Th1 responses and macrophage activation. |
| IL-10 | ↓ | ↑ | Potent anti-inflammatory cytokine that suppresses macrophage and Th1 function.[3] |
| TGF-β1 | Variable | ↑ | Pleiotropic cytokine with potent immunosuppressive and tissue repair functions.[4] |
Phase 2 Protocols: In-Depth Functional Assays
Protocol: Macrophage Polarization Assay
Causality: Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in resolution and tissue repair[20]. This assay directly tests the compound's ability to skew this balance, a key hallmark of immunomodulation.
Methodology: Human primary CD14+ monocytes are differentiated into macrophages (M0) and then treated with polarizing cytokines in the presence of the test compound. Polarization state is assessed by analyzing cell surface markers via flow cytometry and secreted cytokines[21][22][23].
Step-by-Step Protocol:
-
Macrophage Generation: Isolate CD14+ monocytes from human PBMCs and culture them with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages[23].
-
Treatment and Polarization: Replace the medium. Pre-treat the M0 macrophages with the test compound or vehicle for 1-2 hours.
-
Induce Polarization:
-
To induce M1: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Incubation: Incubate for 24-48 hours.
-
Harvesting: Collect supernatants for cytokine analysis. Gently scrape and collect cells for flow cytometry.
-
Flow Cytometry Analysis: Stain cells with fluorescently-labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163). Analyze on a flow cytometer.
-
Cytokine Analysis: Measure key cytokines in the supernatant (e.g., TNF-α and IL-12 for M1; IL-10 for M2).
-
Analysis: Assess if the compound:
-
Inhibits the expression of M1 markers/cytokines.
-
Enhances the expression of M2 markers/cytokines.
-
Promotes a switch from an M1 to an M2 phenotype.
-
Protocol: T-Cell Proliferation Assay
Causality: To determine if the compound affects the adaptive immune system, its impact on T-cell proliferation must be assessed. T-cell proliferation is a fundamental step in mounting an adaptive immune response[24][25]. This assay reveals whether the compound is immunosuppressive or immunostimulatory towards T-cells.
Methodology: T-cells are labeled with a cell proliferation dye (e.g., CFSE or CellTrace Violet) which is diluted with each cell division. Proliferation is measured by the reduction in dye intensity via flow cytometry after polyclonal stimulation[19][26].
Step-by-Step Protocol:
-
Cell Isolation and Labeling: Isolate PBMCs or purified T-cells. Label the cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seeding and Treatment: Seed the labeled cells in a 96-well U-bottom plate. Add the test compound at various non-toxic concentrations.
-
Stimulation: Add a polyclonal T-cell stimulus, such as anti-CD3/CD28 antibodies or Phytohaemagglutinin (PHA). Include an unstimulated control.
-
Incubation: Culture the cells for 3-5 days.
-
Staining and Acquisition: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8) to analyze specific subsets. Acquire data on a flow cytometer.
-
Analysis: Gate on the T-cell populations and analyze the proliferation dye histogram. A decrease in dye intensity indicates cell division. Quantify the percentage of divided cells or the proliferation index. Compare the proliferation in compound-treated wells to the stimulated vehicle control.
Phase 3 Protocol: Mechanistic Elucidation
Protocol: Investigation of Intracellular Signaling Pathways (NF-κB & MAPK)
Causality: If the compound demonstrates consistent immunomodulatory effects in functional assays, this protocol aims to identify the underlying mechanism of action. By measuring the phosphorylation status of key signaling proteins, we can determine if the compound acts upstream to block the activation of the NF-κB or MAPK pathways[8][13].
Methodology: Western Blotting is the gold-standard method for this analysis. Immune cells are stimulated for a short period to induce peak phosphorylation of target proteins.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed macrophages or other relevant immune cells in 6-well plates at a high density. Starve the cells (if required by the cell type) and then pre-treat with the test compound or vehicle control for 1-2 hours.
-
Short-Term Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to capture the peak phosphorylation event.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., Phospho-p65, Phospho-p38, Phospho-JNK, Phospho-ERK).
-
Probe separate blots or strip and re-probe the same membranes with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity using densitometry software.
-
Interpretation: A reduction in the ratio of phosphorylated protein to total protein in the compound-treated samples compared to the vehicle control indicates inhibition of that specific signaling pathway.
| Target Protein | Pathway | Interpretation of Inhibition |
| Phospho-p65 (Ser536) | NF-κB | Compound prevents the activation and nuclear translocation of the key NF-κB subunit.[9] |
| Phospho-p38 MAPK | MAPK | Compound blocks a major stress-activated pathway involved in inflammatory cytokine production.[13] |
| Phospho-JNK | MAPK | Compound inhibits a pathway linked to inflammation and apoptosis.[14] |
| Phospho-ERK1/2 | MAPK | Compound may affect pathways related to cell proliferation and differentiation.[11] |
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. MAP kinases in the immune response [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Regulation of Innate Immune Response by MAP Kinase Phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
- 16. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. criver.com [criver.com]
- 20. M1 & M2 Macrophage Polarization Assays - Immundnz [immundnz.com]
- 21. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 22. promab.com [promab.com]
- 23. criver.com [criver.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Proliferation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Protocol for the Solubilization and Use of 2-(3-Chlorophenyl)-2-methylpropanoic Acid in Cell Culture
Abstract
This document provides a detailed protocol for the solubilization and application of 2-(3-Chlorophenyl)-2-methylpropanoic acid for in vitro cell culture experiments. Due to its hydrophobic nature, this compound requires a specific handling procedure to ensure complete dissolution, sterility, and stability, thereby guaranteeing reproducible and accurate experimental results. This guide covers the rationale behind solvent selection, step-by-step instructions for preparing high-concentration stock solutions, and subsequent dilution into aqueous culture media for cell-based assays. Adherence to this protocol is critical for researchers in pharmacology and drug development to minimize solvent-induced artifacts and prevent compound precipitation.
Introduction and Scientific Background
This compound is a small molecule compound investigated for its potential pharmacological activities. Structurally related to fibrates, compounds in this class are known to interact with cellular signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs). Accurate in vitro assessment of such compounds is the foundation of drug discovery, and this process is critically dependent on the effective and consistent delivery of the molecule to the cells in culture.
The primary challenge in working with this compound is its poor solubility in aqueous solutions like cell culture media. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to a final working concentration. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose, as it effectively dissolves a wide range of nonpolar and polar compounds and is miscible with aqueous media.[1][2][3]. However, DMSO is not biologically inert and can exert effects on cell physiology, including altered growth and gene expression, even at low concentrations.[2][4]. Therefore, it is imperative to use the lowest possible final concentration of DMSO and to include a matched vehicle control in all experiments to isolate the effects of the compound from those of the solvent.[5][6].
This protocol provides a validated, step-by-step methodology designed to ensure scientific rigor and reproducibility.
Physicochemical Properties and Reagent Handling
A thorough understanding of the compound's properties is essential for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[7] |
| Molecular Weight | 198.64 g/mol | PubChem[7] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Storage | Store powder at -20°C, desiccated | Manufacturer's Rec. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Ethanol | General Lab Knowledge |
Safety Precautions: Based on aggregated GHS information, this compound is harmful if swallowed and causes serious eye damage[7]. Always handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Refer to the specific Safety Data Sheet (SDS) provided by your supplier for complete handling information.
Core Protocol: Preparation of a 100 mM Stock Solution in DMSO
This section details the primary protocol for dissolving the compound to create a stable, high-concentration stock solution. A high concentration is prepared to minimize the volume of solvent added to the final cell culture, keeping the final DMSO concentration below cytotoxic levels (typically ≤0.1% v/v)[2][8].
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)[3]
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (PTFE or Nylon membrane, DMSO-compatible)[9][10]
-
Sterile syringe
Step-by-Step Methodology:
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass.
-
Calculation:Mass (mg) = 100 mmol/L * 0.001 L * 198.64 g/mol * 1000 mg/g = 19.86 mg
-
For 1 mL of a 100 mM stock, you will need 19.86 mg of the compound. Adjust the volume as needed.
-
-
Weighing: Carefully weigh the calculated amount of powder (e.g., 19.86 mg) and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Scientist's Note: Weighing slightly more than required and adjusting the DMSO volume accordingly is often easier and more accurate than trying to weigh an exact small mass.
-
-
Solubilization: Add the calculated volume of anhydrous, cell culture-grade DMSO (e.g., 1 mL for 19.86 mg) to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be completely clear.
-
Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.[11]. However, avoid excessive heat which could degrade the compound.
-
-
Sterilization (Critical Step): To ensure sterility for cell culture use, the DMSO stock solution must be filter-sterilized. Autoclaving is not suitable as it will degrade the compound and boil the DMSO.
-
Draw the entire DMSO-compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE) to the syringe.[9][10].
-
Carefully dispense the solution through the filter into a new, sterile polypropylene tube.
-
Rationale: This step removes any potential microbial contamination from the powder or non-sterile handling.[10]. While 100% DMSO is inhospitable to most microbial growth, spores can survive.[12].
-
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.
-
Rationale: This prevents repeated freeze-thaw cycles which can degrade the compound and minimizes the risk of contamination of the entire stock.
-
-
Long-Term Storage: Store the aliquots upright at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol describes the dilution of the concentrated DMSO stock into your final cell culture medium.
Step-by-Step Methodology:
-
Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation caused by "solvent shock," perform an intermediate dilution step. For a final concentration of 100 µM:
-
Dilute the 100 mM stock 1:100 in pre-warmed medium to create a 1 mM intermediate solution (e.g., 5 µL of stock into 495 µL of medium). Vortex immediately.
-
Further dilute the 1 mM intermediate solution 1:10 into the final volume of medium for your culture plate (e.g., 10 µL of intermediate into 90 µL of medium in a well).
-
-
Direct Dilution (for low concentrations): For a final concentration of 10 µM, you can perform a direct 1:10,000 dilution.
-
Calculation: To achieve a final DMSO concentration of 0.1%, the maximum dilution factor from a 100% DMSO stock is 1:1000. For a 10 µM final concentration from a 100 mM stock, the dilution is 1:10,000, resulting in a final DMSO concentration of 0.01%, which is well within the safe limit.
-
-
Vehicle Control Preparation: This is a mandatory control. Prepare a parallel culture condition that receives the same final concentration of DMSO as the highest concentration of the test compound.
-
Final Mixing and Application: Mix the final working solution gently by swirling or pipetting up and down before adding it to your cells. Observe the medium after addition to ensure no precipitation has occurred.
Experimental Workflow and Decision Logic
The following diagram illustrates the complete workflow from receiving the compound to treating the cells, emphasizing critical quality control and decision points.
Caption: Workflow for preparing and using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. DMSO, sterile filtered | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid Metabolism with 2-(3-Chlorophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the effects of 2-(3-Chlorophenyl)-2-methylpropanoic acid on cellular lipid metabolism. Based on its structural similarity to known fibrate drugs and other 2-methylpropanoic acid derivatives, the primary mechanism of action is hypothesized to be the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are central regulators of lipid and glucose homeostasis, making this compound a compound of interest for metabolic research. This document offers detailed protocols for in vitro assays to characterize its activity as a PPAR agonist and its subsequent effects on fatty acid oxidation and lipogenesis.
Introduction: The Rationale for Investigating this compound in Lipid Metabolism
Metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes, represent a growing global health challenge.[1] A key therapeutic strategy in managing these conditions involves the modulation of lipid metabolism.[1] Fibrate drugs, a class of amphipathic carboxylic acids, have long been used to lower triglycerides and raise high-density lipoprotein (HDL) cholesterol.[2] Their therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
This compound shares the core 2-methylpropanoic acid moiety characteristic of fibrates and other known PPAR agonists. This structural feature strongly suggests its potential to act as a ligand for PPARs, thereby influencing the expression of genes involved in lipid uptake, transport, and catabolism.
The PPAR family consists of three main isoforms with distinct roles in metabolism:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3] Its activation leads to an upregulation of genes involved in fatty acid uptake and mitochondrial β-oxidation.
-
PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and promotes the storage of fatty acids as triglycerides.[2]
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and improving insulin sensitivity.[2]
Given the potential for this compound to modulate one or more of these PPAR isoforms, it is a valuable tool for researchers studying metabolic regulation and for professionals in drug discovery seeking novel therapeutics for metabolic diseases.
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound, based on its presumed activity as a PPAR agonist.
Caption: Hypothesized PPAR signaling pathway for this compound.
Experimental Protocols
This section provides detailed protocols to assess the biological activity of this compound. Each protocol is designed as a self-validating system, incorporating appropriate positive and negative controls.
Protocol 1: PPAR Transactivation Assay (Luciferase Reporter Assay)
Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ and to quantify its potency (EC50).
Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, downstream of a promoter containing PPAR response elements (PPREs).[4] Cells are co-transfected with an expression vector for the PPAR isoform of interest and the reporter plasmid. Activation of the PPAR by a ligand, such as the test compound, leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Expression plasmids for human or mouse PPARα, PPARγ, and PPARδ
-
PPRE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine™)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM® I Reduced Serum Medium
-
This compound (test compound)
-
Known PPAR agonists (positive controls):
-
GW7647 or fenofibrate for PPARα
-
Rosiglitazone or pioglitazone for PPARγ
-
GW501516 for PPARδ
-
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM® containing the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control agonists in DMEM. The final DMSO concentration should be ≤ 0.1%.
-
A vehicle control (DMSO only) must be included.
-
Aspirate the medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Expected Results: If this compound is a PPAR agonist, a dose-dependent increase in luciferase activity will be observed for the corresponding PPAR isoform.
| Parameter | Description | Expected Range for a Potent Agonist |
| EC50 | The concentration of the compound that elicits 50% of the maximal response. | 1 nM - 10 µM |
| Maximal Activation | The highest level of activation achieved, often expressed as a percentage of the positive control. | 80-120% of the positive control |
Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay
Objective: To assess the effect of this compound on the rate of mitochondrial fatty acid oxidation, a key downstream effect of PPARα and PPARδ activation.
Principle: This assay measures the oxidation of a radiolabeled fatty acid, such as [³H]palmitate or [¹⁴C]palmitate, by cultured cells.[1] The radiolabel is released as ³H₂O or ¹⁴CO₂ during β-oxidation, which can be quantified to determine the rate of FAO.
Materials:
-
HepG2 (human hepatoma) or C2C12 (mouse myoblast) cells
-
[³H]palmitic acid or [¹⁴C]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
Known PPARα/δ agonist (e.g., GW7647 or GW501516) as a positive control
-
Etomoxir (an inhibitor of CPT1, the rate-limiting enzyme for FAO) as a negative control
-
Cell culture medium (e.g., DMEM)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 or C2C12 cells in 12- or 24-well plates and grow to near confluency.
-
Treat the cells with varying concentrations of this compound, the positive control, and the vehicle (DMSO) for 24-48 hours to allow for changes in gene expression.
-
-
Preparation of Radiolabeled Substrate:
-
Complex the radiolabeled palmitic acid with fatty acid-free BSA in the culture medium.
-
-
Initiation of the Assay:
-
Wash the cells with warm PBS.
-
Add the medium containing the radiolabeled palmitate-BSA complex to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Quantification of FAO:
-
For [³H]palmitate:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate un-metabolized palmitate.
-
Centrifuge and transfer the supernatant to a new tube containing a Dowex resin column to separate ³H₂O from the un-oxidized substrate.
-
Elute the ³H₂O and measure radioactivity using a scintillation counter.
-
-
For [¹⁴C]palmitate:
-
The assay is performed in sealed flasks with a center well containing a trapping agent (e.g., NaOH or filter paper soaked in it).
-
At the end of the incubation, inject an acid (e.g., perchloric acid) into the medium to stop the reaction and release the dissolved ¹⁴CO₂.
-
Incubate for an additional hour to allow for the trapping of ¹⁴CO₂.
-
Remove the trapping agent and measure the radioactivity in a scintillation counter.
-
-
-
Protein Quantification: Lyse the cells and determine the total protein content in each well for normalization.
Data Analysis:
-
Calculate the rate of fatty acid oxidation (e.g., in nmol of palmitate oxidized/mg protein/hour).
-
Compare the FAO rates in cells treated with this compound to the vehicle control and the positive control.
Expected Results: As a presumed PPARα/δ agonist, this compound is expected to increase the rate of fatty acid oxidation in a dose-dependent manner.
Protocol 3: Adipocyte Differentiation and Lipogenesis Assay
Objective: To determine if this compound can promote the differentiation of preadipocytes into mature adipocytes and affect lipogenesis, a hallmark of PPARγ activation.
Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature, lipid-laden adipocytes in the presence of an appropriate differentiation cocktail.[5] PPARγ agonists are potent inducers of this process. Lipogenesis, the synthesis of new fatty acids and their storage as triglycerides, can be quantified by measuring the accumulation of lipids using dyes like Oil Red O or by measuring the incorporation of radiolabeled precursors like [¹⁴C]acetate into cellular lipids.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with 10% calf serum (for proliferation)
-
DMEM with 10% FBS (for differentiation)
-
Differentiation cocktail: insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Rosiglitazone (positive control for PPARγ agonism)
-
Oil Red O stain
-
Isopropanol
-
[¹⁴C]acetic acid
-
Spectrophotometer
Procedure:
-
Adipocyte Differentiation:
-
Grow 3T3-L1 cells to confluence in DMEM with 10% calf serum.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and the differentiation cocktail, including varying concentrations of this compound, rosiglitazone, or vehicle.
-
After 2-3 days, replace the medium with DMEM with 10% FBS and insulin, along with the test compounds.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days, until mature adipocytes with visible lipid droplets are formed.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
Wash the differentiated cells with PBS and fix with 10% formalin.
-
Wash with water and stain with Oil Red O solution for 1 hour.
-
Wash extensively with water to remove unbound dye.
-
Visually inspect the cells for red lipid droplets under a microscope.
-
To quantify, elute the stain from the cells with isopropanol and measure the absorbance at ~510 nm.
-
-
Quantification of De Novo Lipogenesis:
-
In mature adipocytes (day 8-10 of differentiation), treat with the test compound for 24 hours.
-
For the last 2-4 hours of treatment, add [¹⁴C]acetic acid to the medium.
-
Wash the cells with cold PBS and lyse them.
-
Extract total lipids using a method like the Folch extraction (chloroform:methanol).
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize to total protein content.
-
Data Analysis:
-
For Oil Red O staining, compare the absorbance values of compound-treated cells to the vehicle control.
-
For the lipogenesis assay, compare the radioactive counts per minute (CPM) per mg of protein.
Expected Results: If this compound is a PPARγ agonist, it will enhance adipocyte differentiation, leading to increased Oil Red O staining. Its effect on de novo lipogenesis can be complex; while promoting lipid storage, some PPARγ agonists can also modulate the rate of new fatty acid synthesis.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The protocols outlined in this guide provide a robust framework for characterizing the biological activity of this compound in the context of lipid metabolism. By systematically evaluating its ability to activate PPAR isoforms and its downstream effects on fatty acid oxidation and lipogenesis, researchers can gain valuable insights into its potential as a modulator of metabolic pathways. The self-validating nature of these assays, with the inclusion of appropriate controls, ensures the generation of reliable and interpretable data, which is crucial for both fundamental research and the early stages of drug development.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound. We will explore the underlying chemical principles for each issue and offer step-by-step guidance for resolution.
Issue 1: Low Yield in Grignard Reaction Step
Question: My Grignard reaction using 3-chlorotoluene to form this compound is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. The Grignard reagent is highly reactive and sensitive to environmental conditions.
Causality and Solutions:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent and reduce your yield.
-
Protocol: Ensure all glassware is oven-dried overnight and cooled in a desiccator before use. Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. Consider using freshly distilled solvents or those stored over molecular sieves. Starting materials should also be dry.
-
-
Passive Magnesium Surface: The magnesium turnings used to form the Grignard reagent can have a passivating oxide layer (MgO) on their surface, which prevents the reaction from initiating.
-
Protocol: Activate the magnesium surface prior to the addition of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ under an inert atmosphere.[1]
-
-
Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl derivatives. This is more prevalent at higher temperatures.
-
Protocol: Maintain a controlled reaction temperature. The initial formation of the Grignard reagent is exothermic and may require cooling.[2] Subsequent reactions should also be temperature-controlled to minimize side product formation.
-
-
Inert Atmosphere: The Grignard reagent can react with atmospheric oxygen.
-
Protocol: The entire reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[2]
-
Comparative Reaction Conditions for Grignard Reagent Formation:
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Outcome |
| Solvent | Undried THF | Anhydrous THF (distilled) | Prevents quenching of Grignard reagent |
| Magnesium | Untreated turnings | Activated with iodine/1,2-dibromoethane | Facilitates reaction initiation |
| Atmosphere | Air | Dry Nitrogen or Argon | Prevents oxidation of Grignard reagent |
| Temperature | Uncontrolled | Maintained at gentle reflux | Minimizes side reactions |
Workflow for Optimized Grignard Reaction:
Caption: Optimized workflow for the Grignard synthesis of this compound.
Issue 2: Formation of Isomeric Impurities
Question: I am observing the formation of isomeric impurities, specifically 2-(2-chlorophenyl)- and 2-(4-chlorophenyl)-2-methylpropanoic acid, in my final product. How can I minimize the formation of these isomers?
Answer: The formation of isomeric impurities often stems from the starting materials or reaction conditions that allow for isomerization.
Causality and Solutions:
-
Purity of Starting Material: The primary source of isomeric impurities is often the starting 3-chlorotoluene. Commercially available 3-chlorotoluene may contain small amounts of 2-chlorotoluene and 4-chlorotoluene.
-
Protocol: Verify the purity of your starting 3-chlorotoluene using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis. If necessary, purify the starting material by fractional distillation.
-
-
Isomerization during Reaction: While less common for this specific synthesis, harsh reaction conditions (e.g., very high temperatures or prolonged reaction times in the presence of certain catalysts) could potentially lead to isomerization.
-
Protocol: Adhere to optimized reaction temperatures and times. Avoid unnecessarily harsh conditions.
-
Recommended Purity Specifications for 3-Chlorotoluene:
| Isomer | Recommended Maximum Content | Analytical Method |
| 2-Chlorotoluene | < 0.5% | GC-MS |
| 4-Chlorotoluene | < 0.5% | GC-MS |
| 3-Chlorotoluene | > 99.0% | GC-MS |
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product, this compound, from unreacted starting materials and byproducts. What are the most effective purification strategies?
Answer: Effective purification is crucial for obtaining a high-purity final product. A combination of extraction and crystallization is typically employed.
Causality and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you will have unreacted starting materials to remove.
-
Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before work-up.
-
-
Inefficient Extraction: The acidic nature of the product allows for a straightforward acid-base extraction to separate it from neutral organic impurities.
-
Protocol: After the reaction, quench the mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove neutral impurities. Then, acidify the aqueous layer to precipitate the carboxylic acid product. The product can then be extracted into an organic solvent.
-
-
Suboptimal Crystallization: The choice of solvent is critical for effective crystallization.
-
Protocol: Recrystallization from a suitable solvent system is a powerful purification technique for this compound. Common solvents include hexanes, heptane, or a mixture of an alcohol and water. Perform small-scale solvent screening to identify the optimal solvent system for your product. Fractional crystallization can also be an effective method for separating isomers if present.[3]
-
Step-by-Step Purification Protocol:
-
Quench and Initial Extraction: Carefully quench the reaction mixture with an aqueous solution (e.g., saturated ammonium chloride). Extract with an organic solvent to remove non-polar byproducts.
-
Acid-Base Extraction: Extract the organic layer with an aqueous base (e.g., sodium hydroxide solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., HCl) to precipitate the this compound.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a pre-determined optimal solvent system to achieve high purity.
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and effective method involves a Grignard reaction. The key steps are:
-
Formation of a Grignard reagent from 3-chlorotoluene and magnesium in an ether solvent.
-
Reaction of the Grignard reagent with a suitable electrophile, such as acetone, to form a tertiary alcohol intermediate.
-
Oxidation of the tertiary alcohol to the corresponding carboxylic acid.
Synthetic Pathway Overview:
Caption: Common synthetic route for this compound.
Q2: Are there alternative synthetic methods to consider?
A2: Yes, other synthetic strategies exist. One alternative involves the reaction of a halide with ethyl 1,3-dithian-2-carboxylate followed by deprotection.[4] Another approach could be the hydrolysis of the corresponding nitrile or ester. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
Q3: What are the key safety precautions to take during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this particular process, consider the following:
-
Grignard Reagents: Are highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.
-
Solvents: Ethers like THF and diethyl ether are highly flammable. Use in a well-ventilated fume hood.
-
Corrosive Reagents: Strong acids and bases used during work-up are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reactions: The formation of the Grignard reagent is exothermic. Ensure adequate cooling is available to control the reaction temperature.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound and quantify any impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
III. References
-
Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (U.S. Patent No. 9,334,223B2). Google Patents. --INVALID-LINK--
-
Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. Benchchem. --INVALID-LINK--
-
Process of preparing grignard reagent. (U.S. Patent Application No. 2014/0142332A1). Google Patents. --INVALID-LINK--
-
Method for purifying pyruvic acid compounds. (European Patent No. EP 0937703 A1). Google Patents. --INVALID-LINK--
References
- 1. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(3-Chlorophenyl)-2-methylpropanoic acid from a typical reaction mixture. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification process.
Introduction
This compound is a valuable building block in pharmaceutical synthesis. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will walk you through common purification challenges and provide robust protocols to ensure you obtain your target compound with the desired purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Aqueous Work-up and Extraction
Question: I've completed my synthesis of this compound and after performing an aqueous work-up and extraction, my yield is significantly lower than expected. What could be the cause and how can I improve it?
Answer:
Low recovery after extraction is a common issue and can often be attributed to improper pH adjustment or insufficient extraction. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Acidification: Your target compound is a carboxylic acid, which is deprotonated and soluble in the aqueous phase at basic or neutral pH. To effectively extract it into an organic solvent, the aqueous layer must be acidified to a pH that is at least 1-2 pH units below the pKa of the carboxylic acid. The pKa of a similar compound, benzoic acid, is around 4.2. Therefore, you should aim for a pH of 2-3 to ensure the complete protonation of your product, rendering it less water-soluble and more soluble in the organic solvent.
-
Self-Validation: Always check the pH of the aqueous layer with pH paper or a calibrated pH meter after adding acid. Do not rely solely on stoichiometric calculations, as buffering effects from other species in the reaction mixture can influence the final pH.
-
-
Insufficient Number of Extractions: A single extraction is often insufficient to transfer the majority of the product from the aqueous phase to the organic phase.
-
Protocol: Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will significantly improve the recovery of your product.
-
-
Emulsion Formation: Emulsions are a third phase that can form at the interface of the aqueous and organic layers, trapping your product.
-
Solution: To break up an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase and can help force the separation of the layers. Gentle swirling or allowing the separatory funnel to stand for an extended period can also be effective.
-
-
Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. Ethyl acetate is a good general-purpose solvent for extracting organic acids. Dichloromethane is also effective but is denser than water.
Issue 2: My Purified Product is an Oil or a Waxy Solid, Not a Crystalline Solid.
Question: I've isolated my this compound, but it's an oil or a waxy solid that is difficult to handle and dry. How can I induce crystallization?
Answer:
The inability to obtain a crystalline solid is often due to the presence of impurities that inhibit the formation of a crystal lattice or because the compound has a low melting point. Here are some strategies to promote crystallization:
-
Purity is Key: Oiling out is a common sign of impurities. Before attempting crystallization, ensure your product is reasonably pure. An acid-base extraction is a highly effective first step to remove neutral and basic impurities.[1][2][3][4]
-
Solvent Selection for Crystallization: The choice of solvent is critical for successful crystallization. You need a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Single Solvent System: Try solvents like hexane, heptane, or cyclohexane. Given the aromatic ring and the carboxylic acid group, a single non-polar solvent might work well.
-
Mixed Solvent System: A more reliable approach is often a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate, acetone, or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane, heptane, or water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5][6][7]
-
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This seed crystal will act as a template for further crystal growth.[8]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradual increase in concentration can promote the formation of well-defined crystals.
-
Issue 3: I See Multiple Spots on My TLC Plate After Purification.
Question: I have purified my this compound by crystallization, but my TLC analysis still shows the presence of impurities. What are these impurities likely to be and how can I remove them?
Answer:
Persistent impurities after crystallization suggest that they have similar solubility properties to your product or that they are co-crystallizing.
-
Potential Impurities:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Amide Intermediate: If your synthesis involves the hydrolysis of a nitrile, the corresponding amide is a likely impurity resulting from incomplete hydrolysis. Amides are generally more polar than the corresponding carboxylic acids.
-
Isomeric By-products: Depending on the synthetic route, you may have isomeric impurities that are chemically very similar to your target compound and therefore difficult to separate by crystallization alone.
-
-
Purification Strategy:
-
Column Chromatography: If crystallization fails to remove the impurities, column chromatography is the next logical step. For your compound, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can add a small amount of acetic acid (0.5-1%) to the mobile phase to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.
-
TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve good separation between your product and the impurities. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4.
-
-
Re-crystallization: Sometimes, a second crystallization from a different solvent system can effectively remove stubborn impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude this compound?
A1: An acid-base extraction is the most effective initial purification step.[1][2][3][4] This technique leverages the acidic nature of your target compound to separate it from any neutral or basic impurities in the reaction mixture. The general procedure involves dissolving the crude product in an organic solvent, extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and move it into the aqueous layer, washing the aqueous layer with an organic solvent to remove any remaining neutral impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.
Q2: What are some good solvent systems for the crystallization of this compound?
A2: While the optimal solvent system should be determined experimentally, here are some good starting points based on the structure of your compound:
| Solvent System Type | "Good" Solvent (for dissolving) | "Poor" Solvent (for precipitating) | Rationale |
| Mixed Non-polar/Polar Aprotic | Ethyl Acetate or Acetone | Hexane or Heptane | This is a very common and effective system for a wide range of organic compounds.[6] |
| Mixed Alcohol/Water | Methanol or Ethanol | Water | The polarity difference between the alcohol and water can provide a good gradient for crystallization.[6] |
| Single Solvent | Toluene or Cyclohexane | N/A | If the compound has the right solubility profile, a single solvent can yield high-quality crystals. |
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[9]
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2) with a small amount of acetic acid (e.g., 1%) is a good starting point.
-
Visualization: You can visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate.
-
Interpretation: A pure compound should appear as a single spot on the TLC plate. By running samples of your crude mixture, the organic and aqueous layers during extraction, and your purified product, you can track the removal of impurities.
Q4: My compound seems to be degrading during column chromatography. What can I do?
A4: Degradation on silica gel can occur with sensitive compounds. Here are some tips to minimize this:
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a polar solvent, like water or triethylamine, to the slurry before packing the column. However, for an acidic compound, this is less common.
-
Speed is Key: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the chromatography as efficiently as possible.
-
Use a Milder Stationary Phase: If degradation is a significant problem, you could consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.
-
Buffer the Mobile Phase: As mentioned earlier, adding a small amount of a volatile acid like acetic acid to your mobile phase can help to suppress the ionization of your carboxylic acid and minimize interactions with the silica surface.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of this compound from a reaction mixture containing neutral impurities.
-
Dissolve the crude reaction mixture in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M sodium bicarbonate solution (3 x 20 mL). Combine the aqueous layers.
-
Wash the combined aqueous layers with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer to pH 2-3 with 3 M HCl. Monitor the pH with pH paper. The product should precipitate as a white solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still warm, add hexane dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Visualizations
Purification Workflow Diagram
Caption: Purification workflow for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the crystallization of 2-(3-chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles of crystallization, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction: The Nature of this compound
This compound is a carboxylic acid derivative with a molecular weight of approximately 198.65 g/mol .[1] Its structure, featuring a chlorophenyl ring and a quaternary carbon center adjacent to the carboxyl group, presents specific considerations for crystallization. The carboxylic acid moiety allows for strong hydrogen bonding, which can facilitate the formation of stable crystal lattices.[2][3] However, the bulky chlorophenyl group and the methyl groups can introduce steric hindrance, potentially complicating crystal packing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when your compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4][5] This is a common issue in crystallization and typically happens for one of two reasons:
-
High Solute Concentration at Elevated Temperatures: The solution is supersaturated at a temperature that is above the melting point of your compound in the presence of the solvent.
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting the formation of an oil.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: If an oil has formed, gently reheat the solution until the oil redissolves completely. Then, add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool at a much slower rate.[4][5]
-
Lower the Crystallization Temperature: By using a larger volume of solvent, you lower the temperature at which the solution becomes saturated, which may be below the "oiling out" temperature.
-
Solvent Selection: Consider a solvent in which your compound has a slightly lower solubility, or a solvent with a lower boiling point. This can help to ensure that the solution temperature is below the melting point of your compound when crystallization begins.
-
Purity Check: If the problem persists, it may be necessary to further purify your starting material to remove impurities that are hindering crystallization.
Q2: I'm not getting any crystals to form, even after cooling the solution. What can I do to induce crystallization?
A2: Inducing Nucleation in a Supersaturated Solution
If no crystals form upon cooling, it's likely that the solution is in a metastable state where nucleation is kinetically hindered. Here are several techniques to promote the formation of initial crystal nuclei:
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[4]
-
Seeding: Introduce a tiny crystal of this compound (a "seed crystal") into the supersaturated solution. This seed crystal will act as a template for further crystal growth.[4]
-
Further Cooling: If you have been cooling at room temperature, try moving the flask to an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of your compound, pushing it further into the supersaturated region where nucleation is more likely.[4]
Q3: The crystals I've obtained are very fine needles or a powder. How can I grow larger, more well-defined crystals?
A3: Controlling Crystal Growth for Better Morphology
The formation of small, needle-like crystals often indicates that the rate of nucleation was too high, and the rate of crystal growth was too fast.[4] To obtain larger crystals, you need to slow down the crystallization process:
-
Reduce the Rate of Cooling: Slow, gradual cooling is key. Insulate your crystallization flask to slow down heat loss. You can wrap it in glass wool or place it in a Dewar flask.
-
Decrease Supersaturation: Use a slightly larger volume of solvent. This will mean that the solution needs to cool to a lower temperature before it becomes supersaturated, slowing down the initial nucleation event.
-
Solvent System Optimization: Consider using a solvent mixture. A good solvent in which your compound is very soluble, paired with a poor solvent (an "anti-solvent") in which it is sparingly soluble, can provide fine control over the crystallization process.[6][7]
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
The choice of solvent is the most critical parameter in crystallization.[4] An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Materials:
-
This compound
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of your compound into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube while observing for dissolution.
-
If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature and then in an ice bath.
-
Observe the quality of the crystals that form.
Solubility Data Interpretation:
| Solvent Category | Observation | Suitability for Crystallization |
| Poor Solvent | Insoluble at room temperature and upon heating. | Suitable as an anti-solvent. |
| Good Solvent | Soluble at room temperature. | May be suitable for slow evaporation or as part of a solvent/anti-solvent system. |
| Ideal Solvent | Sparingly soluble at room temperature, but fully soluble upon heating. | Excellent candidate for single-solvent crystallization by cooling. |
Protocol 2: Anti-Solvent Crystallization
This technique is particularly useful when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) to induce crystallization.[6][7][8]
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent at room temperature.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add the "poor" solvent dropwise to the solution with gentle stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the anti-solvent slowly diffuses and reduces the overall solubility of your compound.
Understanding Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[9][10] These different forms, called polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[11][12] It is crucial in pharmaceutical development to identify and control the polymorphic form of a drug substance.
Factors Influencing Polymorphism:
-
Solvent Choice: Different solvents can promote the formation of different polymorphs due to specific interactions with the solute molecules.[13]
-
Cooling Rate: The rate at which a solution is cooled can influence which polymorphic form crystallizes. Rapid cooling may yield a metastable form, while slow cooling is more likely to produce the most stable form.
-
Temperature: The temperature at which crystallization occurs can determine the resulting polymorph.
If you suspect you have different polymorphs (e.g., different crystal shapes from different experiments), analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used for characterization.
Troubleshooting Logic Diagram
Below is a workflow to guide your troubleshooting process for the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
References
- 1. This compound 64798-35-2 [sigmaaldrich.com]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. mt.com [mt.com]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. mt.com [mt.com]
- 11. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Chlorophenyl)-2-methylpropanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and troubleshoot potential issues.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Overall Yield
Potential Cause 1: Incomplete Alkylation of 3-Chlorophenylacetonitrile
A primary route to this compound involves the methylation of 3-chlorophenylacetonitrile followed by hydrolysis. Incomplete methylation is a common reason for low yields.
Solution:
-
Strong Base Selection: Ensure the use of a sufficiently strong, non-nucleophilic base to fully deprotonate the benzylic position of 3-chlorophenylacetonitrile. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective choices.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used to prevent quenching of the carbanion intermediate.
-
Temperature Control: The initial deprotonation is typically performed at a low temperature (e.g., 0 °C or -78 °C with LDA) to minimize side reactions. The reaction mixture is then allowed to warm to room temperature after the addition of the methylating agent.
-
Methylating Agent: Use a reactive methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Ensure at least two equivalents are used for dimethylation.
Potential Cause 2: Inefficient Hydrolysis of the Dinitrile Intermediate
The hydrolysis of the methylated intermediate, 2-(3-chlorophenyl)-2-methylpropanenitrile, to the corresponding carboxylic acid can be challenging.
Solution:
-
Harsh Hydrolysis Conditions: Strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., NaOH or KOH in a high-boiling solvent like ethylene glycol) conditions at elevated temperatures are generally required for complete hydrolysis.
-
Reaction Time: This step can be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it goes to completion.
Problem 2: Presence of Impurities in the Final Product
Potential Cause 1: Monomethylated Byproduct
Incomplete dimethylation will result in the presence of 2-(3-chlorophenyl)propanoic acid as an impurity.
Solution:
-
Stoichiometry of Methylating Agent: Carefully control the stoichiometry, ensuring a sufficient excess of the methylating agent is used to drive the reaction to the dimethylated product.
-
Purification: If the monomethylated byproduct is present, purification by column chromatography or recrystallization may be necessary.
Potential Cause 2: Isomeric Impurities
Depending on the starting materials and reaction conditions, isomeric impurities, such as 2-(2-chlorophenyl)- or 2-(4-chlorophenyl)-2-methylpropanoic acid, could be present.
Solution:
-
Starting Material Purity: Use high-purity 3-chlorophenylacetonitrile or other starting materials.
-
Analytical Characterization: Employ analytical techniques like GC-MS or HPLC to identify and quantify isomeric impurities.[1]
-
Purification: Fractional crystallization can be an effective method for separating isomers.[2]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause: Emulsion Formation During Workup
Aqueous workup procedures can sometimes lead to the formation of stable emulsions, making phase separation difficult.
Solution:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.
-
Filtration through Celite: Passing the mixture through a pad of Celite can also aid in separating the layers.
Potential Cause: Oily Product Instead of a Crystalline Solid
The desired product is a solid at room temperature. Obtaining it as an oil suggests the presence of impurities or residual solvent.
Solution:
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure.
-
Recrystallization: Select an appropriate solvent system for recrystallization to induce crystallization and remove impurities. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: One prevalent method begins with the alkylation of a malonic ester with 3-chlorobenzyl chloride, followed by a second alkylation and subsequent hydrolysis and decarboxylation.[3] Another common approach is the direct methylation of 3-chlorophenylacetonitrile, followed by hydrolysis of the resulting nitrile.
Q2: What is the mechanism of the alkylation of 3-chlorophenylacetonitrile?
A2: The reaction proceeds through the formation of a resonance-stabilized carbanion. A strong base abstracts the acidic proton at the benzylic position of 3-chlorophenylacetonitrile. This carbanion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in an Sₙ2 reaction. The process is repeated to achieve dimethylation.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is often suitable.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture.[7]
Q4: What are the key safety considerations for this synthesis?
A4:
-
Reagents: Many of the reagents used, such as sodium hydride, methyl iodide, and strong acids/bases, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The deprotonation and hydrolysis steps can be exothermic. Maintain proper temperature control and add reagents slowly.
-
Pressure Buildup: Hydrolysis of the nitrile can release ammonia or other gases, potentially leading to pressure buildup in a closed system. Ensure the reaction vessel is properly vented.
Q5: What spectroscopic data can be used to confirm the structure of the final product?
A5:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the two methyl groups (which will appear as a singlet), and the carboxylic acid proton (which may be a broad singlet).
-
¹³C NMR: Look for the characteristic signals of the quaternary carbon, the carboxylic acid carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (198.64 g/mol ).[8]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.
III. Experimental Workflow and Data
Illustrative Synthetic Workflow
The following diagram outlines a typical synthetic approach starting from 3-chlorophenylacetonitrile.
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Typical Reagent Quantities and Reaction Conditions
| Parameter | Alkylation Step | Hydrolysis Step (Acidic) |
| Starting Material | 3-Chlorophenylacetonitrile (1.0 eq) | 2-(3-Chlorophenyl)-2-methylpropanenitrile (1.0 eq) |
| Reagent | Sodium Hydride (2.2 eq), Methyl Iodide (2.2 eq) | Concentrated HCl |
| Solvent | Anhydrous THF | Water |
| Temperature | 0 °C to Room Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 4-12 hours | 12-24 hours |
Note: These are representative conditions and may require optimization for specific laboratory setups and scales.
IV. References
-
Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents. 2
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. 9
-
Analytical Methods. RSC Publishing. 7
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 5
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. 6
-
The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents. 3
-
This compound | C10H11ClO2 | CID 15582644. PubChem. 8
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. 1
References
- 1. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 2. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
stability testing of 2-(3-Chlorophenyl)-2-methylpropanoic acid solutions
Answering the user's request.## Technical Support Center: Stability Testing of 2-(3-Chlorophenyl)-2-methylpropanoic Acid Solutions
Welcome to the technical support center for the . This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your stability studies. Our focus is on explaining the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common initial questions and foundational concepts for designing a stability program for this compound.
Q1: What are the primary chemical stability concerns for this compound in solution?
The structure of this compound—a carboxylic acid with a chlorinated aromatic ring and a quaternary α-carbon—dictates its potential degradation pathways. While the carboxylic acid group itself is relatively stable, the main concerns are:
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially leading to decarboxylation (loss of CO₂) or modification of the aromatic ring under harsh oxidative stress.[1][2][3]
-
Photodegradation: The presence of the chlorophenyl group makes the molecule a candidate for degradation upon exposure to light, particularly UV radiation. This can lead to dechlorination or other complex reactions. It is essential to follow photostability testing guidelines such as ICH Q1B.[4][5][6][7][8]
-
pH-Dependent Instability: While generally stable, extreme pH conditions combined with elevated temperatures during forced degradation studies can promote certain reactions. The solubility of the carboxylic acid is also highly pH-dependent.[9][10][11]
Q2: My solution of this compound appears cloudy or has precipitated. What is the cause and how can I fix it?
This is a common issue related to the pH-dependent solubility of carboxylic acids.
-
Causality: Carboxylic acids are significantly more soluble in their ionized (carboxylate) form than in their non-ionized (acidic) form.[9][10] Most carboxylic acids have a pKa in the range of 4-5.[12] At a pH below the pKa, the compound exists predominantly in its less soluble, neutral form, leading to precipitation.
-
Troubleshooting:
-
Measure the pH: Check the pH of your solution. It is likely too acidic.
-
Adjust the pH: To increase solubility, adjust the pH to be at least 1-2 units above the compound's pKa. Using a suitable buffer (e.g., phosphate buffer) is highly recommended to maintain a stable pH.
-
Consider the Solvent: If working with a mixed solvent system (e.g., water/acetonitrile), ensure the proportion of the organic solvent is not too high, as this can also decrease the solubility of the ionized form.
-
Q3: I am not observing any degradation in my forced degradation studies. What should I do?
Forced degradation studies are designed to intentionally break down a molecule to identify potential degradation products and validate the stability-indicating power of your analytical method.[13][14][15] If no degradation is observed, it means your stress conditions are not stringent enough.
-
Causality: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17][18] If degradation is below this range, you may not generate sufficient levels of degradants to be detected or to prove your method can separate them from the main peak.
-
Troubleshooting:
-
Increase Stress Duration/Intensity: Incrementally increase the duration of the stress test or the intensity of the stressor.
-
Adjust Conditions:
-
Hydrolysis: Increase the temperature (e.g., from 60°C to 80°C) or use a stronger acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH).[14][18]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or the temperature.
-
Thermal: Increase the temperature in 10°C increments.[16][17]
-
-
Confirm Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) has adequate sensitivity to detect low-level impurities.
-
Q4: I see unexpected peaks in my chromatograms from samples stored in plastic containers. What could be the source?
When unexpected peaks appear, especially those that are not observed in forced degradation studies, you should consider interactions with the container closure system. These are known as leachables.
-
Causality: Leachables are chemical compounds that migrate from container materials (like stoppers, vials, or plastic bottles) into the drug product under normal storage conditions.[19][20][21] They can originate from additives in the polymer, such as antioxidants, plasticizers, or lubricants.[22]
-
Troubleshooting:
-
Analyze a Placebo: Store the formulation buffer/vehicle in the same container under the same conditions and analyze it. If the peaks are present, they are confirmed as leachables.
-
Perform an Extractables Study: An extractables study uses harsher conditions (e.g., strong solvents, elevated temperature) to intentionally pull compounds out of the container material.[22] This helps to create a profile of potential leachables for monitoring.
-
Change Container Type: As a diagnostic step, store the solution in a highly inert container, such as a Type I borosilicate glass vial, and compare the results.
-
Part 2: Troubleshooting Guide for Analytical & Experimental Issues
This section provides a more structured approach to resolving specific problems encountered during stability testing.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Drifting HPLC Peak Retention Times | 1. Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase, causing inconsistent interactions. 2. Mobile Phase Composition Change: Evaporation of the organic component or improper mixing can alter the mobile phase polarity. 3. Temperature Fluctuation: The column temperature is not controlled or is fluctuating, affecting analyte retention. | 1. Action: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. 2. Action: Prepare fresh mobile phase daily and keep solvent bottles capped. Use an in-line mixer or sonicate the mobile phase after mixing. 3. Action: Use a column oven to maintain a constant temperature (e.g., 30°C). This ensures reproducible chromatography. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample mass onto the column saturates the stationary phase. 2. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH, especially for an ionizable compound like a carboxylic acid. 3. Column Degradation: The stationary phase is degrading (e.g., silica dissolution at high pH), creating active sites that cause tailing. | 1. Action: Reduce the injection volume or dilute the sample. 2. Action: Adjust the pH of your sample diluent to be as close as possible to the mobile phase pH. This ensures the analyte enters the column in a consistent ionic state. 3. Action: Replace the column. Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the column's recommended operating range (typically pH 2-8 for standard silica-based C18 columns). |
| Assay Value Fails Mass Balance (Potency Loss without Corresponding Impurity Increase) | 1. Precipitation: The compound is precipitating out of solution over time due to pH shifts or temperature changes. 2. Adsorption: The compound is adsorbing to the surfaces of the container or sample vial. 3. Formation of Non-UV Active Degradants: A degradation pathway is producing products that do not have a chromophore and are therefore invisible to the UV detector. | 1. Action: Visually inspect the sample for cloudiness or particulates. Re-dissolve a portion of the sample with a strong solvent to see if the assay value recovers. 2. Action: Test different container materials (e.g., glass vs. polypropylene). Silanized glass vials can reduce adsorption of acidic compounds. 3. Action: Use a mass-sensitive detector like a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to search for "invisible" degradants. |
Part 3: Experimental Protocols & Methodologies
These protocols are based on International Council for Harmonisation (ICH) guidelines and provide a validated framework for your stability studies.[4][23][24][25]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method. A target degradation of 5-20% is recommended.[16][17][18]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample (1:1 with water) stored at room temperature protected from light.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 1.0 M HCl | 4 hours at 80°C | Add an equimolar amount of 1.0 M NaOH |
| Base Hydrolysis | 1.0 M NaOH | 4 hours at 80°C | Add an equimolar amount of 1.0 M HCl |
| Oxidation | 10% H₂O₂ | 24 hours at Room Temp | No neutralization needed, but dilute if necessary |
| Thermal Stress | Heat (Solid State & Solution) | 48 hours at 80°C | Cool to room temperature |
| Photostability | ICH Q1B compliant light source | Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA) | N/A |
-
Analysis: At the designated time point, neutralize the hydrolytic samples, dilute all samples to the target analytical concentration, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify the parent compound and separate it from all potential degradation products and impurities.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Rationale: A low pH mobile phase is used to ensure the carboxylic acid is in its protonated, non-ionized form, leading to consistent retention and good peak shape on a C18 column. A gradient elution is employed to ensure that any degradation products, which may have very different polarities, are eluted from the column.
Part 4: Data Presentation & Visualization
Table 1: Example Long-Term Stability Data (25°C / 60% RH)
| Time Point | Appearance | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| T=0 | Clear, colorless solution | 100.1 | < 0.05 | < 0.05 | < 0.05 |
| 3 Months | Clear, colorless solution | 99.8 | 0.06 | < 0.05 | 0.06 |
| 6 Months | Clear, colorless solution | 99.5 | 0.08 | 0.05 | 0.13 |
| 12 Months | Clear, colorless solution | 99.1 | 0.11 | 0.07 | 0.18 |
Diagrams and Workflows
A clear workflow is critical for a systematic stability study.
Caption: Workflow for a comprehensive stability testing program.
Caption: Hypothesized degradation pathways for the target compound.
References
- 1. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Carboxylic Acids [mail.almerja.com]
- 3. quora.com [quora.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. database.ich.org [database.ich.org]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Extractables & Leachables Evaluation for Drug Product Stability [westpharma.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Linking extractables and leachables in container/closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical Insights: Extractables and Leachables Studies | RSSL [rssl.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. m.youtube.com [m.youtube.com]
- 26. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(3-Chlorophenyl)-2-methylpropanoic acid (CID 15582644)[1]. Understanding the chemical stability of this halogenated aromatic carboxylic acid is paramount for ensuring experimental reproducibility, the integrity of analytical data, and the overall success of research and development projects. This document outlines potential degradation pathways, provides answers to frequently asked questions, and offers detailed troubleshooting protocols to address stability-related challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The stability of this compound is governed by three main structural features:
-
Carboxylic Acid Group: This functional group is weakly acidic and can react with bases.[2] It is also the most likely site for certain degradation reactions like decarboxylation under thermal stress.
-
Chlorinated Phenyl Ring: The aromatic ring is generally stable, but the chloro-substituent makes it a halogenated aromatic compound.[3] Such compounds require careful handling and specific disposal procedures for halogenated waste.[3] The ring can be susceptible to photolytic degradation or oxidation under harsh conditions.
-
Tertiary Carbon Center: The carboxylic acid group is attached to a tertiary carbon, which can influence reactivity and susceptibility to certain elimination or rearrangement reactions under specific chemical stresses.
Q2: What are the main environmental factors that can cause degradation?
A2: The primary factors that can compromise the integrity of the compound during storage are:
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation or other reactions. While freezing is generally not harmful to carboxylic acids like acetic acid, storing at recommended temperatures is crucial.[4]
-
Light: Exposure to UV or even ambient light over extended periods can induce photolytic degradation.[5] Storing light-sensitive compounds in amber bottles or in the dark is a standard protective measure.[6]
-
pH and Moisture: As a carboxylic acid, the compound's stability can be pH-dependent. In aqueous solutions, exposure to highly basic conditions (high pH) can deprotonate the acid and may catalyze hydrolytic degradation of the molecule or impurities.[7][8] Moisture can also facilitate hydrolysis.[5]
-
Oxidizing Agents: Contact with strong oxidizing agents, such as peroxides, can lead to oxidative degradation of the molecule, potentially affecting the aromatic ring or the alkyl side chain.[5][9]
-
Incompatible Materials: Improper storage alongside incompatible chemicals, such as strong bases, oxidizers, or certain reactive metals, can lead to chemical reactions that degrade the compound.[4][6]
Q3: What are the ideal conditions for storing this compound?
A3: To ensure maximum shelf-life and prevent degradation, we recommend adhering to the storage conditions summarized in the table below.
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale & Best Practices |
| Form | Solid (preferred) | Solid | Storing the compound in its solid, crystalline form minimizes mobility and reactivity compared to solutions. |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Lower temperatures significantly slow down the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container | Tightly sealed container, consider inert gas (Argon/Nitrogen) backfill | Minimizes exposure to atmospheric moisture and oxygen, which can participate in hydrolysis and oxidation.[10] |
| Light | Protect from light (Amber vial or store in dark) | Protect from light (Amber vial and store in a dark, light-proof container) | Prevents photolytic degradation, a common pathway for aromatic compounds.[5][6] |
| Container | Chemically resistant glass (e.g., Borosilicate) or compatible plastic (e.g., PTFE-lined cap) | Chemically resistant glass with PTFE-lined cap | Prevents leaching from or reaction with container materials. Avoid metal containers or cabinets which can corrode.[2] |
| Location | Cool, dry, well-ventilated area | Cool, dry, well-ventilated area within a designated chemical storage unit | Ensures a stable environment and segregation from incompatible materials.[4][11] |
Q4: How can I visually or analytically determine if my sample has degraded?
A4: Initial suspicion of degradation can arise from visual cues, but analytical confirmation is essential.
-
Visual Inspection: For the solid compound, look for a change in color (e.g., yellowing or browning), a change in texture (e.g., from crystalline to sticky or clumpy), or the appearance of an unusual odor.
-
Analytical Confirmation: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[7][12] A degraded sample will typically show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Section 2: Troubleshooting Guide - Addressing Specific Degradation Issues
This section provides structured guidance for investigating and resolving common stability problems.
Issue: I suspect my solid sample of this compound has degraded upon receipt or after a period of storage.
This workflow outlines the steps to confirm degradation and determine the next course of action.
Caption: Workflow for troubleshooting suspected sample degradation.
Issue: I need to prepare a stock solution for my experiments. What is the best practice to ensure its stability?
When preparing solutions, the choice of solvent and storage conditions is critical to prevent degradation.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is soluble, such as anhydrous Tetrahydrofuran (THF) or Ethyl Acetate.[13] Avoid aqueous buffers, especially at basic pH, for long-term storage unless stability has been explicitly verified. If an aqueous environment is required for the experiment, prepare the solution fresh.
-
Container: Use low-volume amber glass vials with PTFE-lined screw caps to minimize headspace and prevent light exposure.
-
Storage: Store stock solutions at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Handling: Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Issue: My analytical results are inconsistent. Could this be due to compound degradation during my experimental workflow?
Yes, degradation can occur during sample processing. Consider these factors:
-
pH of Medium: If your experiment involves aqueous buffers, be aware that pH extremes can cause hydrolysis.[5][9] A study on a similar N-pyrrolylcarboxylic acid derivative showed it was stable at pH 7.4 but degraded at pH 9.0.[7][8]
-
Temperature of Incubation: High-temperature steps can induce thermal degradation.[5]
-
Presence of Other Reagents: Reagents in your assay could be incompatible. For example, strong oxidizers or reducing agents could react with the compound.
To test this, run a control sample of this compound through your experimental workflow (without the biological system or other primary reactants) and analyze its purity by HPLC at the end.
Section 3: Key Protocols & Methodologies
Protocol 1: Standard Procedure for Storage and Handling
-
Receiving: Upon receipt, visually inspect the container for damage. Note the date of receipt on the label.[11]
-
Segregation: Store the compound in a designated area for organic acids, segregated from bases, oxidizing agents, and reactive metals.[6][14] If space is limited, use secondary containment bins to enforce segregation.[2][15]
-
Environment: Place the primary container inside a secondary container in a freezer (-20°C) designated for chemical storage. Ensure the area is dark and dry.
-
Dispensing: Perform all weighing and dispensing in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Sealing: After dispensing, flush the container headspace with an inert gas like argon or nitrogen if available, and securely tighten the cap to prevent exposure to air and moisture.[6]
-
Disposal: Dispose of any waste containing this compound as halogenated hazardous waste, following all institutional and local regulations.[3]
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method can be used to assess the purity of the compound and detect the presence of degradation products.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.[7][8]
-
Column Temperature: 30°C.[7]
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 225 nm).[7]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a 1 mg/mL stock solution.
-
Dilute this stock solution further with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and integrate the peak areas. The appearance of new peaks or a reduction in the relative area of the main peak compared to a reference standard indicates degradation.
Section 4: Understanding Potential Degradation Pathways
While specific degradation pathways for this molecule are not extensively published, we can hypothesize likely routes based on its chemical structure and established principles of forced degradation studies.[5][9] These studies intentionally stress a molecule to understand its breakdown products.
Caption: Potential degradation pathways for the title compound.
-
Decarboxylation (Thermal Stress): Heating the carboxylic acid could lead to the loss of carbon dioxide (CO₂), particularly if trace amounts of acid or metal catalysts are present. This would result in the formation of a corresponding alkene.
-
Oxidation (Oxidative Stress): Strong oxidizing conditions could lead to the hydroxylation of the tertiary carbon, the methyl groups, or positions on the aromatic ring.[10]
-
Photolysis (Light Stress): Exposure to high-energy UV light could potentially lead to the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds, or more complex ring-opening reactions.
Identifying these degradation products definitively would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. csuohio.edu [csuohio.edu]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. chapman.edu [chapman.edu]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. forced degradation products: Topics by Science.gov [science.gov]
- 17. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Addressing Poor Solubility of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(3-Chlorophenyl)-2-methylpropanoic acid in aqueous buffers. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Understanding the Root Cause: Physicochemical Profile
The solubility behavior of any compound is dictated by its molecular structure. This compound possesses a hydrophobic chlorophenyl ring and two methyl groups, which contribute to its poor water solubility. Its only hydrophilic feature is the carboxylic acid group. This amphiphilic nature is quantitatively described by its physicochemical properties.
| Property | Value | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | - | [1][2] |
| Molecular Weight | 198.64 g/mol | Relevant for molar concentration calculations. | [1] |
| Predicted XlogP | 2.9 | Indicates significant lipophilicity (hydrophobicity). Values >2 often correlate with poor aqueous solubility. | [1][2] |
| pKa (Predicted) | ~4.5 - 4.9 | As a carboxylic acid, its charge state is pH-dependent. The molecule is neutral and poorly soluble below its pKa, but ionized and more soluble above its pKa. This is an estimate based on similar structures like isobutyric acid (pKa 4.86).[3] | |
| Functional Group | Carboxylic Acid | Provides a handle for pH-dependent solubility enhancement. Can form salts that are typically more soluble than the free acid form.[4][5] |
The high logP value confirms that the molecule prefers a non-polar environment over water, while the carboxylic acid group is the key to unlocking its solubility through pH manipulation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format.
Q1: I added my compound directly to a neutral phosphate-buffered saline (PBS, pH 7.4) and it won't dissolve. What's wrong?
A1: This is the most common issue. You are attempting to dissolve the compound at a pH where it is still significantly in its neutral, protonated (COOH) form. While pH 7.4 is well above the compound's estimated pKa (~4.5), the dissolution kinetics of the solid free acid form can be very slow. The solid particle surface may not experience the bulk pH immediately, hindering the ionization required for dissolution. The key is to deprotonate the acid before or during the dissolution process.
Q2: What is the simplest and most effective first step to try?
A2: The most straightforward approach is pH adjustment . By raising the pH of your aqueous buffer to be at least 2 units above the pKa (i.e., pH > 6.5-7.0), you convert the carboxylic acid into its highly soluble carboxylate salt form (COO⁻). See Protocol 1 for a detailed methodology. This is the most common and effective method for increasing the solubility of acidic drugs.[5][6]
Q3: My experiment is pH-sensitive and must be conducted at pH 6.0. How can I dissolve the compound?
A3: At pH 6.0, the compound will be partially ionized, but you may still face solubility limits. In this scenario, a co-solvent strategy is your best option. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[7][8][9] Commonly used co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEG).[8] See Protocol 2 for a co-solvent screening workflow.
Q4: Are there any risks to using co-solvents?
A4: Yes. Co-solvents can impact your experimental system. High concentrations of solvents like DMSO or ethanol can affect cell viability in biological assays or alter protein conformation. It is crucial to determine the maximum tolerable co-solvent concentration in your specific experimental model and stay below that limit. A vehicle control (buffer + co-solvent, without the compound) is mandatory in all experiments.
Q5: I cannot use organic solvents in my experiment. What are my alternatives?
A5: If co-solvents are not an option, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate the hydrophobic chlorophenyl portion of your molecule, forming an inclusion complex where the cyclodextrin's water-friendly exterior renders the entire complex soluble in water.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[11] See Protocol 3 for guidance.
Q6: I've tried everything and still can't reach my target concentration. What's next?
A6: If standard methods fail, you may need to explore more advanced formulation strategies, such as creating an amorphous solid dispersion (ASD) . An ASD involves dispersing the drug in a polymer matrix in a non-crystalline, amorphous state.[13][14] This amorphous form has a higher energy state and is significantly more soluble than the stable crystalline form.[14] This is typically achieved via spray drying or hot-melt extrusion and requires specialized equipment.[15]
Visualization of Method Selection
The following workflow provides a decision-making framework for selecting the appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility strategy.
Experimental Protocols
These protocols provide validated, step-by-step methodologies. Always use high-purity reagents and calibrated equipment.
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol leverages the acidic nature of the compound to form a soluble salt.
Mechanism Diagram:
Caption: Ionization of a carboxylic acid at high pH.
Methodology:
-
Prepare a Concentrated Stock in Base:
-
Weigh out 10 mg of this compound (MW = 198.64 g/mol ).
-
Add it to a sterile vial.
-
Add a small volume (e.g., 200 µL) of 0.1 M NaOH. Vortex thoroughly. The compound should dissolve completely to form the sodium salt. This creates a highly concentrated, basic stock solution.
-
Add purified water to reach a final volume of 1 mL. This results in a 10 mg/mL (approx. 50 mM) stock solution.
-
-
Dilute into Final Buffer:
-
Prepare your final desired aqueous buffer (e.g., PBS, pH 7.4).
-
Perform a serial dilution of the basic stock solution into your final buffer to achieve the target concentration.
-
Crucial Step: Ensure the final concentration of the compound is low enough that the small amount of base carried over does not significantly alter the pH of your final buffer. For a 1:100 dilution into a well-buffered solution, the pH shift is typically negligible.
-
Always verify the pH of the final solution after adding the compound.
-
Protocol 2: Co-solvent Screening
This protocol helps identify an effective and tolerated co-solvent.
Methodology:
-
Prepare a High-Concentration Stock:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 100 mg/mL or ~500 mM). This serves as the absolute solubility reference.
-
-
Screen Co-solvents:
-
In separate vials, prepare 1 mL of various aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20, 50:50 ratios of Buffer:Co-solvent). Use common co-solvents like ethanol, propylene glycol, or PEG 400.
-
Spike a small amount of the DMSO stock into each mixture to a target concentration that is failing in buffer alone (e.g., 1 mM).
-
Vortex and visually inspect for precipitation immediately and after 1 hour.
-
Successful co-solvent systems will remain clear.
-
-
Determine Assay Tolerance:
-
Before using a co-solvent system in your main experiment, run a vehicle control. Prepare a solution of your chosen buffer and co-solvent at the concentration needed to dissolve your compound.
-
Apply this vehicle to your cells, protein, or other assay system to ensure the solvent itself does not produce an artifactual effect.
-
Protocol 3: Formulation with Cyclodextrins
This protocol uses complexation to enhance solubility without organic solvents.
Mechanism Diagram:
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 4. Ellesmere OCR A level Chemistry - 6.1.3 (a,b) Properties of Carboxylic Acids [sites.google.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. seppic.com [seppic.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients | MDPI [mdpi.com]
Technical Support Center: Analytical Method Validation for 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Critical Role of Method Validation
Welcome to the technical support center for the analytical method validation of 2-(3-Chlorophenyl)-2-methylpropanoic acid. This molecule is a small organic acid containing a chlorophenyl group, a common moiety in pharmaceutical compounds. Its accurate quantification is paramount, whether it is an active pharmaceutical ingredient (API), a metabolite, or a process impurity.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][3] It is a cornerstone of quality control and is mandated by regulatory bodies worldwide, including the FDA and EMA, with guidelines harmonized by the International Council for Harmonisation (ICH).[4][5][6][7] This guide provides field-proven insights and troubleshooting protocols to ensure your validation studies are robust, reliable, and compliant. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]
Part 1: Pre-Validation Considerations & General FAQs
Before embarking on formal validation, a foundational understanding of the molecule and the method is crucial. Problems in validation often stem from a lack of thorough understanding of the molecule's physicochemical properties.[5]
Q1: Where should I start with method development for this compound before validation?
A1: Start by characterizing the physicochemical properties of this compound.[5] Key parameters include:
-
Solubility: Test solubility in various organic solvents (e.g., acetonitrile, methanol) and aqueous buffers at different pH values. As a propanoic acid derivative, its solubility will likely be pH-dependent.
-
pKa: The pKa will dictate the ionization state of the carboxylic acid group and is critical for developing a robust reversed-phase HPLC method. It influences retention and peak shape.
-
UV Spectrum: Determine the UV absorbance maxima (λmax) to select the most sensitive wavelength for detection, ensuring high signal-to-noise.
Causality: Understanding these properties prevents common issues. For instance, knowing the pKa allows you to select a mobile phase pH that ensures the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks and stable retention times in RP-HPLC.
Q2: Which analytical technique is most suitable for this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for a non-volatile, UV-absorbing small molecule like this. A C18 column is a standard starting point. For identifying potential impurities or for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[9] If the compound is volatile or can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered.[10][11]
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What should I do before starting validation?
A3: Poor peak shape must be resolved during method development. Common causes and solutions include:
-
Secondary Interactions: The carboxylic acid may be interacting with residual silanols on the silica-based column. Adjusting the mobile phase pH to suppress ionization (e.g., pH 2.5-3.0) is the first step. Adding a competitive base like triethylamine (TEA) in small concentrations (~0.1%) can also help.
-
Column Overload: Injecting too much sample can cause peak fronting.[12] Reduce the injection volume or sample concentration.
-
Solvent Mismatch: The injection solvent should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can distort the peak.[12]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="filled,rounded", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 1: High-level workflow from method development to validation.", shape=plaintext, fontsize=10];
}
Part 2: Troubleshooting Validation Parameters
This section directly addresses common issues encountered during the validation of key analytical parameters as defined by the ICH Q2(R1) guideline.[4][6][8]
2.1 Specificity
Definition: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][13][14][15]
Q: During my forced degradation study, a degradant peak is co-eluting with my main analyte peak. How do I prove specificity?
A: Co-elution compromises specificity and thus the accuracy of your results.[1]
-
Troubleshooting Steps:
-
Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or adjust the ratio of organic to aqueous phase. This alters the selectivity of the separation.[16]
-
Adjust pH: A small change in mobile phase pH can significantly shift the retention time of ionizable compounds, including your analyte and potential degradants.
-
Change Column Chemistry: If mobile phase adjustments fail, switch to a column with a different stationary phase (e.g., a C8, Phenyl-Hexyl, or embedded polar group column) to introduce different separation mechanisms.
-
-
Confirmatory Analysis (Peak Purity): Use a Photodiode Array (PDA) detector to assess peak purity across the co-eluting peaks. A non-homogeneous peak purity result indicates co-elution. For absolute confirmation, LC-MS can be used to see if more than one mass is present under the single chromatographic peak.
Protocol: Specificity via Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Apply Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[14]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed and stressed samples by HPLC.
-
Evaluation:
-
The method is specific if the main analyte peak is resolved from all degradation product peaks.
-
Assess peak purity of the analyte peak in the stressed samples.
-
Run a blank (solvent) and placebo (if in a formulation) to ensure no interference at the analyte's retention time.[1]
-
2.2 Linearity & Range
Definition: Linearity is the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[17][18] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17][18]
Q: My calibration curve is non-linear at higher concentrations, and the R² value is below the acceptance criteria (e.g., < 0.999). What is the cause?
A: This is a common issue often related to detector saturation or solubility limits.
-
Troubleshooting Steps:
-
Check for Detector Saturation: The UV detector has a linear dynamic range. At very high concentrations, the detector response may plateau. Dilute your highest concentration standard and see if it falls back onto the linear curve. If so, you have defined the upper limit of your range.
-
Assess Solubility: The analyte may be precipitating out of solution at higher concentrations in the mobile phase or injection solvent. Visually inspect your standards.
-
Re-evaluate the Range: Your defined range may be too wide. The required range depends on the method's purpose (e.g., for an assay, 80-120% of the test concentration is typical).[19]
-
Consider a Different Model: If the response is consistently non-linear but reproducible, a quadratic (second-order) regression model can be used, but this must be justified in your validation protocol.
-
Protocol: Linearity and Range
-
Prepare Standards: Prepare a stock solution of the reference standard. From this, prepare at least five concentration levels spanning the desired range (e.g., for an assay method, 50%, 75%, 100%, 125%, and 150% of the target concentration).[20]
-
Inject and Record: Inject each concentration level in triplicate.
-
Data Analysis:
-
Plot the mean peak area against concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (R²).[21]
-
Examine the residual plot to ensure randomness and no obvious trends.
-
-
Evaluation: The method is linear if R² is typically ≥ 0.999 and the y-intercept is not significantly different from zero. The range is established as the concentrations over which these criteria, along with accuracy and precision, are met.
2.3 Accuracy & Precision
Definitions:
-
Accuracy: The closeness of agreement between the value found and an accepted reference value. It is often expressed as percent recovery.[13][22][23][24]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[3][22][23]
Q: My percent recovery in the accuracy study is consistently low (< 98%). What are the likely causes?
A: Low recovery points to a systematic error in the method.
-
Troubleshooting Steps:
-
Sample Preparation: The most common culprit. Ensure complete extraction of the analyte from the sample matrix. Experiment with different extraction solvents, sonication times, or shaking methods.
-
Analyte Instability: The analyte may be degrading during sample preparation or while waiting for injection in the autosampler.[9] Perform solution stability studies to confirm.
-
Inaccurate Standard Preparation: Verify the purity and weighing of your reference standard. An error here will affect all subsequent calculations.
-
Integration Errors: Ensure the peak is being integrated correctly, especially if it has tailing or is not fully resolved from a neighboring peak.
-
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.4, size="7.6,6"]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig 2: Troubleshooting decision tree for low accuracy.", shape=plaintext, fontsize=10];
}
2.4 Robustness
Definition: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.[25][26][27][28]
Q: How do I select which parameters to test for robustness, and what are acceptable variations?
A: Select parameters that are most likely to be sources of variability in a real-world lab setting.[25][26]
-
Typical HPLC Parameters to Vary:
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Organic Composition: ± 2% absolute
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Wavelength: ± 2 nm
-
Column Batch/Manufacturer: (If available)
-
-
Experimental Design: Use a Design of Experiments (DoE) approach, like a fractional factorial design, to efficiently test the effects of these variations and their interactions.
-
Evaluation: The system suitability parameters (e.g., resolution, tailing factor, retention time) should remain within the acceptance criteria defined in your method. If a small change in one parameter causes a significant change in the results, the method is not robust, and you may need to add stricter controls in the method procedure (e.g., "prepare mobile phase at pH 3.0 ± 0.05").[28]
Part 3: Summary of Acceptance Criteria
Quantitative data from validation studies should be compared against pre-defined acceptance criteria, which are typically based on ICH guidelines and the intended purpose of the method.
| Validation Parameter | Test Purpose: Assay/Content | Test Purpose: Impurity (Quantitative) |
| Specificity | No interference at analyte RT. Peak Purity > 0.990. | No interference at analyte/impurity RT. Peak Purity > 0.990. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 80-120% of test concentration | LOQ to 120% of specification limit |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% (may vary with concentration) |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% (may vary with concentration) |
| LOQ Precision (RSD%) | Not Applicable | ≤ 10% |
| Robustness | System Suitability criteria must pass for all varied conditions. | System Suitability criteria must pass for all varied conditions. |
Note: These are typical criteria and should be justified for each specific method and product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 3. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. ijsdr.org [ijsdr.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. aaps.ca [aaps.ca]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. metrology-journal.org [metrology-journal.org]
- 23. Accuracy and precision presentation | PPTX [slideshare.net]
- 24. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. lcms.labrulez.com [lcms.labrulez.com]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
Technical Support Center: Identifying Impurities in 2-(3-Chlorophenyl)-2-methylpropanoic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurity identification and control during the synthesis of this important chemical intermediate. The purity of any active pharmaceutical ingredient (API) is paramount, and control over impurities begins with the very first synthetic steps of its precursors. This document provides in-depth, experience-based insights in a question-and-answer format to help you troubleshoot common issues, understand the origin of impurities, and implement robust analytical strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated impurity concerns?
There are two primary synthetic pathways commonly employed, each with a characteristic impurity profile:
-
Grignard Reaction Route: This approach often involves the formation of a Grignard reagent, such as 3-chlorophenylmagnesium bromide, which then reacts with an appropriate electrophile to construct the carbon skeleton. A subsequent carboxylation or oxidation step yields the final acid. Impurities from this route are often related to the high reactivity of the organometallic intermediate.
-
Nitrile Hydrolysis Route: This method typically starts with the corresponding nitrile, 2-(3-chlorophenyl)-2-methylpropanenitrile, which is then hydrolyzed to the carboxylic acid using either acidic or basic conditions. Impurities here are generally associated with incomplete reaction or side reactions under the hydrolysis conditions.
Q2: Why is impurity profiling so critical for a pharmaceutical intermediate like this?
Impurity profiling is a cornerstone of modern pharmaceutical development. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory agencies like the FDA and EMA have stringent guidelines on the identification, qualification, and control of impurities. For an intermediate, controlling impurities early prevents them from being carried through subsequent synthetic steps, where they can become more difficult to remove or react to form new, unknown byproducts.
Q3: What are the primary analytical techniques for identifying and quantifying impurities in this synthesis?
A multi-technique approach is essential for comprehensive impurity profiling. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying the target compound and its non-volatile impurities. It is excellent for assessing purity and monitoring reaction progress.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents or certain starting materials, as well as byproducts from side reactions like decarboxylation.[5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of unknown impurities once they are isolated. They are particularly crucial for distinguishing between regioisomers.[10][11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of molecular weights of impurities directly in the reaction mixture.[14][15][16]
Section 2: Troubleshooting Guide - Impurity Identification
This section addresses specific issues you might encounter during your synthesis and analysis.
Scenario 1: Synthesis via Grignard Reaction
The high reactivity of Grignard reagents makes them prone to several side reactions if conditions are not rigorously controlled.[17][18]
Q: I'm observing an unexpected, non-polar impurity with a high molecular weight (approx. 221 g/mol ) in my crude product. What could it be?
A: This is a classic sign of a Wurtz coupling side reaction .[19][20][21][22] The Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) can react with the unreacted starting halide (e.g., 1-bromo-3-chlorobenzene) to form a biphenyl dimer.
-
Probable Identity: 3,3'-dichlorobiphenyl.
-
Causality: This side reaction is often promoted by higher temperatures, high concentrations of the alkyl halide, or slow initiation of the Grignard formation.
-
Verification:
-
GC-MS: The impurity will have a distinct retention time and a mass spectrum corresponding to C₁₂H₈Cl₂.
-
HPLC: Being non-polar, it will have a longer retention time than the desired carboxylic acid on a reverse-phase column.
-
Q: My overall yield is low, and GC-MS analysis of the crude mixture shows the presence of chlorobenzene. What is the likely cause?
A: The presence of chlorobenzene strongly suggests premature quenching of the Grignard reagent . Grignard reagents are extremely strong bases and will react with any available protic source, including trace amounts of water in the solvent or on the glassware.[18][23]
-
Reaction: R-MgX + H₂O → R-H + Mg(OH)X
-
Causality: This is almost always due to inadequate drying of glassware or solvents. Anhydrous conditions are critical for Grignard reactions.
-
Troubleshooting:
-
Ensure all glassware is oven-dried immediately before use.
-
Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q: My HPLC analysis shows a peak with a very similar retention time to my product, but LC-MS indicates it has the same mass. Could it be a regioisomer?
A: Yes, this is a strong possibility, especially if your starting material was not isomerically pure. For instance, if your synthesis began with a mixed isomer sample of bromochlorobenzene, you could form regioisomeric impurities.
-
Probable Identities: 2-(2-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanoic acid.
-
Causality: The impurity originates from isomeric contaminants in the starting materials.
-
Verification:
-
¹H NMR Spectroscopy: This is the definitive technique to distinguish regioisomers.[10][11] The substitution pattern on the aromatic ring creates unique splitting patterns and chemical shifts for the aromatic protons. For the desired meta-substituted product, you would expect four distinct aromatic signals. An ortho- or para-isomer would show different, more symmetric patterns.
-
Scenario 2: Synthesis via Nitrile Hydrolysis
Hydrolysis of nitriles can sometimes be difficult to drive to completion or can be accompanied by side reactions under harsh conditions.[24][25]
Q: My product is contaminated with a more polar impurity that contains nitrogen, according to mass spectrometry. What is its probable identity?
A: This is very likely the intermediate amide from an incomplete hydrolysis reaction. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at this stage.[26][27][28]
-
Probable Identity: 2-(3-Chlorophenyl)-2-methylpropanamide.
-
Causality: Incomplete hydrolysis. Amide hydrolysis often requires more forcing conditions than nitrile hydration.
-
Verification:
-
LC-MS: The impurity will have a molecular weight corresponding to the amide (C₁₀H₁₂ClNO).
-
FTIR Spectroscopy: Look for characteristic amide N-H stretching bands (~3200-3400 cm⁻¹) and a different carbonyl stretch (Amide I band, ~1650 cm⁻¹) compared to the carboxylic acid (~1700 cm⁻¹).
-
Q: During workup or upon heating, I'm losing mass and detecting a volatile, lower molecular weight impurity by GC-MS. What could be happening?
A: You are likely observing decarboxylation of your final product. Arylpropanoic acids can be susceptible to losing CO₂ under strong acidic conditions and/or high temperatures, especially if there are impurities that can catalyze this process.[29]
-
Probable Identity: 1-chloro-3-(prop-1-en-2-yl)benzene or its reduced form, 1-chloro-3-isopropylbenzene.
-
Causality: Thermal or acid-catalyzed decomposition of the carboxylic acid.
-
Troubleshooting:
-
Avoid excessive temperatures during reaction workup and purification.
-
Use milder conditions for the hydrolysis if possible.
-
Purify using methods that do not require high heat, such as crystallization at lower temperatures.
-
Section 3: Analytical Protocols & Methodologies
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound from its common non-volatile impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve a known quantity of the crude material in a 50:50 mixture of water and acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for identifying starting materials, solvents, and volatile byproducts like chlorobenzene or decarboxylation products.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Derivatization (for the carboxylic acid): To make the final product volatile, it must be derivatized. A common method is silylation. To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-550 m/z.
Protocol 3: ¹H NMR for Structural Elucidation of Regioisomers
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity or crude mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Product (meta-isomer): Look for four distinct signals in the aromatic region (typically ~7.2-7.5 ppm), often appearing as a singlet-like signal, a triplet, and two doublets (or complex multiplets).
-
Potential para-isomer: Due to symmetry, this isomer would show two doublets in the aromatic region, each integrating to 2 protons.
-
Potential ortho-isomer: This would show a more complex pattern of four aromatic protons, likely as multiplets.
-
Key Signals: Also, look for the characteristic singlet for the two methyl groups (~1.6 ppm) and the carboxylic acid proton (a broad singlet, often >10 ppm, which may exchange with D₂O).
-
Section 4: Visual Workflows
Caption: Decision tree for identifying an unknown impurity.
References
- 1. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. longdom.org [longdom.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. metbio.net [metbio.net]
- 6. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erndim.org [erndim.org]
- 8. Organic Acids Analysis Service | GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. news-medical.net [news-medical.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. biotech-spain.com [biotech-spain.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. homework.study.com [homework.study.com]
- 19. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 20. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 21. reddit.com [reddit.com]
- 22. aakash.ac.in [aakash.ac.in]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 28. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 29. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate.
Section 1: Synthesis Route Selection & Troubleshooting
Choosing a robust and scalable synthesis route is the most critical decision for any scale-up campaign. This section addresses common questions regarding route selection and provides detailed troubleshooting for the most prevalent method.
Frequently Asked Questions (FAQs)
Question: What are the primary laboratory-scale synthesis routes for this compound?
Answer: On a laboratory scale, this molecule is typically synthesized via two main pathways:
-
Grignard-based Carboxylation: This is a classic and highly effective route. It involves the formation of a Grignard reagent from a suitable precursor, such as 3-chlorobenzyl magnesium chloride, which is then reacted with a carbonyl-containing compound. A common approach is the reaction of 1-chloro-3-(propan-2-yl)benzene with a strong base to form a carbanion, followed by carboxylation with CO₂. A more direct method involves forming a Grignard reagent from 1-(bromomethyl)-3-chlorobenzene and reacting it with a acetone, followed by oxidation of the resultant alcohol.[1]
-
Phase-Transfer Catalysis (PTC) Alkylation: This route involves the alkylation of a phenylacetonitrile or phenylacetic ester derivative using a methylating agent under biphasic conditions.[2] For example, 3-chlorophenylacetonitrile can be doubly methylated at the alpha-carbon using methyl iodide in the presence of a strong base and a phase-transfer catalyst, followed by hydrolysis of the nitrile to the carboxylic acid.[3]
Question: Which synthesis route is most recommended for scale-up, and what are the key considerations?
Answer: The Grignard-based route is generally preferred for scale-up, primarily due to its high atom economy and the relatively low cost of starting materials. However, it presents significant safety and operational challenges. The PTC route, while often safer and less sensitive to atmospheric conditions, can suffer from high catalyst costs, difficult catalyst removal, and potential toxicity of the reagents.[4][5]
Key Scale-Up Considerations (Grignard Route):
-
Exothermicity: Grignard reagent formation is highly exothermic and can lead to a runaway reaction if not properly controlled.[6][7]
-
Reagent Sensitivity: The Grignard reagent is extremely sensitive to water and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[8]
-
Initiation: Initiating the reaction can be difficult on a large scale due to the passivating layer of magnesium oxide on the magnesium turnings.[9]
-
Solvent Safety: Ethereal solvents like THF or diethyl ether are typically used. They are highly flammable and can form explosive peroxides. THF is generally preferred over diethyl ether for its higher flash point (-14 °C vs. -45 °C).[6]
Troubleshooting Guide: Grignard Reaction Scale-Up
This guide addresses the most common failures encountered when scaling the Grignard synthesis pathway.
Problem: The Grignard reaction fails to initiate or is significantly delayed.
-
Root Cause Analysis:
-
Magnesium Passivation: The surface of the magnesium metal is likely coated with a layer of magnesium oxide, which prevents the reaction with the organic halide.[1]
-
Presence of Moisture: Trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[8]
-
Low-Reactivity Halide: The organic halide may not be sufficiently reactive.
-
-
Solutions & Proactive Measures:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum and cool under an inert atmosphere.[10]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Confirm water content is <50 ppm using Karl Fischer titration.[6]
-
Magnesium Activation:
-
Mechanical: Add a few pieces of magnesium to a dry flask with a stir bar and stir vigorously under inert gas to physically abrade the oxide layer.
-
Chemical: Add a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane to the magnesium suspension. These agents react with the magnesium to expose a fresh, reactive surface.[9]
-
Initiator: Use a small portion of a previously successful Grignard batch to initiate the new reaction.[9]
-
-
Problem: The reaction becomes uncontrollable, with a rapid temperature and pressure increase (runaway reaction).
-
Root Cause Analysis:
-
Accumulation of Reagent: The organic halide was added too quickly before the reaction initiated. Once initiation occurs, the accumulated reagent reacts rapidly, releasing a large amount of heat.
-
Inadequate Cooling: The reactor's cooling capacity is insufficient to remove the heat generated by the exothermic reaction.[6]
-
-
Solutions & Proactive Measures:
-
Controlled Addition: Add only a small portion (~5-10%) of the organic halide and confirm reaction initiation (e.g., gentle reflux, temperature rise) before beginning the continuous, slow addition of the remaining halide.[10]
-
Reverse Addition: In some cases, adding the magnesium turnings to the organic halide solution can provide better control.
-
Reactor & Cooling: Use a reactor with a high surface-area-to-volume ratio and a powerful cooling system. Ensure the heat transfer fluid is at its lowest operational temperature before starting the halide addition.
-
Emergency Plan: Always have a plan for emergency cooling. This may involve an ice bath or a pre-chilled quenching solution in a separate, accessible vessel.[6] Ensure the reactor is equipped with a proper pressure relief valve.[7]
-
Problem: The yield is low, with significant formation of a biphenyl byproduct (Wurtz coupling).
-
Root Cause Analysis:
-
High Local Concentration: High concentrations of the organic halide, particularly at the point of addition, can favor coupling reactions.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of side reactions.
-
-
Solutions & Proactive Measures:
-
Dilution: Ensure the organic halide is added as a dilute solution in the reaction solvent.
-
Sub-surface Addition: Introduce the halide solution below the surface of the reaction mixture directly into the well-agitated zone to ensure rapid dispersion.
-
Temperature Control: Maintain the lowest practical temperature that allows for a reasonable reaction rate. For many Grignard reactions, this is typically between room temperature and gentle reflux.
-
Section 2: Reagents and Safety Protocols
Safe handling of reagents is paramount during scale-up. This section details essential safety procedures for key chemicals.
Frequently Asked Questions (FAQs)
Question: What are the critical safety protocols for handling large quantities of sodium hydride (NaH)?
Answer: Sodium hydride is a powerful base that is highly water-reactive and can ignite spontaneously in air, especially when finely divided.[11] It is typically supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoricity but requires specific handling.[12]
-
Handling:
-
Always handle NaH in an inert atmosphere, preferably within a glovebox.[11] For brief handling in the open, ensure the area is free of ignition sources and the container is flushed with nitrogen or argon before re-sealing.[13]
-
Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[11][12]
-
-
Dispersion Washing:
-
To obtain pure NaH, the mineral oil can be washed away with a dry, non-reactive solvent like hexane or pentane.[11]
-
CRITICAL: Perform this washing procedure in a fume hood under an inert atmosphere. The washings will contain fine NaH particles and can ignite upon contact with air or moisture.
-
-
Quenching & Disposal:
-
Never quench large amounts of NaH with water. The reaction is violent and releases large volumes of flammable hydrogen gas.[14]
-
Slowly and carefully add a reactive alcohol with a low freezing point, such as isopropanol or butanol, at a controlled temperature (e.g., 0°C) to quench residual NaH.
-
Dispose of all NaH waste as hazardous material according to institutional guidelines.[15]
-
Question: What personal protective equipment (PPE) is mandatory for Grignard reactions?
Answer: A comprehensive risk assessment should always be performed.[6] However, the minimum required PPE includes:
-
Eye Protection: Chemical splash goggles or a full-face shield.[6]
-
Body Protection: A flame-resistant lab coat. Standard cotton lab coats are combustible.[10]
-
Hand Protection: Fire-resistant gloves, such as those made of Nomex, are recommended for handling pyrophoric materials. Nitrile gloves can be worn underneath for dexterity and chemical protection but are flammable.[6]
Section 3: Experimental Protocols & Data
This section provides a representative scale-up protocol and summarizes key quantitative data in a tabular format for easy comparison.
Detailed Protocol: Scale-Up Synthesis via Grignard Carboxylation
This protocol outlines the synthesis starting from 1-bromo-3-chlorobenzene.
Step 1: Grignard Reagent Formation
-
Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Ensure all glassware is scrupulously dried.
-
Charge the reactor with magnesium turnings (1.2 eq).
-
Under a positive pressure of nitrogen, add 5 L of anhydrous tetrahydrofuran (THF).
-
Begin vigorous stirring and add a single crystal of iodine to activate the magnesium.
-
In a separate vessel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in 3 L of anhydrous THF.
-
Add approximately 50 mL of the halide solution to the reactor to initiate the reaction. A gentle exotherm and disappearance of the iodine color should be observed. If no initiation occurs, refer to the troubleshooting guide.
-
Once initiated, add the remaining halide solution dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature between 40-50°C using the reactor's cooling jacket.
-
After the addition is complete, stir the mixture for an additional 2 hours at 45°C to ensure complete conversion.
Step 2: Carboxylation
-
Cool the Grignard solution to -10°C.
-
In a separate setup, pass a stream of dry carbon dioxide (CO₂) gas through a drying tube filled with calcium chloride.
-
Introduce the dry CO₂ gas sub-surface into the vigorously stirred Grignard solution. Maintain the temperature below 0°C. The reaction is exothermic.
-
Continue the CO₂ addition until the exotherm ceases. The reaction mixture will become a thick slurry.
Step 3: Work-up and Isolation
-
Slowly and carefully pour the reaction slurry onto a mixture of crushed ice and concentrated hydrochloric acid (2.0 eq.). This should be done in a well-ventilated fume hood as flammable gases may be evolved.
-
Stir the mixture until all solids dissolve. Two clear layers should form.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound. Fractional crystallization may be employed for higher purity if needed.[16]
Data Presentation: Lab vs. Scale-Up
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 1-bromo-3-chlorobenzene | 1-bromo-3-chlorobenzene | Ensure consistent purity and low water content. |
| Magnesium (eq.) | 1.2 | 1.2 - 1.3 | Use high-purity turnings; excess helps drive completion. |
| Solvent (THF) | 200 mL | 8 L | Heat transfer becomes critical; ensure adequate jacket cooling. |
| Addition Time | 30 minutes | 2 - 3 hours | Slow addition is vital to control the exotherm. |
| Reaction Temp. | 25 - 40°C | 40 - 50°C | Higher internal temp can be tolerated with efficient cooling. |
| Typical Yield | 75 - 85% | 70 - 80% | Yields often slightly decrease on scale-up due to transfer losses. |
| Purity (Post-Xtal) | >99% | >99% | Controlled cooling rate during crystallization is key. |
Section 4: Visualization of Workflows
Visual aids are essential for understanding complex processes. The following diagrams illustrate the synthesis workflow and a troubleshooting decision path.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Section 5: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. biomedres.us [biomedres.us]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 10. dchas.org [dchas.org]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. alkalimetals.com [alkalimetals.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. nj.gov [nj.gov]
- 15. media.clemson.edu [media.clemson.edu]
- 16. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Study of 2-(3-Chlorophenyl)-2-methylpropanoic Acid and its Structural Analogs: A Guide for Drug Discovery
This guide provides a comprehensive comparative analysis of 2-(3-Chlorophenyl)-2-methylpropanoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of this promising class of compounds. By presenting experimental data and detailed protocols, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.
Introduction to this compound
This compound belongs to the family of arylpropionic acids, a well-established class of compounds known for their diverse pharmacological activities.[1] The parent compound itself, with its characteristic 3-chloro substitution on the phenyl ring and gem-dimethyl groups alpha to the carboxylic acid, presents a unique scaffold for medicinal chemistry exploration.[2] Its structural features suggest potential for various biological activities, including anti-inflammatory and anticancer effects, which are common among arylpropionic acid derivatives.[1]
This guide will explore how systematic modifications to the core structure of this compound can influence its physicochemical properties and biological efficacy. We will examine key structural analogs and provide a comparative analysis of their performance, supported by experimental data from the scientific literature.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. For this compound, key properties are listed below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.64 g/mol | [2] |
| CAS Number | 64798-35-2 | [2] |
| Predicted XlogP | 2.9 | [2] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its structural analogs can be achieved through various established synthetic routes. A general and adaptable synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound and its analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes a general method for the synthesis of a 2-aryl-2-methylpropanoic acid derivative, which can be adapted for this compound.
Step 1: Esterification of the Arylacetic Acid
-
To a solution of the corresponding substituted phenylacetic acid (1 equivalent) in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.
Step 2: α,α-Dimethylation
-
To a solution of the ester from Step 1 in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (2.2 equivalents) at 0°C.
-
Stir the mixture for 30 minutes, then add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the dimethylated ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the dimethylated ester in a mixture of alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Comparative Biological Evaluation
The biological activity of this compound and its analogs is a key focus of this guide. We will primarily discuss their potential as anti-inflammatory and anticancer agents, as these are common activities for this class of compounds.
Anti-inflammatory Activity
Arylpropionic acids are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] A pyrrole derivative of a chlorophenyl-propanoic acid has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[4][5]
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.[6][7]
1. Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatize the animals for at least one week before the experiment.[8]
-
House them in standard cages with free access to food and water.
2. Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw of each rat.[6]
4. Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
5. Data Analysis:
-
Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Anticancer Activity
Several studies have highlighted the potential of phenylpropionic acid derivatives as anticancer agents.[9][10] Their mechanism of action can vary, but often involves the induction of apoptosis in cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[11]
1. Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Replace the old medium with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR)
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships. Key areas for modification and their potential impact are outlined below.
Caption: Key areas for SAR studies on the this compound scaffold.
Phenyl Ring Substitution
-
Position of the Chloro Group: Moving the chloro substituent to the ortho or para position can significantly impact the molecule's conformation and interaction with biological targets.
-
Nature of the Substituent: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, influencing binding affinity.
Carboxylic Acid Moiety
-
Ester and Amide Analogs: Conversion of the carboxylic acid to an ester or an amide can affect the compound's polarity, solubility, and ability to act as a hydrogen bond donor.[13] This can also serve as a prodrug strategy to improve pharmacokinetic properties.
Gem-dimethyl Group
-
Steric Hindrance: The gem-dimethyl group provides steric bulk, which can influence the molecule's orientation within a binding pocket and its metabolic stability. Varying the size of these alkyl groups can help to probe the spatial constraints of the target's active site.
Conclusion
This compound and its structural analogs represent a promising area for drug discovery. Their versatile scaffold allows for systematic modifications to fine-tune their biological activity. This guide has provided an overview of their synthesis, methods for biological evaluation, and key considerations for structure-activity relationship studies. The detailed experimental protocols for in vivo anti-inflammatory and in vitro cytotoxicity assays offer a practical starting point for researchers in the field. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Introduction: The Imperative for Methodological Equivalence
In the landscape of pharmaceutical development and manufacturing, the analytical methods used to quantify an active pharmaceutical ingredient (API) or its intermediates are the bedrock of quality control and regulatory compliance. The subject of our discussion, 2-(3-Chlorophenyl)-2-methylpropanoic acid, is a representative organic molecule whose precise quantification is critical. The development of multiple analytical methods for a single compound is common, driven by needs ranging from high-throughput screening in discovery phases to rigorous quality control in late-stage manufacturing.
However, possessing multiple methods necessitates a critical question: Are they equivalent? Can data generated by one method be reliably compared to data from another? This is the domain of cross-validation , a scientific process designed to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2] This guide provides a comprehensive comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details a rigorous cross-validation protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][3][4]
The Analyte: Physicochemical Profile of this compound
Understanding the analyte's properties is the first principle of analytical method development. It dictates our choice of instrumentation, sample preparation, and detection techniques.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₁₁ClO₂ | Provides the basis for mass calculations. |
| Molecular Weight | 198.64 g/mol [5] | Essential for preparing standard solutions of known concentration. |
| Structure | Aromatic ring (chlorophenyl) and a carboxylic acid group.[6] | The phenyl group acts as a chromophore, making it suitable for UV-Vis detection in HPLC. The polar carboxylic acid group suggests good solubility in polar organic solvents but imparts low volatility, making direct GC analysis challenging. |
| Predicted XLogP | 2.9[5] | This value indicates moderate lipophilicity, suggesting good retention on a reversed-phase (e.g., C18) HPLC column. |
Candidate Analytical Methods: A Comparative Overview
We will develop and then cross-validate two distinct, yet powerful, analytical methods for the quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Causality of Method Choice: RP-HPLC is the quintessential technique for analyzing non-volatile, polar to moderately non-polar organic compounds. The presence of a UV-absorbing chromophore (the chlorophenyl group) and a polar functional group (carboxylic acid) makes our analyte an ideal candidate for this method. It is robust, reproducible, and widely available in QC laboratories.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the analyte's phenyl ring, ensuring good retention and separation from polar impurities.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v). Rationale: Acetonitrile provides the necessary elution strength, while the acidified aqueous phase suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. Rationale: This wavelength offers a good balance of sensitivity and selectivity for the chlorophenyl chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard and Sample Solutions: Prepare a series of calibration standards and test samples by diluting the stock solution with the mobile phase to fall within the validated linear range (e.g., 1-100 µg/mL). Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality of Method Choice: GC-MS offers unparalleled specificity and sensitivity due to its ability to separate compounds based on their volatility and then identify them by their unique mass fragmentation patterns.[7][8] However, the low volatility and polar nature of the carboxylic acid group in our analyte hinder its passage through a GC column. Therefore, a derivatization step is essential to convert the polar -COOH group into a non-polar, more volatile ester.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization Procedure (Esterification):
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., Toluene), add 200 µL of a derivatizing agent such as BF₃-Methanol (14% w/v).
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.
-
Allow the layers to separate and carefully transfer the upper organic (hexane) layer containing the derivatized analyte for GC-MS analysis. Rationale: This derivatization is a classic, reliable method for esterifying carboxylic acids, rendering them sufficiently volatile for GC analysis. The subsequent liquid-liquid extraction isolates the non-polar derivative.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column with a non-polar stationary phase suitable for a wide range of derivatized organic molecules.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 260°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Data acquired in Selected Ion Monitoring (SIM) mode for quantification. Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, filtering out background noise.
-
The Cross-Validation Study: Protocol for Establishing Equivalence
The objective of this study is to formally demonstrate that the HPLC-UV and GC-MS methods are fit for the same intended purpose and provide comparable quantitative results.[9][10] The protocol is designed in accordance with ICH Q2(R2) guidelines.[1][3][4]
Step-by-Step Cross-Validation Protocol
-
Prepare a Single Set of Samples: Create a batch of quality control (QC) samples by spiking a placebo matrix with this compound at three concentrations: Low, Medium, and High (e.g., 5, 50, and 90 µg/mL).
-
Independent Analysis:
-
Analyze six replicates of each QC concentration level using the validated HPLC-UV method .
-
Analyze six replicates of each QC concentration level using the validated GC-MS method (including the derivatization step).
-
-
Data Evaluation:
-
For each concentration level, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained from each method.
-
Compare the mean concentrations obtained from the HPLC-UV method with those from the GC-MS method.
-
-
Acceptance Criteria:
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the validation of each method.
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | ICH Guideline (Typical) |
| Specificity | Demonstrated by baseline separation from impurities and placebo peaks. | Demonstrated by unique retention time and specific mass fragmentation pattern (m/z ions). | Method must be selective for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100.0 | 0.1 - 25.0 | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Typically 80-120% (often tighter, e.g., 98-102% for assay). |
| Precision (%RSD) | < 1.5% | < 2.0% | ≤ 2% for drug substance assay. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | Must be demonstrated with acceptable accuracy and precision. |
Logical Framework for Method Interchangeability
The decision to consider two methods interchangeable is not based on a single parameter but on a holistic evaluation of their validated performance characteristics.
Conclusion and Expert Recommendations
Both RP-HPLC-UV and GC-MS are powerful and valid techniques for the quantification of this compound. The cross-validation process provides the objective evidence required to use these methods interchangeably, which is a significant advantage in a dynamic drug development environment.
-
RP-HPLC-UV stands out for its simplicity, robustness, and speed, as it does not require a derivatization step. It is the ideal choice for routine quality control, release testing, and stability studies where throughput and reliability are paramount.
-
GC-MS offers superior sensitivity and virtually absolute specificity. Its lower limit of quantitation makes it the preferred method for impurity profiling, metabolite identification, or any application requiring trace-level analysis. The trade-off is a more complex sample preparation procedure.
By successfully completing a cross-validation study as outlined, a laboratory can confidently switch between these methods based on analytical needs, instrument availability, or project phase, secure in the knowledge that the data generated will be consistent, comparable, and defensible under regulatory scrutiny.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H11ClO2) [pubchemlite.lcsb.uni.lu]
- 7. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
in vivo comparison of 2-(3-Chlorophenyl)-2-methylpropanoic acid and clofibrate
An In Vivo Comparative Guide: 2-(3-Chlorophenyl)-2-methylpropanoic Acid and the Benchmark Fibrate, Clofibrate
Introduction: The Quest for Superior Lipid-Modulating Agents
For researchers in metabolic disease, the fibrate class of drugs represents a cornerstone in lipid management, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Clofibrate, the progenitor of this class, paved the way for our understanding of how targeting PPARα can profoundly influence lipid metabolism.[1] However, its clinical use was curtailed due to adverse effects, driving the search for next-generation compounds with improved efficacy and safety profiles.[2][3]
The core structural similarity lies in the 2-methylpropanoic acid moiety, a common feature in fibrates. The key distinction is the substitution pattern on the phenyl ring—clofibric acid (the active metabolite of clofibrate) possesses a 4-chlorophenoxy group, whereas our compound of interest has a 3-chlorophenyl group directly linked to the core. This seemingly minor structural change can have significant implications for receptor binding, potency, and metabolic stability.
Part 1: Comparative Pharmacodynamics – Assessing Efficacy
The primary determinant of a novel fibrate's potential is its ability to modulate plasma lipids effectively. The central hypothesis is that like clofibrate, this compound will act as a PPARα agonist to lower triglycerides and regulate cholesterol levels.
Mechanism of Action: PPARα Activation Pathway
Fibrates exert their effects by binding to and activating PPARα, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This action upregulates genes involved in fatty acid uptake, transport, and β-oxidation, while downregulating genes like apolipoprotein C-III, which inhibits lipoprotein lipase. The net result is enhanced clearance of triglyceride-rich lipoproteins.[4][5]
Caption: PPARα signaling pathway activated by fibrates.
Experimental Protocol: Diet-Induced Hyperlipidemia Model in Rodents
This protocol is designed to create a disease-relevant model to test and compare the lipid-lowering capabilities of the two compounds.
Objective: To quantify the reduction in plasma triglycerides, total cholesterol, and lipoprotein fractions following chronic administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable models.
-
Acclimatization: House animals in standard conditions for one week.
-
Induction of Hyperlipidemia: Feed all animals a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks to induce a stable hyperlipidemic phenotype.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose) + HFD.
-
Group 2: Clofibrate (e.g., 100 mg/kg/day) + HFD.[1]
-
Group 3: this compound (Low Dose, e.g., 30 mg/kg/day) + HFD.
-
Group 4: this compound (High Dose, e.g., 100 mg/kg/day) + HFD.
-
-
Drug Administration: Administer compounds daily via oral gavage for 4 weeks.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (before treatment) and at the end of the study.
-
Biochemical Analysis: Analyze serum for triglycerides (TG), total cholesterol (TC), HDL-cholesterol (HDL-C), and LDL-cholesterol (LDL-C) using commercial enzymatic kits.
-
Mechanism Validation: At sacrifice, harvest liver tissue and quantify the mRNA expression of PPARα target genes (e.g., Acox1, Cpt1b) using RT-qPCR to confirm target engagement.[6]
Data Presentation: Expected Outcomes
The data should be summarized to allow for a direct comparison of potency.
| Parameter | Vehicle Control | Clofibrate (100 mg/kg) | This compound (100 mg/kg) |
| Serum Triglycerides (mg/dL) | 250 ± 30 | 125 ± 20 (-50%) | Experimental Result |
| Total Cholesterol (mg/dL) | 200 ± 25 | 160 ± 18 (-20%) | Experimental Result |
| HDL-Cholesterol (mg/dL) | 40 ± 5 | 50 ± 6 (+25%) | Experimental Result |
| Liver Acox1 mRNA (Fold Change) | 1.0 | 5.0 ± 0.8 | Experimental Result |
Note: Data for Clofibrate are representative values based on published literature.[7]
Part 2: Comparative Pharmacokinetics – Bioavailability and Disposition
Understanding the pharmacokinetic profile is crucial for interpreting efficacy and safety data. Clofibrate is a pro-drug, rapidly hydrolyzed to its active form, clofibric acid.[8] this compound is already in its active acid form. A key investigation is whether the positional change of the chlorine atom affects its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine and compare key pharmacokinetic parameters like half-life, maximum concentration, and bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are used to facilitate serial blood sampling.
-
Grouping (n=4-6 per group):
-
Group 1: Clofibrate (Intravenous, e.g., 20 mg/kg of clofibric acid equivalent).
-
Group 2: Clofibrate (Oral, e.g., 50 mg/kg).
-
Group 3: this compound (Intravenous, 20 mg/kg).
-
Group 4: this compound (Oral, 50 mg/kg).
-
-
Administration: Administer the compounds as a single dose.
-
Blood Sampling: Collect blood samples (approx. 100 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Quantify the concentration of each compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters via non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
A comparative table provides a clear summary of the ADME properties.
| Parameter | Clofibric Acid (from Clofibrate) | This compound |
| T½ (Elimination Half-life, hr) | ~19 (in rats)[9] | Experimental Result |
| Cmax (Max. Concentration, µg/mL) | Dose-dependent | Experimental Result |
| Tmax (Time to Cmax, hr) | 4-6 (oral)[8] | Experimental Result |
| AUC (Area Under the Curve, µg·hr/mL) | Dose-dependent | Experimental Result |
| F (Oral Bioavailability, %) | High | Experimental Result |
Note: Pharmacokinetic parameters can vary significantly between species.[9][10]
Part 3: Comparative Safety and Toxicology
The primary limitation of clofibrate was its safety profile. A novel analog must demonstrate a superior safety margin. In rodents, a key toxicological finding for PPARα agonists is marked hepatomegaly (liver enlargement) and peroxisome proliferation, an effect that is significantly less pronounced in humans.[8]
Experimental Protocol: Sub-Chronic Toxicity Assessment
This study can be integrated with the 4-week efficacy study described in Part 1.
Objective: To assess liver function, histopathological changes, and other potential toxicities.
Methodology:
-
Clinical Observations: Monitor animal body weight, food intake, and general health status throughout the 4-week treatment period.
-
Clinical Pathology: At the end of the study, analyze serum for markers of liver injury (ALT, AST) and kidney function (BUN, creatinine).
-
Gross Pathology and Organ Weights: At sacrifice, perform a necropsy and weigh key organs, particularly the liver.
-
Histopathology: Preserve the liver in 10% neutral buffered formalin. Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of hypertrophy, hyperplasia, and other abnormalities.
Caption: Integrated workflow for in vivo comparison.
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
This comprehensive in vivo comparison provides the necessary data to evaluate whether this compound offers an advantage over clofibrate. An ideal candidate would exhibit:
-
Superior or Equivalent Efficacy: A more potent reduction in triglycerides and/or a more favorable impact on cholesterol profiles at an equivalent or lower dose.
-
Favorable Pharmacokinetics: A profile conducive to once-daily dosing (e.g., an appropriate half-life) and good oral bioavailability.
-
Improved Safety Profile: Significantly lower or no elevation in liver enzymes and a reduced tendency for hepatomegaly in rodent models, which may suggest a lower risk profile for humans.
By systematically executing these comparative studies, researchers can build a robust data package to determine the therapeutic potential of novel fibrate-like compounds, moving one step closer to developing safer and more effective treatments for metabolic disorders.
References
- 1. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofibrate - Wikipedia [en.wikipedia.org]
- 3. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 8. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clofibrate pharmacokinetics: effect of elevation of plasma-free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clofibrate pharmacokinetics: effect of elevation of plasma-free fatty acids. | Semantic Scholar [semanticscholar.org]
assessing the off-target effects of 2-(3-Chlorophenyl)-2-methylpropanoic acid
Commencing Data Gathering
I'm starting by comprehensively searching Google for information on 2-(3-Chlorophenyl)-2-methylpropanoic acid. My focus is on understanding its on-target effects, potential off-target interactions, mechanism of action, and any existing data on its selectivity and toxicity. I'll be expanding the search to include parallel searches to broaden the understanding of this compound.
Developing the Assessment Guide
I'm now shifting gears to the guide's structure. I'm focusing on crafting a clear, logical flow, from introduction to detailed methodology sections, including step-by-step protocols. My goal is to thoroughly assess the off-target effects of this compound, comparing it to other alternatives. I'm thinking of incorporating Graphviz diagrams to visualize experimental workflows.
Prioritizing Search Strategies
I've revised the initial Google searches to prioritize finding established assays and computational methods for off-target assessment. Simultaneously, I'm identifying competitor compounds for comparative analysis. The goal is a focused information gathering phase, directly feeding into the guide's structure.
A Comparative Guide to Characterizing Novel PPAR Agonists: A Head-to-Head Analysis Framework for 2-(3-Chlorophenyl)-2-methylpropanoic acid
This guide provides a comprehensive framework for the characterization of novel, putative Peroxisome Proliferator-Activated Receptor (PPAR) agonists, using the uncharacterized compound 2-(3-Chlorophenyl)-2-methylpropanoic acid as a primary case study. We will outline the essential experimental workflows required to determine its binding affinity, functional potency, and isoform selectivity, and detail how to benchmark these findings against a panel of well-established PPAR agonists.
Introduction to PPARs: Key Regulators of Metabolism and Drug Development Targets
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors that play critical roles in regulating energy homeostasis, lipid metabolism, inflammation, and cellular differentiation.[1][2][3] Three distinct isoforms have been identified:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[2][4] Fibrate drugs, used to treat hyperlipidemia, are well-known PPARα agonists.[5][6]
-
PPARγ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis and is crucial for insulin sensitivity and glucose homeostasis.[7][8][9] The thiazolidinedione (TZD) class of drugs, used to treat type 2 diabetes, are selective PPARγ agonists.[6][9]
-
PPARδ (delta, also known as β/δ): Ubiquitously expressed, with significant levels in skeletal muscle and adipose tissue. It is involved in fatty acid oxidation and is recognized for its role in improving metabolic profiles and enhancing running endurance in preclinical models.[4][7][10]
The therapeutic success of existing PPAR agonists has driven significant research into developing new modulators with improved efficacy and safety profiles, including dual or pan-agonists that target multiple isoforms simultaneously.[4][11] This guide establishes the experimental pathway to characterize a novel compound, this compound, and position its activity profile relative to gold-standard agonists.
Chapter 1: The PPAR Signaling Pathway: A Unified Mechanism of Action
All PPAR agonists, regardless of their isoform selectivity, operate through a conserved molecular mechanism. As ligand-activated transcription factors, PPARs modulate the expression of target genes by binding to specific DNA sequences.[1]
-
Ligand Binding: An agonist molecule enters the cell and binds to the Ligand Binding Domain (LBD) of its specific PPAR isoform located in the nucleus.[12]
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This promotes the dissociation of corepressor proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[9][12][13]
-
PPRE Binding: The activated PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][9]
-
Coactivator Recruitment & Transcription: The complex then recruits a suite of coactivator proteins (e.g., PGC-1α, p300), which initiates the transcription of downstream genes, leading to a physiological response.[13][14]
Chapter 2: The Agonist Toolkit: Reference Compounds for Comparison
To accurately profile a novel compound, it is essential to benchmark its activity against well-characterized reference agonists. The choice of comparators should cover the full range of isoform selectivities.
| Compound Name | PPAR Isoform Selectivity | Typical Potency (EC50/IC50) | Primary Therapeutic Area |
| Fenofibrate | PPARα Selective Agonist | ~30 µM (EC50 for PPARα)[15] | Dyslipidemia[5] |
| Rosiglitazone | PPARγ Selective Agonist | ~42 nM (IC50 for PPARγ)[15] | Type 2 Diabetes[6] |
| GW501516 | PPARδ Selective Agonist | ~1 nM (EC50/Ki for PPARδ)[14] | Metabolic Disease (Investigational)[14] |
| Bezafibrate | Pan-PPAR Agonist (α, γ, δ) | α: ~50 µM, γ: ~60 µM, δ: ~20 µM (EC50) | Dyslipidemia[16] |
Chapter 3: Experimental Characterization of a Novel Compound
This chapter details the essential in vitro assays required to determine the fundamental pharmacological properties of a test compound like this compound.
Determining Receptor Binding Affinity and Selectivity
The first step is to ascertain whether the compound physically interacts with the PPAR isoforms and to quantify the affinity of this interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust, high-throughput method for this purpose.
Causality Behind Experimental Choice: The TR-FRET format is preferred over simpler fluorescence polarization or radioactive assays due to its high signal-to-noise ratio and reduced interference from compound autofluorescence or light scattering, which are common issues when screening chemical libraries.[17] The assay measures the ability of a test compound to displace a known fluorescent ligand ("tracer") from the PPAR Ligand Binding Domain (LBD), allowing for the calculation of the inhibitory concentration (IC50) and the binding affinity constant (Ki).
This protocol is adapted for a 384-well plate format and should be run separately for each PPAR isoform (α, γ, and δ).
Materials:
-
GST-tagged human PPAR-LBD (α, γ, or δ)
-
Terbium (Tb)-labeled anti-GST antibody (Donor fluorophore)
-
Fluormone™ Pan-PPAR Green tracer (Acceptor fluorophore)[17]
-
Test Compound: this compound
-
Reference Agonists (Fenofibrate, Rosiglitazone, GW501516)
-
TR-FRET Assay Buffer
-
Black, low-volume 384-well polypropylene plates
-
TR-FRET compatible microplate reader (e.g., with 340 nm excitation and 495/520 nm emission filters)[13][17]
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound and reference agonists in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. Subsequently, create a 2X working solution of each concentration in TR-FRET Assay Buffer. The final DMSO concentration in the assay well must not exceed 1%.[13]
-
Reagent Preparation:
-
Tracer Solution (4X): Dilute the Fluormone™ Pan-PPAR Green tracer to a 4X final concentration in assay buffer.
-
Receptor/Antibody Mix (4X): Prepare a solution containing the specific GST-PPAR-LBD isoform and the Tb-anti-GST antibody at 4X their final assay concentrations.[17]
-
-
Assay Plate Setup (20 µL final volume):
-
Add 10 µL of the 2X compound dilution to the appropriate wells.
-
For "Maximum FRET" (no displacement) control wells, add 10 µL of assay buffer with DMSO.
-
For "Minimum FRET" (full displacement) control wells, add 10 µL of a saturating concentration of a known potent agonist for that isoform.
-
Add 5 µL of the 4X Tracer Solution to all wells.
-
Add 5 µL of the 4X Receptor/Antibody Mix to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.[13]
-
Data Acquisition: Read the plate on a TR-FRET compatible reader. Excite at ~340 nm and record emissions at 495 nm (Terbium emission) and 520 nm (FRET-sensitized tracer emission).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 1000.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd of Tracer)).[13]
-
Quantifying Functional Activity via Reporter Gene Assays
A binding event does not guarantee receptor activation. A reporter gene assay is the gold standard for quantifying a compound's ability to function as an agonist (i.e., to activate transcription).
Causality Behind Experimental Choice: This cell-based assay provides a direct measure of the transcriptional output resulting from PPAR activation.[18] It utilizes engineered cells that express a specific human PPAR isoform and contain a reporter gene (e.g., firefly luciferase) under the control of a PPRE. An agonist will activate the PPAR-RXR complex, which binds the PPRE and drives the expression of luciferase, producing a quantifiable light signal that is proportional to the level of PPAR activation.[19][20]
Materials:
-
Reporter Cell Line: Mammalian cells engineered to express a human PPAR isoform (α, γ, or δ) and a PPRE-luciferase reporter construct.[21]
-
Cell Culture Medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
Test Compound and Reference Agonists
-
White, opaque 96-well cell culture plates
-
Luciferase detection reagent (containing luciferin substrate)
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed the appropriate reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test and reference compounds in cell culture medium. Remove the overnight culture medium from the cells and replace it with the compound-containing medium. Include "vehicle only" (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2. This allows sufficient time for transcriptional activation and reporter protein accumulation.[20]
-
Cell Lysis and Substrate Addition:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Discard the treatment media.
-
Add a volume of passive lysis buffer (if required by the kit) or directly add the luciferase detection reagent, which typically contains both lytic agents and the luciferin substrate.
-
-
Luminescence Reading: After a short incubation (5-10 minutes) to ensure complete cell lysis and signal stabilization, measure the luminescence intensity from each well using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).
-
Data Analysis:
-
Normalize the data by subtracting the average RLU from the vehicle control wells.
-
Plot the normalized RLU values against the log of the compound concentration.
-
Fit the data using a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).
-
Chapter 4: Interpreting the Data: A Hypothetical Analysis
By performing the assays in Chapter 3 for this compound and the reference compounds on all three PPAR isoforms, a comprehensive pharmacological profile can be constructed.
Hypothetical Data Tables:
Table 1: Binding Affinity Profile (Ki, nM)
| Compound | PPARα | PPARγ | PPARδ | Selectivity Profile |
| This compound | Hypothetical Ki | Hypothetical Ki | Hypothetical Ki | To be determined |
| Fenofibrate | ~25,000 | >100,000 | >100,000 | α-selective |
| Rosiglitazone | >10,000 | ~30-50 | >10,000 | γ-selective |
| GW501516 | >1,000 | >1,000 | ~1 | δ-selective[14] |
| Bezafibrate | ~20,000 | ~30,000 | ~10,000 | Pan-agonist |
Table 2: Functional Activity Profile (EC50, nM)
| Compound | PPARα | PPARγ | PPARδ | Activity Profile |
| This compound | Hypothetical EC50 | Hypothetical EC50 | Hypothetical EC50 | To be determined |
| Fenofibrate | ~30,000 [15] | >100,000 | >100,000 | α-selective agonist |
| Rosiglitazone | >10,000 | ~100 | >10,000 | γ-selective agonist |
| GW501516 | >1,000 | >1,000 | ~1 [14] | δ-selective agonist |
| Bezafibrate | ~50,000 | ~60,000 | ~20,000 | Pan-agonist |
Interpretation Scenarios:
-
Scenario A: Selective PPARα Agonist. If the test compound yields potent Ki and EC50 values only for PPARα (e.g., in the low micromolar range, similar to fibrates), it would be classified as a PPARα agonist. Its Emax relative to fenofibrate would indicate if it is a full or partial agonist.
-
Scenario B: Potent PPARδ Agonist. If the test compound shows nanomolar potency and high selectivity for PPARδ, its profile would be comparable to GW501516. This would suggest potential applications in enhancing fatty acid metabolism.[22]
-
Scenario C: Pan-Agonist. If the compound demonstrates activity across all three isoforms, with EC50 values in the micromolar range for each, it would be classified as a pan-agonist, similar to bezafibrate.[16] Such a profile could offer broad therapeutic benefits for metabolic syndrome by simultaneously addressing dyslipidemia (via PPARα) and insulin resistance (via PPARγ).
Conclusion
This guide provides the scientific rationale and validated experimental protocols necessary to conduct a head-to-head comparison of a novel compound, this compound, with established PPAR agonists. By systematically executing binding and functional assays, researchers can generate a comprehensive pharmacological profile, determining the compound's potency, efficacy, and isoform selectivity. This data-driven framework is essential for classifying the compound's mechanism of action and guiding future preclinical and clinical development in the field of metabolic disease.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Drug Insight: mechanisms of action and therapeutic applications for agonists of peroxisome proliferator-activated receptors - ProQuest [proquest.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Cardiovascular agents - Wikipedia [en.wikipedia.org]
- 6. PPAR agonist - Wikipedia [en.wikipedia.org]
- 7. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 8. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. GW501516 - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 19. korambiotech.com [korambiotech.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the purity of synthesized 2-(3-Chlorophenyl)-2-methylpropanoic acid
An In-Depth Comparative Guide to Confirming the Purity of Synthesized 2-(3-Chlorophenyl)-2-methylpropanoic Acid
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a compound's purity and identity is the bedrock of reliable, reproducible science. This is particularly true for novel intermediates and building blocks like this compound, where undetected impurities can confound biological assays, compromise reaction yields, and introduce significant variability into the drug discovery pipeline.
This guide provides a comprehensive, multi-faceted strategy for the purity determination of this compound. We move beyond a single-technique mindset, advocating for an orthogonal approach where independent analytical methods are used to build a cohesive and self-validating data package. We will explore the "why" behind each experimental choice, offering not just protocols, but a logical framework for assessing material quality with the highest degree of scientific rigor.
The Orthogonal Strategy for Purity Confirmation
A single analytical technique provides only one perspective on a sample's composition. A truly robust purity assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed. This approach minimizes the risk of co-eluting impurities, structurally similar byproducts, or non-volatile contaminants going undetected. Our recommended workflow integrates chromatographic separation, spectroscopic identification, and physicochemical characterization.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)-2-methylpropanoic acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. The integrity of our research is mirrored in the diligence of our safety practices. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS No. 64798-35-2), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a procedural checklist but a framework built on the principles of chemical compatibility, regulatory compliance, and risk mitigation.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a synthetic compound whose toxicological properties are not yet exhaustively studied.[1] However, aggregated data from multiple suppliers provides a clear GHS (Globally Harmonized System) classification that dictates our handling and disposal strategy.[2][3]
The primary hazards associated with this compound are significant. It is classified as causing serious eye damage and being harmful if swallowed.[2] This necessitates the use of robust personal protective equipment (PPE) and dictates that the waste stream must be treated as hazardous.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3] |
This profile confirms that this compound cannot be disposed of via conventional means such as drain disposal or as regular solid waste. Its characteristics as a chlorinated organic acid also place it under stringent regulatory control.
The Regulatory Imperative: RCRA and Hazardous Waste
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework mandates the identification, tracking, and safe disposal of hazardous waste to prevent environmental contamination and harm to public health.[5]
This compound would be classified as a hazardous waste based on its characteristics, specifically its potential corrosivity (as an acid) and toxicity.[6] While it may not be explicitly named on the EPA's F, K, P, or U lists, which are reserved for specific industrial waste streams or unused commercial chemical products, it falls under the broader category of laboratory-generated chemical waste that must be managed by your institution's Environmental Health & Safety (EHS) office.[6][7]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to ensure a self-validating system of waste management, from the point of generation to final handoff for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical, whether in pure form or as a waste mixture, ensure you are wearing the correct PPE. The causality is direct: the compound causes serious eye damage and skin irritation.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[1]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[1]
Step 2: Waste Characterization and Container Labeling
Proper identification is the cornerstone of safe disposal. All waste streams must be accurately documented.
-
Select a Compatible Container: Use a container that is chemically compatible with the acidic and chlorinated nature of the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5] The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[5]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste" .[8]
-
Detail the Contents: The label must also include the full chemical name—"this compound"—and list all other components of the waste mixture by percentage or volume.[9] Vague descriptions are unacceptable and create a significant safety risk for EHS personnel.
Step 3: Segregation and Accumulation in a Satellite Accumulation Area (SAA)
Cross-contamination of incompatible waste streams can lead to violent reactions, gas generation, or fire.
-
Designate an SAA: This is the area in your lab, at or near the point of waste generation, where you will store the waste container.[8][9] It must be under the direct control of laboratory personnel.
-
Segregate Incompatibles: This is a critical step. Store this acidic waste separately from bases, cyanides, and sulfides.[9] As a chlorinated organic compound, it should also be kept separate from strong oxidizing agents.[9] Use secondary containment (e.g., a plastic tub) to prevent mixing in the event of a leak.
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times except when you are actively adding waste.[10] This prevents the release of vapors and reduces the risk of spills.
Step 4: Arrange for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Do Not Exceed Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be removed from the SAA within three days.[9]
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup from your EHS department or designated hazardous waste disposal vendor. Do not attempt to transport the waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.[8]
-
Never Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the sewer system or regular trash.[5][9] This action is illegal and environmentally harmful.
Decontamination and Spill Management
Properly decontaminating labware and managing spills is integral to the disposal process.
-
Labware Decontamination: Glassware or equipment contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as hazardous waste along with the primary waste stream. After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
Spill Response:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your EHS emergency line.
-
Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for acids. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Clean the Area: Once the bulk of the material is removed, decontaminate the surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.
Caption: Decision workflow for hazardous chemical waste disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Handling 2-(3-Chlorophenyl)-2-methylpropanoic acid: Personal Protective Equipment and Disposal
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-(3-Chlorophenyl)-2-methylpropanoic acid (CAS No. 64798-35-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks
This compound is a solid aromatic carboxylic acid derivative. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), demand rigorous control measures.[1]
Key Hazards:
Based on its chemical structure (a chlorinated aromatic and a carboxylic acid) and data from similar compounds, it is prudent to also consider the potential for skin and respiratory irritation.[2][3][4] Therefore, all handling procedures must be designed to prevent ingestion, eye contact, skin contact, and inhalation of dust.
Table 1: GHS Hazard Profile
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[1] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1] |
| Skin Irritation (Potential) | H315 (Assumed) | Warning | May cause skin irritation.[2][4] |
| Respiratory Irritation (Potential) | H335 (Assumed) | Warning | May cause respiratory irritation.[2][4] |
The "Danger" signal word underscores the critical need for stringent adherence to the protocols outlined below.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The selection of PPE is not merely a procedural step but a direct response to the specific hazards of the chemical.
Eye and Face Protection: The First Line of Defense
Given the classification of this compound as causing serious eye damage (H318), eye protection is paramount.[1] The corrosive nature of the chemical can cause irreversible harm upon contact.
-
Mandatory Equipment: At all times when handling this compound, even for minor tasks, chemical splash goggles that meet ANSI Z87.1 standards are required.[5] Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[6]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing larger quantities, transfers between containers), a full-face shield must be worn over the chemical splash goggles.[5][7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: A Barrier Against Contact
Direct skin contact can lead to irritation or potential absorption.[7] Protective clothing ensures a complete barrier.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with many acids and solid chemicals.[7][8] Always inspect gloves for tears or punctures before use. If direct contact occurs, or if gloves become contaminated, they must be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.[5] For prolonged handling or immersion, consult a glove compatibility chart for this specific chemical or chemical class.
-
Lab Coat: A fully buttoned, long-sleeved lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[5][6]
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material are required for all laboratory work to protect against spills and falling objects.[9]
Respiratory Protection: Preventing Inhalation
As a solid, this compound can form airborne dust during handling, which may cause respiratory irritation.[2][5]
-
Primary Engineering Control: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to capture and exhaust airborne particles away from the user.
-
Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator may be required.[5][7] The type of respirator would be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Table 2: Summary of Required PPE
| Protection Type | Minimum Requirement | Recommended for Splash/Dust Risk |
| Eye | Chemical Splash Goggles | Goggles + Full Face Shield |
| Hands | Nitrile Gloves | Double-gloving or heavier-duty gloves |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Chemical-resistant apron over lab coat |
| Respiratory | Work within a Chemical Fume Hood | NIOSH-approved respirator (if hoods fail) |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure.[5] This workflow is designed to be a self-validating system, where each step logically follows from the hazard assessment.
Preparation and Engineering Controls
-
Designate Area: Identify a specific area for handling, preferably within a chemical fume hood.[5]
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled waste containers.[5] This minimizes movement and the potential for accidents.
-
Review SDS: Always have the Safety Data Sheet (SDS) readily available for reference.
Donning and Doffing PPE Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Weighing and Transfer Protocol
-
Perform all weighing operations on a disposable weigh boat or paper inside a chemical fume hood to contain any generated dust.
-
Use spatulas dedicated to this chemical to avoid cross-contamination.
-
When transferring the solid to a flask for dissolution, do so slowly and carefully to minimize dust.
-
If preparing a solution, add the solid to the solvent; never the other way around, especially with reactive solvents.
-
After transfer, decontaminate the spatula and the balance area. Dispose of the weigh boat in the designated solid hazardous waste container.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11][12]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11][13]
-
Unused Compound: The original container with any residual compound must be disposed of as hazardous chemical waste.[5]
-
Solutions: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[13]
Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials until pickup.[13]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13]
-
The recommended method for final disposal is typically incineration by a licensed hazardous waste disposal facility, which ensures the complete destruction of the compound.[10][13]
References
- 1. This compound | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. leelinework.com [leelinework.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. csub.edu [csub.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. p2infohouse.org [p2infohouse.org]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
